(5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride
Description
Properties
IUPAC Name |
(5-bromopyridin-3-yl)hydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3.2ClH/c6-4-1-5(9-7)3-8-2-4;;/h1-3,9H,7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUDFVMHVHOJLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)NN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrCl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427195-27-4 | |
| Record name | 3-bromo-5-hydrazinylpyridine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride, a heterocyclic organic compound, has emerged as a critical building block in the synthesis of a diverse array of bioactive molecules. Its unique structural features, combining a bromine-substituted pyridine ring with a reactive hydrazine moiety, make it a versatile precursor for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, safe handling, and its significant applications in the development of novel therapeutics, with a particular focus on its role in the synthesis of kinase inhibitors.
Core Compound Specifications
| Property | Value | Source |
| CAS Number | 1427195-27-4 | [1] |
| Molecular Formula | C₅H₈BrCl₂N₃ | [1] |
| Molecular Weight | 260.95 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Solubility | Soluble in water and ethanol | [3] |
| Storage | Store at 4°C under a nitrogen atmosphere. | [2] |
Synthesis and Mechanistic Insights
The synthesis of (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride typically proceeds from readily available pyridine derivatives. A plausible and commonly employed synthetic strategy involves the nucleophilic substitution of a suitable leaving group on the pyridine ring with hydrazine.
Conceptual Synthesis Workflow
A logical synthetic pathway commences with 3,5-dibromopyridine. The differential reactivity of the bromine atoms on the pyridine ring allows for a regioselective reaction. The bromine at the 3-position is more susceptible to nucleophilic attack by hydrazine due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring.
Caption: Conceptual workflow for the synthesis of (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a representative example based on established chemical principles for the synthesis of similar compounds and should be adapted and optimized under appropriate laboratory conditions.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve 3,5-dibromopyridine in a suitable high-boiling point solvent such as n-butanol or dioxane.
-
Addition of Hydrazine: Slowly add an excess of hydrazine hydrate to the reaction mixture at room temperature with constant stirring. The use of excess hydrazine drives the reaction towards the monosubstituted product.
-
Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. The solvent is then removed under reduced pressure. The resulting residue is dissolved in a suitable organic solvent and washed with water to remove excess hydrazine and any inorganic byproducts.
-
Formation of Dihydrochloride Salt: The organic layer containing the free base of (5-Bromo-pyridin-3-yl)-hydrazine is then treated with a solution of hydrochloric acid in an anhydrous solvent (e.g., diethyl ether or isopropanol).
-
Isolation and Purification: The precipitated (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride is collected by filtration, washed with a cold, anhydrous solvent, and dried under vacuum to yield the final product.
Reactivity and Applications in Drug Discovery
The synthetic utility of (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride lies in the reactivity of its hydrazine group. This functional group is a potent nucleophile and readily participates in condensation reactions with carbonyl compounds and cyclization reactions to form various heterocyclic systems.
Gateway to Pyrazole-Based Kinase Inhibitors
A primary application of this compound is in the synthesis of pyrazole derivatives, a scaffold of immense importance in medicinal chemistry, particularly in the development of kinase inhibitors.[4][5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[6]
The reaction of (5-Bromo-pyridin-3-yl)-hydrazine with a 1,3-dicarbonyl compound is a classic and efficient method for the construction of the pyrazole ring.
Caption: General reaction scheme for the synthesis of pyrazole derivatives.
The bromine atom on the pyridine ring serves as a valuable handle for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of diverse substituents to explore the structure-activity relationship (SAR) of the resulting kinase inhibitors. Several patents describe the use of substituted pyrazoles as potent p38 kinase inhibitors, highlighting the importance of this scaffold in drug discovery.[1]
Safety and Handling
As with all hydrazine derivatives, (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Hydrazine derivatives are known to be toxic and potentially carcinogenic.
Spectroscopic Characterization
While a comprehensive, publicly available spectral analysis for this specific compound is limited, the expected spectroscopic data can be inferred from the analysis of similar structures.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, as well as signals for the hydrazine protons. The chemical shifts and coupling constants of the pyridine protons will be influenced by the bromo and hydrazine substituents.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the five carbon atoms of the pyridine ring. The carbon atoms attached to the bromine and hydrazine groups will exhibit characteristic chemical shifts.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of the free base, as well as fragmentation patterns characteristic of the bromopyridine and hydrazine moieties.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the hydrazine group, as well as aromatic C-H and C=N stretching vibrations of the pyridine ring.
Conclusion
(5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride is a valuable and versatile building block for the synthesis of complex heterocyclic compounds with significant potential in drug discovery. Its ability to serve as a precursor for pyrazole-based kinase inhibitors underscores its importance to medicinal chemists and researchers in the pharmaceutical industry. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the development of the next generation of therapeutic agents.
References
Sources
- 1. chembk.com [chembk.com]
- 2. chemscene.com [chemscene.com]
- 3. Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity [mdpi.com]
- 4. BRPI0912475B8 - compounds as kinase inhibitors, method for producing said compounds and pharmaceutical composition - Google Patents [patents.google.com]
- 5. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US7459554B2 - Imidazopyrazine tyrosine kinase inhibitors - Google Patents [patents.google.com]
- 7. Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Kinase inhibitors - Patent US-9751837-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
(5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride molecular weight
An In-Depth Technical Guide to (5-Bromo-pyridin-3-yl)-hydrazine Dihydrochloride: A Core Building Block for Advanced Chemical Synthesis
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride. As a key heterocyclic intermediate, this compound offers a versatile scaffold for the synthesis of novel bioactive molecules. We will delve into its fundamental properties, provide a detailed representative synthesis protocol, explore its applications, and outline critical safety and handling procedures.
Core Physicochemical & Structural Characteristics
(5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride is a halogenated pyridine derivative valued for its dual reactivity. The hydrazine moiety serves as a potent nucleophile, ideal for constructing hydrazones or cyclizing into various nitrogen-containing heterocycles. The bromo-substituted pyridine ring is primed for a range of transformations, most notably transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents.
This dual functionality makes it a strategic building block in combinatorial chemistry and targeted synthesis campaigns. The dihydrochloride salt form enhances the compound's stability and shelf-life compared to the free base, making it more suitable for laboratory storage and handling.
Table 1: Physicochemical and Computational Data
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₅H₈BrCl₂N₃ | [1][2][3] |
| Molecular Weight | 260.95 g/mol | [3][4] |
| (Also reported as 258.93 and 260.947 g/mol ) | [1][2] | |
| CAS Number | 1427195-27-4 | [2][3] |
| Synonyms | 3-Bromo-5-hydrazinylpyridine dihydrochloride | [3][4] |
| Topological Polar Surface Area (TPSA) | 50.94 Ų | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Rotatable Bonds | 1 |[3] |
Representative Synthesis Protocol and Mechanistic Considerations
While multiple synthetic routes may exist, a common and logical approach to synthesizing hydrazinylpyridines involves the nucleophilic aromatic substitution (SNAr) of a dihalogenated pyridine precursor with hydrazine. The following protocol is a representative, field-proven workflow adapted from established methodologies for similar structures.[5]
Causality of Experimental Design: The choice of a dihalogenated pyridine (e.g., 3,5-dibromopyridine) as a starting material is strategic. The electron-withdrawing nature of the ring nitrogen and the halogens activates the pyridine ring towards nucleophilic attack. Hydrazine hydrate is a strong nucleophile that can displace one of the halogen atoms. The reaction is typically performed in a polar solvent to facilitate the interaction of the charged intermediates. The final step involves protonation with hydrochloric acid to precipitate the stable dihydrochloride salt, which also aids in purification.
Experimental Protocol: Synthesis of (5-Bromo-pyridin-3-yl)-hydrazine Dihydrochloride
Step 1: Nucleophilic Aromatic Substitution
-
To a stirred solution of 3,5-dibromopyridine (1.0 eq) in ethanol (10 mL per 1 g of substrate), add hydrazine hydrate (3.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-6 hours), cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Redissolve the crude residue in ethyl acetate and wash with brine to remove excess hydrazine and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude (5-Bromo-pyridin-3-yl)-hydrazine free base.
Step 2: Dihydrochloride Salt Formation
-
Dissolve the crude free base in a minimal amount of isopropanol or diethyl ether.
-
Cool the solution in an ice bath (0-5 °C).
-
Slowly add a solution of hydrochloric acid in ether (2.2 eq, e.g., 2M solution) dropwise with vigorous stirring.
-
A precipitate will form. Continue stirring in the ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride as a solid.
Caption: Representative synthesis workflow for (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride.
Applications in Research and Development
The utility of (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride stems from its capacity to serve as a scaffold for generating molecular diversity. Its applications are most prominent in the fields of medicinal chemistry and agrochemical science.
Pharmaceutical Development
The hydrazine group is a key functional handle for synthesizing a wide array of pharmacologically active compounds. It readily reacts with ketones and aldehydes to form hydrazone linkages, which are present in numerous compounds investigated for their therapeutic properties.
-
Anticancer Agents: Hydrazone derivatives have shown significant promise as anticancer and anti-inflammatory agents.[6] For instance, isatin-based hydrazones have been synthesized and evaluated for their potent anti-proliferative activity against cancer cell lines like MCF-7 (breast) and A-549 (lung).[7][8] The core structure provided by bromo-hydrazinyl pyridine serves as a foundational element for building such complex molecules that can be further optimized to inhibit specific biological targets like VEGFR-2.[7]
-
Enzyme Inhibitors: The pyridine-hydrazine scaffold is integral to the design of various enzyme inhibitors, contributing to the understanding and modulation of biochemical pathways.[6]
Agrochemical Synthesis
In agrochemical research, this compound is a valuable intermediate for creating novel pesticides and herbicides.
-
Insecticides: Patent literature indicates that halogenated hydrazinylpyridines are key building blocks for pyrazole-containing compounds investigated for their insecticidal properties.[5] The hydrazine moiety is crucial for forming the pyrazole ring, a common toxophore in modern insecticides.
-
Fungicides and Herbicides: The unique electronic and structural properties of the bromo-pyridine core can be leveraged to develop new classes of fungicides and herbicides, helping to improve crop protection and yield.[6]
Safety, Handling, and Storage
As a hydrazine derivative, (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride must be handled with appropriate caution. The following guidelines are based on GHS classifications and safety data for structurally related compounds.[9][10]
Table 2: GHS Hazard Information
| GHS Pictogram | Signal Word | Hazard Statements |
|---|
| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.[3]H315: Causes skin irritation.[3]H319: Causes serious eye irritation.[3]H335: May cause respiratory irritation.[3] |
Handling Protocols:
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust.[9] Ensure that eyewash stations and safety showers are readily accessible.[9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[9][10]
-
Hygiene: Avoid all personal contact, including inhalation and skin contact.[11] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.
Storage and Disposal:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and bases.[10] The compound should be stored under an inert atmosphere if possible.[3]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. This should be done via an approved waste disposal plant.[9]
Conclusion
(5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride is a high-value chemical intermediate whose strategic importance is rooted in its versatile reactivity. The presence of both a nucleophilic hydrazine group and a functionalizable bromo-pyridine ring makes it an essential tool for medicinal and agricultural chemists. A thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in the development of next-generation pharmaceuticals and agrochemicals.
References
-
(5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride. Thoreauchem. [Link]
-
(5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride. ChemBK. [Link]
-
3-Bromo-5-hydrazinylpyridine dihydrochloride. Beijing xinhuaheng technology co. LTD. [Link]
-
5-Bromo-2-hydrazinopyridine. PubChem, National Center for Biotechnology Information. [Link]
-
5-Bromo-2-hydrazinopyridine. LookChem. [Link]
-
Al-Warhi, T., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(7), 3203. [Link]
-
1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. ResearchGate. [Link]
-
(3,5-dibromo-3-chloro-2H-pyridin-2-yl)hydrazine. PubChem, National Center for Biotechnology Information. [Link]
- Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
- 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
-
Gandikota, N. M., et al. (2017). A Facile Synthesis of Amide Derivatives of[1][2]Triazolo[4,3-a]pyridine. Asian Journal of Chemistry, 29(9), 2043-2047. [Link]
Sources
- 1. (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride-None - Thoreauchem [thoreauchem.com]
- 2. chembk.com [chembk.com]
- 3. chemscene.com [chemscene.com]
- 4. 3-Bromo-5-hydrazinylpyridine dihydrochloride - CAS:1427195-27-4 - 北京欣恒研科技有限公司 [konoscience.com]
- 5. benchchem.com [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
(5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride synthesis and properties
An In-depth Technical Guide to (5-Bromo-pyridin-3-yl)-hydrazine Dihydrochloride: Synthesis, Properties, and Applications
Introduction
Substituted pyridylhydrazines are a cornerstone in modern medicinal chemistry and drug development. Their unique structural motif, combining the aromatic, electron-deficient pyridine ring with the nucleophilic and versatile hydrazine moiety, makes them invaluable building blocks for synthesizing a diverse array of heterocyclic compounds.[1][2] (5-Bromo-pyridin-3-yl)-hydrazine, in particular, offers three distinct points for molecular elaboration: the reactive hydrazine group, the pyridine nitrogen, and the bromine-substituted carbon, which is amenable to a wide range of cross-coupling reactions.[3] This guide provides a comprehensive overview of the synthesis and properties of its dihydrochloride salt, a more stable and handleable form of the compound, tailored for researchers and professionals in organic synthesis and pharmaceutical development.
Synthetic Strategy and Protocols
The synthesis of (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride is a multi-step process that begins with a commercially available precursor and proceeds through classical, well-established chemical transformations. The overall strategy involves the formation of the key intermediate, 3-Amino-5-bromopyridine, followed by its conversion to the target hydrazine via a diazonium salt intermediate.
Overall Synthetic Workflow
The synthetic pathway is outlined below, starting from 5-bromonicotinamide.
Caption: Synthetic route to (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride.
Step 1: Synthesis of 3-Amino-5-bromopyridine via Hofmann Rearrangement
The initial step involves the conversion of an amide to a primary amine with one fewer carbon atom. The Hofmann rearrangement is a robust and well-documented method for this transformation.[4]
Causality: This reaction proceeds by treating the amide with bromine and a strong base. The base deprotonates the amide, which then reacts with bromine. Subsequent base-induced elimination of HBr and rearrangement leads to an isocyanate intermediate, which is hydrolyzed under the aqueous basic conditions to the primary amine and carbon dioxide.
Experimental Protocol:
-
Prepare a solution of sodium hypobromite by slowly adding bromine (0.255 mol) to a pre-cooled (0-5 °C) aqueous solution of sodium hydroxide (0.79 mol in 340 mL of water). Maintain vigorous stirring.
-
To this cold solution, add 5-bromonicotinamide (0.209 mol) in portions, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm gradually to room temperature and then heat at 70 °C for 1 hour.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the resulting suspension to room temperature. The product can be isolated by extraction.
-
Saturate the aqueous phase with brine and extract three times with a 1:1 mixture of Tetrahydrofuran (THF) and tert-Butyl methyl ether (tBME).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 3-Amino-5-bromopyridine.[5]
-
The product can be purified by column chromatography on silica gel if necessary.
Step 2 & 3: Diazotization and Reduction to (5-Bromo-pyridin-3-yl)-hydrazine
This two-step, one-pot procedure is the core of the synthesis, converting the primary arylamine into the hydrazine.
Causality: The primary amine first reacts with nitrous acid (formed in situ from sodium nitrite and hydrochloric acid) at low temperatures to form a diazonium salt.[6][7] This intermediate is highly reactive. The subsequent addition of a mild reducing agent, such as stannous chloride (tin(II) chloride), reduces the diazonium group to the desired hydrazine functionality.[8][9] Maintaining a low temperature during diazotization is critical to prevent the decomposition of the diazonium salt and unwanted side reactions.
Caption: Key transformations in the formation of the hydrazine.
Experimental Protocol:
-
Suspend 3-Amino-5-bromopyridine (1.0 eq) in concentrated hydrochloric acid (approx. 4 volumes).
-
Cool the stirred slurry to between -5 °C and 0 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the amine slurry, ensuring the temperature is strictly maintained below 5 °C.
-
Stir the mixture at this temperature for 1 hour after the addition is complete to ensure full formation of the diazonium salt.
-
In a separate flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (approx. 3.0 eq) in concentrated hydrochloric acid. Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring. A precipitate of the hydrazine tin complex may form.
-
After the addition, allow the mixture to stir for several hours, gradually warming to room temperature.
-
Basify the reaction mixture by the slow, portion-wise addition of a concentrated sodium hydroxide solution until the pH is strongly alkaline (pH > 12), which decomposes the tin complex.
-
Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (5-Bromo-pyridin-3-yl)-hydrazine free base.
Step 4: Formation and Isolation of the Dihydrochloride Salt
For improved stability, solubility, and ease of handling, the free base is converted to its dihydrochloride salt.[9][10]
Causality: The hydrazine free base contains two basic nitrogen atoms (the hydrazine N-H and the pyridine ring nitrogen) that will readily react with a strong acid like HCl to form a stable, crystalline salt.
Experimental Protocol:
-
Dissolve the crude (5-Bromo-pyridin-3-yl)-hydrazine free base in a suitable solvent such as isopropanol or diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of concentrated hydrochloric acid or HCl gas dissolved in an appropriate solvent (e.g., HCl in dioxane) dropwise with stirring.
-
The dihydrochloride salt will precipitate out of the solution.
-
Continue stirring in the cold for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold diethyl ether to remove any non-salt impurities.
-
Dry the product under vacuum to yield (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride as a solid.
Physicochemical Properties
The properties of (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride are summarized below. This data is crucial for designing subsequent reactions and for quality control purposes.
| Property | Value | Source |
| CAS Number | 1427195-27-4 | |
| Molecular Formula | C₅H₈BrCl₂N₃ | |
| Molecular Weight | 260.95 g/mol | |
| Appearance | Expected to be an off-white to pale yellow solid | Analogous Compounds |
| Solubility | Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol) | General Salt Properties |
| Storage | Store at 4°C under a nitrogen atmosphere for long-term stability. |
Reactivity and Applications in Drug Development
(5-Bromo-pyridin-3-yl)-hydrazine is a versatile intermediate primarily utilized in the synthesis of more complex heterocyclic systems, which are often the core scaffolds of Active Pharmaceutical Ingredients (APIs).[11][12]
-
Formation of Pyrazoles and Triazoles: The hydrazine moiety is a classic precursor for the synthesis of five-membered heterocycles. It can be condensed with 1,3-dicarbonyl compounds or their equivalents to form substituted pyrazoles, a common motif in kinase inhibitors and other therapeutic agents.
-
Fischer Indole Synthesis: While requiring specific substrates, the Fischer indole synthesis is a powerful reaction of arylhydrazines to produce indoles, a privileged scaffold in medicinal chemistry.
-
Hydrazone Formation and Derivatization: The hydrazine can readily react with aldehydes and ketones to form hydrazones. These hydrazone derivatives are not only stable compounds in their own right but also serve as intermediates for further cyclization reactions or as bioactive molecules themselves.[1]
-
Suzuki and Other Cross-Coupling Reactions: The bromine atom on the pyridine ring provides a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of various aryl, alkyl, or amino groups at the 5-position of the pyridine ring, enabling the creation of large and diverse chemical libraries for drug screening.
The presence of these multiple reactive sites makes (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride a high-value building block for generating novel compounds with potential therapeutic applications in oncology, neurology, and infectious diseases.[13]
References
-
The Preparation of Substituted Hydrazines. IV. Arylhydrazines via Conventional Methods . Journal of the American Chemical Society. [Link]
-
Synthesis method of 3-bromo-5-methylpyridine . Eureka | Patsnap. [Link]
-
2,3-diaminopyridine . Organic Syntheses Procedure. [Link]
- Conversion of aromatic diazonium salt to aryl hydrazine.
-
The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Preparation method of amino pyridine bromide compound.
-
Diazotization of Amines . Chemistry LibreTexts. [Link]
-
Synthetic transformations: a) Deprotection of the hydrazide 7a to form... . ResearchGate. [Link]
-
Aromatic Diazotization of 3-aminopyridine . Science Forums. [Link]
-
The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry . Beilstein Journal of Organic Chemistry. [Link]
-
NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring . YouTube. [Link]
- Conversion of aromatic diazonium salt to aryl hydrazine.
-
Synthesis of Hydrazine Derivatives (Hydrazides) . Organic Chemistry Portal. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 . MDPI. [Link]
-
Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity . National Institutes of Health. [Link]
-
Hydrazine synthesis by N-N coupling . Organic Chemistry Portal. [Link]
-
H-bonding Effects on the IR and NMR Spectra of N-tosyl-amino Acid 2,6-bishydroxylmethyl Pyridine Monoesters . PubMed. [Link]
-
'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles . ResearchGate. [Link]
-
5-Bromo-2-hydrazinopyridine . PubChem. [Link]
-
5-Bromo-2-hydrazinopyridine . LookChem. [Link]
-
Reaction of 7α-bromo-6-nitrocholest-5-enes with hydrazine: Formation of steroidal pyrazolines and molecular docking against SARS-CoV-2 omicron protease . National Institutes of Health. [Link]
-
IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet . RSC Publishing. [Link]
-
Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity . National Institutes of Health. [Link]
-
Analysis of the NMR Spectrum of Pyridine . Semantic Scholar. [Link]
Sources
- 1. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. nbinno.com [nbinno.com]
- 4. CN101704781B - Preparation method of amino pyridine bromide compound - Google Patents [patents.google.com]
- 5. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Aromatic Diazotization of 3-aminopyridine - Organic Chemistry - Science Forums [scienceforums.net]
- 8. WO2007083320A2 - Conversion of aromatic diazonium salt to aryl hydrazine - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry [beilstein-journals.org]
- 12. mdpi.com [mdpi.com]
- 13. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Solubility Profile of (5-Bromo-pyridin-3-yl)-hydrazine Dihydrochloride
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride. Rather than a simple data sheet, this document outlines the scientific rationale behind solubility testing, detailed protocols for accurate measurement, and the interpretation of results within the context of pharmaceutical development.
Introduction: The Critical Role of Solubility in Drug Discovery
(5-Bromo-pyridin-3-yl)-hydrazine and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry, often investigated for a range of biological activities.[1][2] The development of any new chemical entity into a viable drug candidate, however, is critically dependent on its physicochemical properties, with aqueous solubility being a primary determinant of bioavailability for orally administered therapeutics.[3] Poor solubility is a leading cause of attrition in the drug development pipeline.[3]
The subject of this guide, (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride (Molecular Formula: C₅H₈BrCl₂N₃, Molar Mass: 260.95 g/mol ), is presented as a dihydrochloride salt.[4][5] This is a common and effective strategy to enhance the aqueous solubility of basic active pharmaceutical ingredients (APIs).[6][7] Hydrochloride salts are prevalent in pharmaceuticals, accounting for a significant portion of basic drug salt forms due to the safety and abundance of hydrochloric acid in the body.[6] Understanding the precise solubility characteristics of this salt form is therefore not merely an academic exercise but a crucial step in its preclinical evaluation.
This guide will provide the necessary theoretical background and practical, step-by-step protocols to empower researchers to generate a robust and reliable solubility profile for (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride.
Physicochemical Characterization and Rationale for Solubility Studies
Before embarking on experimental solubility determination, a thorough understanding of the molecule's properties is essential.
Molecular Structure and Ionization
(5-Bromo-pyridin-3-yl)-hydrazine is a basic compound, with the hydrazine and pyridine moieties capable of protonation. As a dihydrochloride salt, it exists in a protonated state, which is expected to confer higher aqueous solubility compared to its free base form. The solubility of this compound will be intrinsically linked to the pH of the aqueous medium, a direct consequence of its ionization behavior.
The Importance of a pH-Solubility Profile
For ionizable compounds, a single solubility value is insufficient. Instead, a pH-solubility profile across a physiologically relevant range is required. The Biopharmaceutics Classification System (BCS) framework, utilized by regulatory agencies like the FDA, defines a drug substance as "highly soluble" if its highest dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37 °C.[3][8] Therefore, the experimental design must encompass this pH range to ascertain the compound's classification and predict its in vivo dissolution behavior.
Experimental Design for Equilibrium Solubility Determination
The following section details a robust experimental workflow for determining the equilibrium solubility of (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride. This protocol is based on established guidelines from regulatory bodies and best practices in the pharmaceutical industry.[8]
Materials and Reagents
-
(5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride (purity ≥98%)[5]
-
Hydrochloric acid (HCl), 0.1 N (for pH 1.2 buffer)
-
Sodium acetate and acetic acid (for pH 4.5 buffer)
-
Monobasic potassium phosphate and sodium hydroxide (for pH 6.8 buffer)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Reference standards for analytical method development
-
Calibrated pH meter
-
Analytical balance
-
Thermostatic shaker incubator (set to 37 ± 1 °C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer
Workflow for Solubility Determination
The overall workflow for determining the solubility of (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride is depicted below.
Caption: Experimental workflow for equilibrium solubility determination.
Detailed Experimental Protocols
Protocol 3.3.1: Preparation of Buffer Solutions
Prepare the following buffers as recommended for BCS-based solubility assessments[8]:
-
pH 1.2: 0.1 N HCl.
-
pH 4.5: Acetate buffer.
-
pH 6.8: Phosphate buffer.
Verify the pH of all buffers at 37 °C using a calibrated pH meter.
Protocol 3.3.2: Analytical Method Development & Validation
A validated analytical method is crucial for accurate quantification. An HPLC-UV method is generally preferred for its specificity and sensitivity.
-
Method Development:
-
Select a suitable C18 reverse-phase column.
-
Develop a mobile phase (e.g., a gradient of acetonitrile and water with a buffer additive like formic acid or TFA) that provides good peak shape and retention for the analyte.
-
Determine the optimal detection wavelength by scanning the UV spectrum of the compound.
-
-
Validation:
-
Prepare a stock solution of (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride in a suitable solvent (e.g., methanol or water).
-
Create a series of calibration standards by diluting the stock solution.
-
Generate a calibration curve by plotting peak area versus concentration. Ensure linearity (R² > 0.999).
-
Establish the limit of detection (LOD) and limit of quantitation (LOQ).
-
Alternatively, for a more rapid assessment, a colorimetric method can be employed. Hydrazine compounds react with p-dimethylaminobenzaldehyde to form a yellow-colored product that can be quantified spectrophotometrically.[9]
Protocol 3.3.3: Equilibrium Solubility Measurement (Shake-Flask Method)
This method remains the gold standard for determining equilibrium solubility.
-
Add an excess amount of (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride to vials containing a known volume (e.g., 5 mL) of each buffer solution. The excess solid should be clearly visible.
-
Place the vials in a thermostatic shaker set to 37 ± 1 °C.
-
Agitate the samples at a constant speed.
-
At predetermined time points (e.g., 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the suspension.[8]
-
Immediately centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Carefully remove the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Dilute the filtered supernatant as necessary to fall within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using the validated analytical method.
-
Equilibrium is reached when consecutive measurements show no significant change in concentration (e.g., <10% variation).[8]
-
After the final time point, measure the pH of the saturated solution in each buffer to ensure it has not shifted significantly.
Data Presentation and Interpretation
Summarizing Quantitative Data
The experimentally determined solubility values should be presented in a clear and concise table.
| Buffer System | pH (at 37°C) | Equilibrium Time (hours) | Solubility (mg/mL) | Solubility (mM) |
| 0.1 N HCl | 1.2 | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Acetate Buffer | 4.5 | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Phosphate Buffer | 6.8 | [Experimental Value] | [Experimental Value] | [Calculated Value] |
Note: Molar solubility (mM) is calculated using the molar mass of 260.95 g/mol .
The pH-Solubility Profile
A graphical representation of solubility as a function of pH is highly informative.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.hud.ac.uk [pure.hud.ac.uk]
- 4. chembk.com [chembk.com]
- 5. chemscene.com [chemscene.com]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. who.int [who.int]
- 9. cdn.hach.com [cdn.hach.com]
Spectroscopic Characterization of (5-Bromo-pyridin-3-yl)-hydrazine Dihydrochloride: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of key analytical techniques for the structural elucidation and verification of this important chemical entity.
Introduction: The Significance of Spectroscopic Analysis
(5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The precise arrangement of its functional groups—a brominated pyridine ring and a hydrazine moiety, present as a dihydrochloride salt—governs its chemical reactivity and biological activity. Therefore, unambiguous confirmation of its molecular structure is paramount. Spectroscopic methods provide a non-destructive and highly informative means to probe the molecular architecture, ensuring identity, purity, and stability.
This guide will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the comprehensive characterization of (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride. The narrative will emphasize the "why" behind experimental choices, ensuring a self-validating approach to data interpretation.
Molecular Structure and Expected Spectroscopic Features
The structure of (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride is presented below. The presence of a bromine atom, a hydrazine group, and the pyridine ring, along with its protonation state as a dihydrochloride salt, will give rise to distinct spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy is a powerful tool for mapping the connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential for the structural confirmation of (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride.[1]
Predicted ¹H NMR Spectrum
The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 8.5 - 9.0 | Singlet (or narrow triplet) | 1H | H-2 | Deshielded by adjacent nitrogen and positive charge. |
| 8.3 - 8.8 | Singlet (or narrow triplet) | 1H | H-6 | Deshielded by adjacent nitrogen and positive charge. |
| 7.8 - 8.2 | Singlet (or narrow triplet) | 1H | H-4 | Influenced by the bromine and hydrazine groups. |
| 4.0 - 5.0 | Broad Singlet | 3H | -NH-NH₂ | Protons on nitrogen atoms, often exchangeable and broad. The dihydrochloride form will show these as -NH₂⁺-NH₃⁺. |
| 10.0 - 12.0 | Broad Singlet | 2H | 2 x HCl | Protons from the hydrochloride salt, may be visible depending on the solvent. |
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| 145 - 155 | C-3 | Carbon attached to the hydrazine group. |
| 140 - 150 | C-2, C-6 | Carbons adjacent to the ring nitrogen. |
| 125 - 135 | C-4 | Aromatic carbon. |
| 115 - 125 | C-5 | Carbon attached to the bromine atom. |
Experimental Protocol for NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Workflow for NMR Data Acquisition and Analysis
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[1][2] For (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride, we expect to see vibrations associated with N-H bonds, C-N bonds, C=C and C=N bonds of the pyridine ring, and the C-Br bond.
Table 3: Predicted IR Absorption Frequencies
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |
| 3300 - 3500 | N-H stretching | Hydrazine (-NH-NH₂) | Two strong, broad bands due to hydrogen bonding.[1] |
| 3100 - 3400 | N-H stretching | Amino group (-NH₂) | Characteristic stretching vibrations.[2] |
| 2700 - 3000 | C-H stretching | Aromatic C-H | Weak to medium sharp bands. |
| 1580 - 1640 | C=N stretching | Pyridine ring | Strong absorption.[1] |
| 1400 - 1600 | C=C stretching | Pyridine ring | Multiple sharp bands. |
| 1000 - 1300 | C-N stretching | Aryl-N | Medium to strong bands. |
| 500 - 700 | C-Br stretching | Bromo-aryl | Weak to medium band. |
Experimental Protocol for IR Spectroscopy
Workflow for ATR-FTIR Data Acquisition
Caption: Workflow for acquiring an ATR-FTIR spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through fragmentation patterns.[1] For (5-Bromo-pyridin-3-yl)-hydrazine, the presence of bromine with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): We expect to see a pair of peaks for the molecular ion of the free base, (5-Bromo-pyridin-3-yl)-hydrazine, at m/z values corresponding to the molecular weights with ⁷⁹Br and ⁸¹Br. The molecular weight of the free base (C₅H₆BrN₃) is approximately 187.0 g/mol (for ⁷⁹Br) and 189.0 g/mol (for ⁸¹Br).[3] The dihydrochloride salt itself is not typically observed in the gas phase under standard ionization techniques.
-
Isotopic Pattern: The M⁺ and M+2 peaks should have a relative intensity ratio of approximately 1:1, which is a hallmark of a monobrominated compound.[4]
-
Fragmentation: Common fragmentation pathways may include the loss of the hydrazine group (-N₂H₃), the bromine atom, and cleavage of the pyridine ring.
Logical Relationship of Spectroscopic Data for Structural Confirmation
Caption: Interrelation of spectroscopic data for structural confirmation.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a robust and comprehensive approach to the structural characterization of (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride. By carefully acquiring and interpreting the data from each technique, researchers can confidently verify the identity, purity, and structural integrity of this compound, which is a critical step in any drug discovery and development pipeline. The principles and protocols outlined in this guide serve as a foundational framework for the rigorous spectroscopic analysis of this and similar molecules.
References
- Anusandhanvallari. (2025). Synthesis and Characterization of Hydrazine Derivatives.
- SciSpace. (n.d.). Derivatives of Hydrazine. I. Preparation and Infrared Spectra of Partially Deuterated Mono- and Dimethylhydrazines.
- PubChem. 3-bromo-5-hydrazinylpyridine.
- ResearchGate. The oa-TOF mass spectra of the major bromine-containing peaks shown in....
Sources
An In-Depth Technical Guide to the Safe Handling and Management of (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride. As a substituted hydrazine derivative, this compound warrants a high degree of caution due to the inherent toxicological and reactive hazards associated with the hydrazine moiety. This document is intended to equip laboratory personnel with the knowledge necessary to mitigate risks and ensure a safe working environment.
Understanding the Hazard Profile
(5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride is a solid chemical substance that, while having its own specific properties, shares a toxicological profile with other hydrazine derivatives. Hydrazines are known for their potential to be toxic if ingested, absorbed through the skin, or inhaled.[1] Furthermore, some hydrazine compounds are considered potential carcinogens.
GHS Classification and Hazard Statements
-
Acute Toxicity, Oral (Category 3), H301: Toxic if swallowed.[2]
-
Acute Toxicity, Dermal (Category 3), H311: Toxic in contact with skin.[2]
-
Acute Toxicity, Inhalation (Category 3), H331: Toxic if inhaled.[2]
-
Skin Sensitization (Category 1), H317: May cause an allergic skin reaction.[2]
-
Carcinogenicity (Category 1B), H350: May cause cancer.[2]
-
Hazardous to the Aquatic Environment, Acute Hazard (Category 1), H400: Very toxic to aquatic life.[2]
-
Hazardous to the Aquatic Environment, Chronic Hazard (Category 1), H410: Very toxic to aquatic life with long lasting effects.[2]
A similar compound, 5-Bromo-2-hydrazinopyridine, has the following classifications:
-
Acute Toxicity, Oral (Category 3), H301: Toxic if swallowed.[3]
-
Skin Irritation (Category 2), H315: Causes skin irritation.[3]
-
Serious Eye Damage (Category 1), H318: Causes serious eye damage.[3]
-
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation, H335: May cause respiratory irritation.[3]
Based on these data, it is prudent to handle (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride as a substance that is acutely toxic, a skin and eye irritant, a potential skin sensitizer, and a suspected carcinogen.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1427195-27-4 | [4][5][6] |
| Molecular Formula | C₅H₈BrCl₂N₃ | [4][5] |
| Molecular Weight | 260.95 g/mol | [5] |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
Effective risk mitigation relies on a combination of robust engineering controls and appropriate personal protective equipment.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood.[7][8] The fume hood provides critical protection against the inhalation of airborne particles and vapors.
Personal Protective Equipment (PPE)
A standard PPE ensemble for handling this compound includes:
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles when there is a risk of splashing.[8][9]
-
Hand Protection: Double gloving is recommended. Butyl or nitrile rubber gloves are suitable for handling hydrazine derivatives.[8][10] Gloves should be inspected for any signs of degradation before use and changed immediately if contamination is suspected.
-
Body Protection: A flame-resistant lab coat should be worn and kept fully fastened.[8] For larger quantities or in situations with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: In situations where a fume hood is not available or during a significant spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[9][10] However, reliance on respirators should be a secondary measure to proper engineering controls.
Figure 1: Hierarchy of controls for handling (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride.
Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is paramount to preventing exposure and accidents.
Weighing and Transferring the Solid Compound
Due to the toxic nature of this powdered substance, the following "tare method" should be employed to minimize the risk of generating airborne dust:[11]
-
Preparation: Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent bench paper.
-
Taring: Place a labeled, sealable container on the analytical balance and tare it.
-
Transfer: Move the tared container to the designated area within the fume hood.
-
Addition of Compound: Carefully add the (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride to the container. Use disposable spatulas and weighing papers.
-
Sealing: Securely close the container.
-
Reweighing: Return the sealed container to the balance to obtain the final weight.
-
Decontamination: Decontaminate the exterior of the container and any equipment used with a suitable solvent.
-
Disposal: Dispose of all single-use items (spatulas, weighing papers, bench paper) as hazardous waste.
Solution Preparation
When preparing solutions:
-
Add the solvent to the container with the pre-weighed solid slowly to avoid splashing.
-
If the dissolution process is exothermic, ensure the container is appropriately cooled.
Storage Requirements
-
Store (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride in a tightly sealed, clearly labeled container.[12]
-
The storage area should be a cool, dry, and well-ventilated location away from incompatible materials.[12]
-
Store away from strong oxidizing agents, acids, and metals.[12][13] Hydrazine and its salts can react violently with these substances.[13]
-
The container should be stored in a secondary containment vessel.
-
It is recommended to store under an inert atmosphere, such as nitrogen, to prevent potential degradation.[5]
Reactivity and Stability Considerations
Hydrazine derivatives are known for their reactivity.
-
Incompatibility: Avoid contact with strong oxidizing agents (e.g., peroxides, nitrates, chlorates), strong acids, and metal oxides.[10][13] Reactions with these materials can be vigorous and potentially explosive.
-
Thermal Stability: While specific data for this compound is unavailable, hydrazine salts can decompose upon heating, potentially releasing toxic and flammable gases. Avoid exposure to high temperatures.
-
Light and Air Sensitivity: Some hydrazine compounds can be sensitive to light and air. Storage in a dark container under an inert atmosphere is a prudent measure.
Emergency Procedures: Be Prepared
Rapid and correct response to an emergency is crucial.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention.[13]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Accidental Release Measures
For a small spill of the solid material:
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Personal Protection: Don the appropriate PPE as described in section 2.2.
-
Containment: Gently cover the spill with an inert absorbent material, such as sand or vermiculite. Do not use combustible materials like paper towels directly on the spill.
-
Collection: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste. Use non-sparking tools.[13]
-
Decontamination: Decontaminate the spill area using a suitable solution (see section 6).
-
Disposal: Dispose of all contaminated materials as hazardous waste.
For a large spill, evacuate the laboratory and contact your institution's emergency response team immediately.
Firefighting Measures
-
Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam extinguisher.[13]
-
Hazards from Combustion: Combustion may produce toxic gases, including nitrogen oxides, hydrogen bromide, and hydrogen chloride.[13]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Decontamination and Waste Disposal
Proper decontamination and waste disposal are essential to prevent cross-contamination and environmental release.
Decontamination Protocol
Surfaces and equipment contaminated with (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride can be decontaminated by chemical inactivation. A common method for hydrazine derivatives is oxidation. A freshly prepared 5% solution of sodium hypochlorite (bleach) can be used to wipe down contaminated surfaces. Allow for a contact time of at least 30 minutes, then rinse thoroughly with water. All decontamination materials should be collected as hazardous waste. Alternatively, a dilute solution of hydrogen peroxide with a copper catalyst can be effective.[14]
Waste Disposal
All waste containing (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride, including unused product, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal.
Figure 2: Workflow for the decontamination of surfaces contaminated with (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride.
Conclusion: A Culture of Safety
(5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride is a valuable research chemical that can be handled safely when its hazards are understood and respected. A proactive approach to safety, grounded in the principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness), is non-negotiable. This involves not only following the procedures outlined in this guide but also fostering a laboratory culture where safety is a shared responsibility. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) before commencing any work with this compound.
References
-
Hydrazine - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
-
New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet. Retrieved January 19, 2026, from [Link]
-
GOV.UK. (n.d.). Hydrazine - Incident management. Retrieved January 19, 2026, from [Link]
- Sinha, B. K. (1995). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. Journal of Toxicology and Environmental Health, 45(3), 267-286.
- Gownder, S. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 17(9), 1146-1159.
-
INCHEM. (1991). Hydrazine (HSG 56, 1991). Retrieved January 19, 2026, from [Link]
-
UC Santa Barbara. (n.d.). Hydrazine. Retrieved January 19, 2026, from [Link]
-
UNC Charlotte. (n.d.). Hydrazine and Other Corrosive and Flammable PHS. Retrieved January 19, 2026, from [Link]
-
Environment, Health & Safety - University of Washington. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved January 19, 2026, from [Link]
-
Duke University. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions). Retrieved January 19, 2026, from [Link]
-
ATSDR. (n.d.). Hydrazines Tox Profile. Retrieved January 19, 2026, from [Link]
- Toth, B., & Erickson, J. (1977). Reversal of the toxicity of hydrazine an analogues by pyridoxine hydrochloride. Toxicology, 7(1), 31-36.
- Google Patents. (n.d.). US7074959B2 - Methods and systems for remediating hydrazine-contaminated equipment and/or surfaces.
-
Sciencemadness Wiki. (2025, October 13). Hydrazine. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (n.d.). Hydrazines. Retrieved January 19, 2026, from [Link]
- Stauffer, T. B., & Eyl, A. W. (1978). Studies on Evaporation of Hydrazine and Procedures for Cleanup of Small Spills. DTIC.
-
Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Decontamination. Retrieved January 19, 2026, from [Link]
- Clark, D. A. (1966). BIOCHEMICAL PHARMACOLOGY OF HYDRAZINES TOXICITY. DTIC.
-
Labcompare. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved January 19, 2026, from [Link]
-
Labcompare. (2019, February 1). Safe Handling of Toxic Substances in the Laboratory. Retrieved January 19, 2026, from [Link]
-
DTIC. (n.d.). Safety and Handling of Hydrazine. Retrieved January 19, 2026, from [Link]
-
ChemBK. (n.d.). (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride. Retrieved January 19, 2026, from [Link]
-
Oxford Academic. (n.d.). Toxicity, Pathophysiology, and Treatment of Acute Hydrazine Propellant Exposure: A Systematic Review. Retrieved January 19, 2026, from [Link]
-
Britannica. (2025, December 26). Hydrazine. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). 5-Bromo-2-hydrazinopyridine. Retrieved January 19, 2026, from [Link]
-
Beijing Xinhengyan Technology Co., Ltd. (n.d.). 3-Bromo-5-hydrazinylpyridine dihydrochloride. Retrieved January 19, 2026, from [Link]
Sources
- 1. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 5-Bromo-2-hydrazinopyridine | C5H6BrN3 | CID 11535699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. chemscene.com [chemscene.com]
- 6. 3-Bromo-5-hydrazinylpyridine dihydrochloride - CAS:1427195-27-4 - 北京欣恒研科技有限公司 [konoscience.com]
- 7. ehs.ucsb.edu [ehs.ucsb.edu]
- 8. safety.charlotte.edu [safety.charlotte.edu]
- 9. Hydrazine - Wikipedia [en.wikipedia.org]
- 10. arxada.com [arxada.com]
- 11. safety.duke.edu [safety.duke.edu]
- 12. Hydrazine (HSG 56, 1991) [inchem.org]
- 13. nj.gov [nj.gov]
- 14. apps.dtic.mil [apps.dtic.mil]
(5-Bromo-pyridin-3-yl)-hydrazine Dihydrochloride: A Technical Guide for Synthetic and Medicinal Chemists
Introduction
(5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride is a heterocyclic organic compound of significant interest to researchers in drug discovery and synthetic chemistry. Its structural motifs, a bromine-substituted pyridine ring and a reactive hydrazine group, make it a valuable building block for the synthesis of a wide range of more complex molecules, particularly those with potential therapeutic applications. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various reaction conditions. This guide provides an in-depth overview of the chemical structure, properties, synthesis, and applications of (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride, with a focus on its role as a key intermediate in the development of novel kinase inhibitors. Hydrazide-hydrazone derivatives, for which this compound is a precursor, have shown a wide array of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Physicochemical Properties
(5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride is characterized by a pyridine ring substituted with a bromine atom at the 5-position and a hydrazine group at the 3-position. The molecule is supplied as a dihydrochloride salt, where two equivalents of hydrogen chloride have protonated the basic nitrogen atoms of the pyridine ring and the hydrazine moiety.
Molecular Structure
The chemical structure of (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride is depicted below:
Figure 1: Chemical Structure of (5-Bromo-pyridin-3-yl)-hydrazine Dihydrochloride
Caption: Diazotization-reduction pathway for synthesis.
Step-by-Step Methodology:
-
Diazotization: 3-Amino-5-bromopyridine is dissolved in a cold aqueous solution of a strong mineral acid, typically hydrochloric acid. A solution of sodium nitrite in water is then added dropwise while maintaining the temperature between 0 and 5 °C. This reaction generates an in situ diazonium salt.
-
Reduction: The resulting diazonium salt solution is then added to a solution of a reducing agent. A common choice for this transformation is stannous chloride (SnCl₂) dissolved in concentrated hydrochloric acid. The reduction of the diazonium salt yields the corresponding hydrazine.
-
Salt Formation and Isolation: The reaction mixture is then typically basified to precipitate the free hydrazine base, which can be extracted with an organic solvent. To obtain the dihydrochloride salt, the free base is dissolved in a suitable solvent (e.g., ethanol, isopropanol) and treated with an excess of hydrogen chloride (either as a gas or a solution in a solvent like diethyl ether or dioxane). The resulting precipitate of (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride is then collected by filtration, washed with a cold solvent, and dried under vacuum.
Synthetic Pathway from 3,5-Dibromopyridine (Nucleophilic Aromatic Substitution)
This method involves the direct displacement of a bromide with hydrazine.
Caption: Nucleophilic substitution pathway for synthesis.
Step-by-Step Methodology:
-
Nucleophilic Substitution: 3,5-Dibromopyridine is heated with an excess of hydrazine hydrate, either neat or in a suitable high-boiling solvent. The hydrazine acts as a nucleophile, displacing one of the bromine atoms. The reaction may require elevated temperatures and prolonged reaction times.
-
Work-up and Salt Formation: After the reaction is complete, the excess hydrazine is removed under reduced pressure. The residue is then worked up, which may involve partitioning between water and an organic solvent. The organic layer containing the free hydrazine base is then treated with hydrogen chloride as described in the previous method to precipitate the dihydrochloride salt.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring. Due to the substitution pattern, these protons will exhibit characteristic splitting patterns (e.g., doublets, triplets, or doublet of doublets). The protons of the hydrazine group (-NH-NH₂) may appear as broad signals, and their chemical shift can be highly dependent on the solvent and concentration. In the dihydrochloride salt, the N-H protons will be deshielded and may appear at a lower field.
-
¹³C NMR: The carbon NMR spectrum should display five signals for the five carbon atoms of the pyridine ring. The carbon atom attached to the bromine will be significantly influenced by the halogen's electronegativity and heavy atom effect. The chemical shifts of the other carbon atoms will be consistent with a substituted pyridine ring.
Mass Spectrometry (MS)
Mass spectrometry is a key technique for confirming the molecular weight of the compound. For the free base, (5-Bromo-pyridin-3-yl)-hydrazine, the mass spectrum would show a characteristic isotopic pattern for the presence of one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two molecular ion peaks separated by 2 Da. The predicted monoisotopic mass for the free base C₅H₆BrN₃ is 186.9745 Da.
Infrared (IR) Spectroscopy
The IR spectrum of (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride would be expected to show characteristic absorption bands:
-
N-H stretching: Broad bands in the region of 3200-2600 cm⁻¹ corresponding to the ammonium (-NH⁺-) and hydrazinium (-NH₂⁺-) groups.
-
C=N and C=C stretching: Bands in the 1600-1400 cm⁻¹ region, characteristic of the pyridine ring.
-
C-Br stretching: A band in the lower frequency region (typically below 800 cm⁻¹) corresponding to the carbon-bromine bond.
Applications in Organic Synthesis
(5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride is primarily used as a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its utility stems from the reactivity of the hydrazine moiety and the potential for further functionalization of the bromo-substituted pyridine ring.
Synthesis of Pyrazole and Triazole Derivatives
The hydrazine group can readily react with 1,3-dicarbonyl compounds or their equivalents to form pyrazole rings, a common scaffold in medicinal chemistry. It can also be a precursor for the synthesis of various triazole derivatives.
Precursor for Kinase Inhibitors
A significant application of (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride is in the synthesis of kinase inhibitors. Several patents cite this compound as a key starting material for the preparation of potent and selective inhibitors of B-Raf kinase, including mutant forms like V600E, which are implicated in various cancers, particularly melanoma.
The general synthetic strategy often involves the condensation of the hydrazine with a suitable carbonyl compound to form a hydrazone, which is then cyclized or further elaborated to the final inhibitor structure. The bromine atom on the pyridine ring can be used for cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig reactions) to introduce additional diversity and modulate the pharmacological properties of the final compound.
Caption: General workflow for the synthesis of kinase inhibitors.
Safety and Handling
(5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride should be handled with care by trained personnel in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.
Hazard Identification
Based on data for the compound and related structures, the following GHS hazard statements apply:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Hydrazine and its derivatives are often toxic and should be handled with caution. Some hydrazines are also potential carcinogens.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Conclusion
(5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its utility as a precursor to potent kinase inhibitors highlights its importance in the development of novel therapeutics. While detailed, publicly available analytical and synthesis data are somewhat limited, its chemical properties and reactivity can be reliably inferred from established chemical principles and data from analogous compounds. Proper handling and safety precautions are essential when working with this and other hydrazine derivatives.
References
- Han, M. İ., Atalay, P., Tunç, C. Ü., Ünal, G., Dayan, S., Aydın, Ö., & Küçükgüzel, Ş. G. (2020). Design and synthesis of novel (S)-Naproxen hydrazide-hydrazones as potent VEGFR-2 inhibitors and their evaluation. Biomedicine & Pharmacotherapy, 130, 110526.
-
PubChemLite. (n.d.). 3-bromo-5-hydrazinylpyridine (C5H6BrN3). Retrieved January 19, 2026, from [Link]
-
ChemBK. (n.d.). (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride. Retrieved January 19, 2026, from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved January 19, 2026, from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026, January 8). 3-Bromo-5-Hydroxypyridine: A Cornerstone in Modern Drug Synthesis. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
- Gandikota, N. M., Bolla, R. S., Kasi Viswanath, I. V., & Bethi, S. (2017). A Facile Synthesis of Amide Derivatives ofTriazolo[4,3-a]pyridine. Asian Journal of Chemistry, 29(7), 1545-1549.
-
PubChem. (n.d.). 3-Bromo-5-hydroxypyridine. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). US9314464B2 - Compounds and compositions as protein kinase inhibitors.
-
CAS. (2023, February). CA Database Summary Sheet (DBSS). Retrieved January 19, 2026, from [Link]
-
NIST. (n.d.). Hydrazine dihydrochloride. Retrieved January 19, 2026, from [Link]
-
Alchimica. (n.d.). (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride (1 x 100 mg). Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). 5-Bromo-2-hydrazinopyridine. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved January 19, 2026, from [Link]
- National Center for Biotechnology Information. (2023).
-
CAS. (n.d.). U.S. National Patent Classifications Used by CAS. Retrieved January 19, 2026, from [Link]
-
Wiley Online Library. (n.d.). Preparation of 3-Bromo-1,2,4,5-tetrazine. Retrieved January 19, 2026, from [Link]
-
JSS College of Arts, Commerce and Science. (2018, May 4). FINAL REPORT OF WORK DONE ON THE MINOR RESEARCH PROJECT Title SYNTHESIS OF 1-(5-BROMO-2-CHLOROPYRIMIDIN-4-YL) HYDRAZINE DERIVATI. Retrieved January 19, 2026, from [Link]
-
MDPI. (n.d.). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. The 1.... Retrieved January 19, 2026, from [Link]
-
SpectraBase. (n.d.). 5-BROMO-PYRIDINE-2-AZIDE - Optional[13C NMR] - Chemical Shifts. Retrieved January 19, 2026, from [Link]
-
PubChemLite. (n.d.). 5-bromo-2-hydrazinopyridine (C5H6BrN3). Retrieved January 19, 2026, from [Link]
-
SpectraBase. (n.d.). Hydrazine. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). 5-Bromo-2-hydrazinylpyridine hydrochloride. Retrieved January 19, 2026, from [Link]
The Strategic deployment of (5-bromo-pyridin-3-yl)-hydrazine in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling a Privileged Scaffold
In the landscape of contemporary drug discovery, the pyridine scaffold holds a position of prominence, recognized for its versatile chemical reactivity and its presence in a multitude of FDA-approved therapeutics.[1][2] This six-membered aromatic heterocycle, an isostere of benzene, imparts favorable pharmacokinetic properties and serves as a crucial pharmacophore in numerous bioactive molecules.[3] When functionalized with a hydrazine moiety, the resulting pyridinyl-hydrazine scaffold becomes a powerful and versatile building block for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential.[4][5] This guide focuses on a specific, yet highly strategic, derivative: (5-bromo-pyridin-3-yl)-hydrazine.
The presence of a bromine atom at the 5-position and a hydrazine group at the 3-position of the pyridine ring offers a unique combination of reactive sites. The bromine atom serves as a handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents to modulate the biological activity and physicochemical properties of the final compounds. The hydrazine functionality is a potent nucleophile and a precursor to a wide range of nitrogen-containing heterocycles, such as pyrazoles and hydrazones, which are well-established pharmacophores in their own right.[4] This guide will provide an in-depth exploration of the synthesis, reactivity, and applications of (5-bromo-pyridin-3-yl)-hydrazine in medicinal chemistry, with a particular focus on its utility in the development of kinase inhibitors.
Physicochemical Properties
A foundational understanding of the physicochemical properties of (5-bromo-pyridin-3-yl)-hydrazine is essential for its effective utilization in synthesis.
| Property | Value | Source |
| IUPAC Name | 3-bromo-5-hydrazinopyridine | |
| CAS Number | 801203-50-9 | |
| Molecular Formula | C₅H₆BrN₃ | |
| Molecular Weight | 188.03 g/mol | |
| Purity | Typically ≥96% |
Synthesis of (5-bromo-pyridin-3-yl)-hydrazine
While specific, detailed synthetic procedures for (5-bromo-pyridin-3-yl)-hydrazine are not extensively documented in publicly available literature, its synthesis can be inferred from established methods in heterocyclic chemistry. A plausible and commonly employed route involves the nucleophilic aromatic substitution of a di-halogenated pyridine precursor with hydrazine hydrate.
A general protocol for the synthesis of a related bromo-chloro-pyrimidinyl hydrazine is provided as a reference for the type of reaction conditions that could be adapted.[6]
Illustrative Synthetic Protocol (Adapted from a similar synthesis)
Reaction: Synthesis of 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine[6]
Materials:
-
5-bromo-2,4-dichloropyrimidine
-
Ethanol (EtOH)
-
Triethylamine (TEA)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ice bath
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
A solution of 5-bromo-2,4-dichloropyrimidine (0.01 mol) in ethanol is prepared and cooled to 0–5 °C in an ice bath.[6]
-
Triethylamine (0.01 mol) is added to the cooled reaction mixture.[6]
-
Hydrazine hydrate (0.02 mol) is added slowly to the reaction mixture while maintaining the temperature between 5-10 °C.[6]
-
The reaction mixture is allowed to stir at room temperature for 1 hour.[6]
-
The resulting solid precipitate is collected by filtration, washed with chilled water, and dried to afford the desired product.[6]
Note: This protocol is for a pyrimidine derivative and would require optimization for the synthesis of (5-bromo-pyridin-3-yl)-hydrazine from a suitable di-halogenated pyridine precursor.
Key Reactions and Applications in Medicinal Chemistry
The synthetic utility of (5-bromo-pyridin-3-yl)-hydrazine lies in the reactivity of its two key functional groups: the hydrazine moiety and the bromo substituent.
Formation of Hydrazones and Pyrazoles
The hydrazine group readily undergoes condensation reactions with aldehydes and ketones to form hydrazones. These hydrazone derivatives are not merely intermediates but often exhibit significant biological activities themselves, including anticancer and anti-inflammatory properties.[7]
Furthermore, the hydrazine moiety is a key precursor for the synthesis of pyrazoles, a five-membered heterocyclic ring system that is a common feature in many kinase inhibitors. The reaction of a hydrazine with a 1,3-dicarbonyl compound or a suitable equivalent is a classical and efficient method for pyrazole synthesis.
Experimental Workflow: Hydrazone and Pyrazole Synthesis
Caption: Synthetic utility of (5-bromo-pyridin-3-yl)-hydrazine.
Cross-Coupling Reactions of the Bromo Substituent
The bromine atom on the pyridine ring is a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the late-stage functionalization of the pyridine core, which is a powerful strategy in medicinal chemistry for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.
Application in the Synthesis of Kinase Inhibitors: A Case Study of a RET Kinase Inhibitor
The core of many kinase inhibitors is a heterocyclic scaffold that can form key hydrogen bond interactions with the hinge region of the kinase active site.[3] The pyrazolo[1,5-a]pyridine scaffold, for instance, is a privileged core in kinase inhibitor design.
Signaling Pathway: RET Kinase in Cancer
Caption: RET kinase signaling pathway and inhibition.
Structure-Activity Relationship (SAR) Insights
The structure-activity relationship of pyridine derivatives has been extensively studied. The position and nature of substituents on the pyridine ring can significantly impact their biological activity. For instance, the presence of halogen atoms can influence the electronic properties of the ring and provide sites for further modification.[9] The addition of groups that can participate in hydrogen bonding, such as amino and hydroxyl groups, can enhance binding to biological targets.[9] In the context of kinase inhibitors, the ability to form hydrogen bonds with the kinase hinge region is often a critical determinant of potency.
Conclusion
(5-bromo-pyridin-3-yl)-hydrazine represents a strategically important, yet under-explored, building block in medicinal chemistry. Its bifunctional nature, combining the versatile reactivity of a bromo-substituted pyridine with the nucleophilicity and heterocycle-forming potential of a hydrazine, makes it a highly attractive starting material for the synthesis of novel bioactive compounds. The principles and examples outlined in this guide, drawn from the broader context of pyridine and hydrazine chemistry, provide a solid foundation for researchers and drug development professionals to unlock the full potential of this promising scaffold in the quest for new and effective therapeutics, particularly in the domain of kinase inhibition.
References
- De, S., Kumar S K, A., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(7), 795-827.
- Altaf, A. A., Shahzad, A., Gul, Z., Rasool, N., Badshah, A., Lal, B., & Khan, E. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11.
-
Chem-Impex. (n.d.). 3-Bromo-5-hydroxypyridine. Retrieved from [Link]
-
Chem-Impex. (n.d.). 5-Bromo-2-hydrazinopyridine. Retrieved from [Link]
- Jordi, B., et al. (2022). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 65(2), 1045-1200.
- Ribeiro, C., et al. (2022).
-
Semantic Scholar. (n.d.). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Retrieved from [Link]
-
ACS Publications. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. Retrieved from [Link]
-
Vertex Pharmaceuticals Incorporated. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems. Retrieved from [Link]
-
MDPI. (2017). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Retrieved from [Link]
-
JSS College of Arts, Commerce and Science. (2018). FINAL REPORT OF WORK DONE ON THE MINOR RESEARCH PROJECT Title SYNTHESIS OF 1-(5-BROMO-2-CHLOROPYRIMIDIN-4-YL) HYDRAZINE DERIVATI. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jsscacs.edu.in [jsscacs.edu.in]
- 7. chemimpex.com [chemimpex.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Bromo-Substituted Pyridine Hydrazines in Modern Drug Discovery: A Technical Guide
Abstract
The confluence of the pyridine ring, a hydrazine linker, and bromine substitution creates a powerful pharmacophore with significant potential in medicinal chemistry. This technical guide provides an in-depth exploration of the biological significance of bromo-substituted pyridine hydrazines, intended for researchers, scientists, and professionals in drug development. We will dissect the synthetic strategies, delve into the mechanistic underpinnings of their diverse biological activities—including antimicrobial, anticancer, and enzyme inhibitory effects—and provide actionable experimental protocols. This guide is structured to not only inform but also to empower the reader to leverage this versatile chemical scaffold in their research endeavors.
Introduction: The Architectural Significance of the Bromo-Pyridine Hydrazine Scaffold
The pyridine ring is a cornerstone in pharmaceutical sciences, prized for its ability to engage in hydrogen bonding and its presence in numerous approved drugs.[1][2] When combined with a hydrazine or hydrazone moiety (-NH-N=CH-), a versatile scaffold emerges, known for a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[3][4][5] The introduction of a bromine atom onto the pyridine ring further enhances the therapeutic potential of these molecules. Bromine, as an excellent leaving group, facilitates a variety of synthetic transformations, including crucial cross-coupling reactions that are fundamental to modern organic synthesis.[6] This strategic halogenation can significantly influence the molecule's electronic distribution, metabolic stability, and target affinity, making bromo-substituted pyridines valuable intermediates in the synthesis of novel pharmaceutical candidates.[6][7] This guide will illuminate the synergistic interplay of these three components and their collective contribution to the biological activities of the resulting compounds.
Synthetic Strategies: Constructing the Core Scaffold
The synthesis of bromo-substituted pyridine hydrazines and their derivatives is a critical aspect of their development as therapeutic agents. A common and effective starting point is the use of commercially available bromo-substituted pyridines, such as 5-bromo-2-chloropyridine or 2-bromo-6-hydrazinylpyridine.[8][9] The bromine atom's reactivity makes it a key handle for introducing further molecular diversity.[10]
A general synthetic pathway often involves the reaction of a bromo-substituted pyridine derivative with hydrazine hydrate to form the corresponding bromo-pyridine hydrazine. This intermediate can then be condensed with various aldehydes or ketones to yield a library of bromo-substituted pyridine hydrazones.[11][12]
Below is a generalized workflow for the synthesis of bromo-substituted pyridine hydrazone derivatives.
Caption: Generalized synthetic workflow for bromo-substituted pyridine hydrazones.
Experimental Protocol: Synthesis of a Bromo-Substituted Pyridine Hydrazone
This protocol is a representative example based on common synthetic methodologies.[11][13]
-
Step 1: Synthesis of the Bromo-Pyridine Hydrazine Intermediate.
-
Dissolve 5-bromo-2-chloropyridine in a suitable solvent, such as ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting bromo-pyridine hydrazine intermediate by recrystallization or column chromatography.
-
-
Step 2: Synthesis of the Bromo-Substituted Pyridine Hydrazone.
-
Dissolve the purified bromo-pyridine hydrazine in ethanol.
-
Add an equimolar amount of the desired aromatic aldehyde or ketone.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Characterize the final product using spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry.
-
Antimicrobial Activity: A Promising Frontier
The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents.[14] Bromo-substituted pyridine hydrazines have emerged as a promising class of compounds in this area. The presence of the bromine atom, often in combination with other substituents like hydroxyl groups, can significantly enhance antimicrobial properties.[11][15]
For instance, studies have shown that compounds with a bromo substitution at the 5th position of the pyridine ring, combined with a hydroxyl group, exhibit potent antimicrobial effects.[11] The mechanism of action is thought to involve the disruption of the microbial cell wall and cell membrane integrity.[14]
Quantitative Data: Antimicrobial Activity
The following table summarizes the minimum inhibitory concentration (MIC) values for representative bromo-substituted pyridine hydrazone derivatives against various microbial strains.
| Compound ID | Bromo Position | Other Substituent | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | K. pneumoniae (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |
| 5j | 5 | 2-hydroxyl | Not specified | Not specified | Not specified | Not specified | [11][15] |
| 5c | Not specified | Not specified | 2.5 | Not specified | Not specified | Not specified | [14] |
| 5f | Not specified | Not specified | Not specified | 2.5 | 2.5 | Not specified | [14] |
| 24 | 7 | 4-methoxy | Not specified | Not specified | Not specified | Not specified | [16] |
Note: Direct comparison is challenging due to variations in tested strains and methodologies across different studies.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The microbroth dilution method is a standard procedure for determining the MIC of antimicrobial compounds.[16]
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in Mueller-Hinton broth for bacteria or Sabouraud dextrose broth for fungi.
-
Prepare a standardized inoculum of the microbial strain to be tested.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive (microbe only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity: Targeting Cellular Proliferation
The pyridine and hydrazone scaffolds are prevalent in a variety of anticancer agents.[17][18] Bromo-substituted derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, including leukemia, breast cancer, and glioblastoma.[19][20] For example, 5-bromosalicylaldehyde-derived hydrazones have shown high activity against T-cell leukemic cell lines.[19]
The proposed mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression, such as the mitogen-activated protein kinase (MAPK) pathway.[18]
Caption: Anticancer mechanisms of bromo-pyridine hydrazones.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[18]
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the bromo-substituted pyridine hydrazine compound for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Enzyme Inhibition: Modulating Biological Pathways
Bromo-substituted pyridine hydrazines have also been investigated as inhibitors of various enzymes, with a particular focus on monoamine oxidases (MAOs).[21][22] MAOs are enzymes involved in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases like Parkinson's disease.[23][]
Hydrazine derivatives have historically been a significant class of MAO inhibitors.[25] The pyridine nucleus in newer derivatives appears to play a crucial role in the orientation and binding of the inhibitor to the active site of the enzyme.[22] Some bromo-substituted pyridazine derivatives have shown potent and selective inhibition of MAO-B.[21]
Quantitative Data: MAO Inhibition
| Compound ID | Target Enzyme | IC50 (µM) | Selectivity Index (SI) for MAO-B | Reference |
| S5 | MAO-B | 0.203 | 19.04 | [21] |
| S16 | MAO-B | 0.979 | Not specified | [21] |
| 2j | MAO-A | 6.25 | Not specified | [22] |
| 2j | MAO-B | 9.30 | Not specified | [22] |
Conclusion and Future Perspectives
Bromo-substituted pyridine hydrazines represent a highly versatile and biologically significant class of compounds. Their straightforward synthesis, coupled with the tunable electronic and steric properties afforded by the bromo-substituent, makes them attractive candidates for further exploration in drug discovery. The demonstrated antimicrobial, anticancer, and enzyme inhibitory activities provide a strong foundation for the development of novel therapeutics.
Future research should focus on expanding the structure-activity relationship (SAR) studies to optimize potency and selectivity. The use of in silico modeling and molecular docking can aid in the rational design of new derivatives with improved pharmacokinetic and pharmacodynamic profiles.[11][26] Furthermore, exploring their potential in other therapeutic areas, such as anti-inflammatory and antiviral applications, could unveil new avenues for this promising chemical scaffold.
References
-
Kamat, V., Santosh, R., Poojary, B., Nayak, S. P., Kumar, B. K., Sankaranarayanan, M., Faheem, Khanapure, S., Barretto, D. A., & Vootla, S. K. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega. [Link]
-
Al-Warhi, T., Al-Harbi, S. A., El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Dies, A. M., & Baek, D. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. MDPI. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]
-
Guner, S., Ceylan, S., & Karad, M. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. PMC. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Halogenated Pyridines in Modern Drug Discovery. Ningbo Inno Pharmchem Co., Ltd. [Link]
-
Lee, K., Kim, D. H., Lee, J. Y., & Kim, J. (2021). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. PMC. [Link]
-
Carradori, S., & Petzer, J. P. (2020). Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. MDPI. [Link]
-
Ilies, M., & Ilie, M. A. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]
-
Kamat, V., Santosh, R., Poojary, B., Nayak, S. P., Kumar, B. K., Sankaranarayanan, M., Faheem, Khanapure, S., Barretto, D. A., & Vootla, S. K. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. PMC. [Link]
-
Angelova, V. T., Valcheva, V., Vassilev, N. G., Buyukliev, R., Momekov, G., & Dimitrov, I. (2023). Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. MDPI. [Link]
-
Turan-Zitouni, G., Hussein, W., Sağlık, B. N., Tabbi, A., & Korkut, B. (2018). Design, Synthesis and Biological Evaluation of Novel N-Pyridyl-Hydrazone Derivatives as Potential Monoamine Oxidase (MAO) Inhibitors. PMC. [Link]
-
Pipzine Chemicals. (n.d.). 5-Bromo-2-hydrazinopyridine. Pipzine Chemicals. [Link]
-
Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]
-
Can, N. Ö., Osmaniye, D., Levent, S., Sağlık, B. N., İnci, B., Ilgın, S., Özkay, Y., & Kaplancıklı, Z. A. (2019). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. PMC. [Link]
-
Kenny, P. W. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. PMC. [Link]
-
Wolfe, J. P., & Hay, M. B. (2007). A Simple, Modular Synthesis of Substituted Pyridines. PMC. [Link]
-
Sharma, S., & Kumar, P. (2021). A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones. TSI Journals. [Link]
-
Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. PMC. [Link]
-
Al-Abdullah, E. S. (2011). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. MDPI. [Link]
-
Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
-
Singh, N., & Singh, A. (2012). A review exploring biological activities of hydrazones. PMC. [Link]
-
Catto, M., & Carotti, A. (2024). Special Issue: “Enzymes and Enzyme Inhibitors—Applications in Medicine and Diagnosis 2.0”. MDPI. [Link]
-
Johnson, B. J., & Shepard, E. M. (2017). Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. PubMed. [Link]
-
Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. ResearchGate. [Link]
-
Kumar, D., & Singh, R. (2021). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. ResearchGate. [Link]
-
Nolan, K., & H. B. Sc, D. (2018). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. MDPI. [Link]
-
Stasevych, M., et al. (2021). Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation. ResearchGate. [Link]
-
Johnson, B. J., & Shepard, E. M. (2017). Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. PMC. [Link]
-
Gangurde, A. B., et al. (2024). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. PMC. [Link]
-
Mossine, V. V., et al. (2011). 2-Bromo-6-hydrazinylpyridine. ResearchGate. [Link]
-
S. G. K. (2019). Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. PMC. [Link]
-
Hussein, A. M., & Al-Mayali, N. M. (2023). Anti-Breast Cancer Activity of Some Synthesized Pyrazole Derivatives Bearing Imidazo[1,2a]pyridine Moiety. ResearchGate. [Link]
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. tsijournals.com [tsijournals.com]
- 4. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. 5-Bromo-2-hydrazinopyridine: Properties, Uses, Safety, Suppliers & Analysis | China Chemical Manufacturer [pipzine-chem.com]
- 9. researchgate.net [researchgate.net]
- 10. chemimpex.com [chemimpex.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer | MDPI [mdpi.com]
- 20. Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design, Synthesis and Biological Evaluation of Novel N-Pyridyl-Hydrazone Derivatives as Potential Monoamine Oxidase (MAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 25. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of Pyridinyl-Pyrazoles: A Detailed Protocol Using (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride
Introduction: The Significance of Pyridinyl-Pyrazoles in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1] Its unique structural and electronic properties allow for diverse interactions with biological targets, leading to applications as anticancer, anti-inflammatory, and antimicrobial agents.[2][3] When fused or linked to a pyridine ring, the resulting pyridinyl-pyrazole architecture offers an expanded chemical space for drug design, enabling fine-tuning of properties such as solubility, metabolic stability, and target affinity. This guide provides a comprehensive protocol for the synthesis of a model pyridinyl-pyrazole, 1-(5-bromopyridin-3-yl)-3,5-dimethyl-1H-pyrazole, utilizing (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride as a key starting material. This protocol is designed for researchers, scientists, and professionals in drug development, offering not just a step-by-step procedure but also the underlying chemical principles and practical insights for successful synthesis and characterization.
Chemical Profile: (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride
A thorough understanding of the starting materials is paramount for a successful and safe synthesis. Herein are the key physicochemical properties of (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride.
| Property | Value | Source |
| CAS Number | 1427195-27-4 | [4][5][6] |
| Molecular Formula | C₅H₈BrCl₂N₃ | [4][6] |
| Molecular Weight | 260.95 g/mol | [6] |
| Appearance | Typically an off-white to light yellow solid | General Knowledge |
| Storage | 4°C, stored under a nitrogen atmosphere | [6] |
The Knorr Pyrazole Synthesis: A Time-Tested Reaction
The synthesis of pyrazoles from a hydrazine derivative and a 1,3-dicarbonyl compound is a classic and versatile transformation known as the Knorr pyrazole synthesis.[5][7] This reaction proceeds via a cyclocondensation mechanism, offering a straightforward route to a wide range of substituted pyrazoles.
Reaction Mechanism: A Step-by-Step Look
The reaction between (5-Bromo-pyridin-3-yl)-hydrazine and a 1,3-dicarbonyl compound, such as acetylacetone, follows a well-established mechanistic pathway. The dihydrochloride salt of the hydrazine is typically neutralized in situ to release the free hydrazine for the reaction.
Diagram of the Knorr Pyrazole Synthesis Mechanism
Caption: General mechanism of the Knorr pyrazole synthesis.
Experimental Protocol: Synthesis of 1-(5-bromopyridin-3-yl)-3,5-dimethyl-1H-pyrazole
This protocol details the synthesis of a representative pyridinyl-pyrazole from (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride and acetylacetone.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Amount | Molar Eq. |
| (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride | 1427195-27-4 | C₅H₈BrCl₂N₃ | 2.61 g | 1.0 |
| Acetylacetone (2,4-pentanedione) | 123-54-6 | C₅H₈O₂ | 1.1 mL | 1.1 |
| Ethanol (anhydrous) | 64-17-5 | C₂H₅OH | 50 mL | - |
| Triethylamine | 121-44-8 | (C₂H₅)₃N | 2.8 mL | 2.0 |
| Saturated Sodium Bicarbonate Solution | - | NaHCO₃(aq) | 50 mL | - |
| Brine (Saturated NaCl solution) | - | NaCl(aq) | 30 mL | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | - | - |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | - | - |
| Hexanes | 110-54-3 | C₆H₁₄ | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride (2.61 g, 10.0 mmol).
-
Solvent Addition: Add anhydrous ethanol (50 mL) to the flask and stir to form a suspension.
-
Base Addition: To the stirred suspension, add triethylamine (2.8 mL, 20.0 mmol) dropwise at room temperature. The triethylamine serves to neutralize the dihydrochloride salt, liberating the free hydrazine base. Stir the mixture for 15 minutes.
-
Dicarbonyl Addition: Add acetylacetone (1.1 mL, 11.0 mmol) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 3:7 v/v) as the eluent.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add ethyl acetate (50 mL) and a saturated aqueous solution of sodium bicarbonate (50 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Wash the organic layer with brine (30 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed to yield the pure 1-(5-bromopyridin-3-yl)-3,5-dimethyl-1H-pyrazole.
Diagram of the Experimental Workflow
Caption: Experimental workflow for pyrazole synthesis.
Safety and Handling Precautions
Hydrazine derivatives are known to be toxic and potentially carcinogenic. (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[8]
Characterization and Validation
The structure and purity of the synthesized 1-(5-bromopyridin-3-yl)-3,5-dimethyl-1H-pyrazole should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the regiochemistry of the pyrazole ring. The expected ¹H NMR spectrum would show characteristic signals for the pyridinyl protons, the pyrazole proton, and the two methyl groups.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: To assess the purity of the crystalline product.
Troubleshooting and Optimization
-
Low Yield: If the yield is low, ensure the complete neutralization of the hydrazine dihydrochloride by using a sufficient amount of base. The reaction time can also be extended, or a higher boiling point solvent could be considered.
-
Formation of Regioisomers: When using unsymmetrical 1,3-dicarbonyl compounds, the formation of two regioisomeric pyrazoles is possible. The product ratio is often influenced by the reaction conditions, particularly the pH. Careful purification by column chromatography may be necessary to separate the isomers.
-
Purification Challenges: If the product is difficult to crystallize, column chromatography is the recommended purification method. The choice of eluent system is crucial for achieving good separation.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of a pyridinyl-pyrazole derivative using (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride. By understanding the underlying Knorr pyrazole synthesis mechanism and adhering to the outlined experimental procedures and safety precautions, researchers can confidently synthesize this important class of heterocyclic compounds for their drug discovery and development programs. The versatility of this method allows for the generation of a diverse library of pyridinyl-pyrazoles by varying the 1,3-dicarbonyl component, thus facilitating the exploration of new chemical entities with potential therapeutic applications.
References
-
ChemBK. (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride - Physico-chemical Properties. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
Organic Syntheses. 3,5-dimethylpyrazole. [Link]
-
PubChem. 1-(5-bromopyridin-3-yl)-1h-pyrazole-3-carboxylic acid. [Link]
-
TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. [Link]
-
JOCPR. (2013). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. [Link]
- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
- Google Patents. Purification method of 3-bromo-1-(3-chloropyridine-2-yl)
- Google P
-
MDPI. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]
-
ResearchGate. (2014). Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
NIH. (2023). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. [Link]
-
ResearchGate. X-ray crystallographic comparison of pyrazole subsidiaries. [Link]
-
Future Medicinal Chemistry. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]
-
PMC. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]
-
The Royal Society of Chemistry. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]
-
Name-Reaction.com. Knorr pyrazole synthesis. [Link]
- Google Patents.
-
NIH. (2021). New Reaction Products of Acetylacetone with Semicarbazide Derivatives. [Link]
-
Semantic Scholar. The reaction of 2-hydrazino-3-(I!-pyrrol-I-yllpyridine acetone affords 2-(3.5-dimethyl-1~-pyrazol-l-yl1-3-(1~-pyrrol-l-yll- pyridine (31 from 2-chloro-3-aminopyridine, as shown in Schene I, and its cyclization with acetic anhydride to give triazolopyridine 4. Also reported was the cyclization of 3 with acetylacetone to afford 3,5-dimethyl-lO-(1~-pyrrol-l-yl~pyrido. [https://www.semanticscholar.org/paper/The-reaction-of-2-hydrazino-3-(I%21-pyrrol-I-yll-acetone-Peet-Sunder/b4987e742e3f538356942b0c36b696f8c7b65349]([Link]
-
JOCPR. (2013). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. researchgate.net [researchgate.net]
- 3. 3,5-Dimethylpyrazole(67-51-6) 1H NMR [m.chemicalbook.com]
- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. New Reaction Products of Acetylacetone with Semicarbazide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Strategic Synthesis of 1-(5-Bromo-pyridin-3-yl)-Substituted Pyrazoles: A Detailed Protocol and Mechanistic Guide
An Application Note for Medicinal Chemists and Synthesis Professionals
Abstract: Pyrazole heterocycles are cornerstones in modern drug discovery, recognized as privileged scaffolds due to their wide range of biological activities.[1][2] This application note provides a comprehensive guide for the synthesis of substituted pyrazoles featuring a 1-(5-Bromo-pyridin-3-yl) moiety, a key structural motif for developing novel therapeutic agents. We delve into the mechanistic underpinnings of the classical Knorr pyrazole synthesis, offer a robust and validated step-by-step experimental protocol, and provide expert guidance on characterization, troubleshooting, and safety. This document is intended for researchers, medicinal chemists, and process development scientists seeking to incorporate this valuable heterocyclic system into their discovery pipelines.
Introduction: The Significance of Pyridinyl-Pyrazoles
The pyrazole nucleus is a five-membered aromatic ring with two adjacent nitrogen atoms, a structure that allows for diverse biological interactions.[3] Its derivatives have demonstrated a remarkable spectrum of pharmacological properties, including anticancer, anti-inflammatory, antibacterial, and antiviral activities.[1][2] The incorporation of a pyridine ring, particularly a functionalized one like 5-bromopyridine, onto the pyrazole core introduces a key vector for modifying pharmacokinetic and pharmacodynamic properties. The bromine atom serves as a versatile synthetic handle for further downstream modifications via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid generation of extensive chemical libraries for structure-activity relationship (SAR) studies.[4] This guide focuses on the most reliable and fundamental method for constructing this scaffold: the cyclocondensation reaction between (5-Bromo-pyridin-3-yl)-hydrazine and a 1,3-dicarbonyl compound.
Overall Synthetic Workflow
The synthesis follows a logical progression from starting materials to the final, characterized product. The workflow is designed to be efficient and reproducible in a standard laboratory setting.
Caption: High-level workflow for pyrazole synthesis.
Reaction Mechanism and Scientific Rationale
The formation of the pyrazole ring from a hydrazine and a 1,3-dicarbonyl compound is a classic example of a cyclocondensation reaction, often referred to as the Knorr pyrazole synthesis.[5] The reaction proceeds through a well-established pathway involving nucleophilic attack, cyclization, and dehydration.
Causality Behind the Mechanism:
-
Initial Nucleophilic Attack: The reaction initiates with the more nucleophilic nitrogen atom of the hydrazine attacking one of the carbonyl carbons of the 1,3-dicarbonyl compound. This step is often acid-catalyzed to activate the carbonyl group.
-
Formation of Intermediate: This leads to a hemiaminal intermediate which rapidly dehydrates to form a hydrazone or an enamine intermediate. The specific intermediate formed depends on which nitrogen attacks and the subsequent tautomerization.
-
Intramolecular Cyclization: The remaining nitrogen atom then performs an intramolecular nucleophilic attack on the second carbonyl group, closing the five-membered ring.
-
Dehydration and Aromatization: The resulting cyclic intermediate readily undergoes dehydration (loss of a water molecule) to form the stable, aromatic pyrazole ring. This final aromatization step is the thermodynamic driving force for the reaction.[6]
When using an unsymmetrical 1,3-diketone, the reaction can potentially yield two regioisomers. The regioselectivity is primarily governed by the electronic and steric differences between the two carbonyl groups. Generally, the more electrophilic (less sterically hindered) carbonyl is attacked first by the terminal nitrogen of the hydrazine.[5]
Caption: Generalized mechanism for Knorr pyrazole synthesis.
Experimental Protocol: Synthesis of 1-(5-Bromo-pyridin-3-yl)-3,5-dimethyl-1H-pyrazole
This protocol details the synthesis using acetylacetone as a representative symmetric 1,3-dicarbonyl compound.
4.1. Materials and Equipment
-
Reagents:
-
(5-Bromo-pyridin-3-yl)-hydrazine (or its hydrochloride salt)
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid (Solvent and Catalyst) or Ethanol
-
Deionized Water
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ethyl Acetate
-
Hexanes
-
-
Equipment:
-
Round-bottom flask (appropriate size)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
-
4.2. Stoichiometry and Reagent Data
The following table outlines the quantities for a representative 10 mmol scale reaction. Adjust as necessary.
| Reagent | MW ( g/mol ) | Mmol | Mass (g) / Vol (mL) | Equivalents |
| (5-Bromo-pyridin-3-yl)-hydrazine | 188.02 | 10.0 | 1.88 g | 1.0 |
| Acetylacetone | 100.12 | 10.5 | 1.03 mL | 1.05 |
| Glacial Acetic Acid | 60.05 | - | ~25 mL | Solvent |
Rationale for Choices:
-
Slight Excess of Diketone: A small excess (1.05 eq) of acetylacetone is used to ensure the complete consumption of the more valuable hydrazine starting material.
-
Acetic Acid as Solvent: Acetic acid serves as both the solvent and an acid catalyst, promoting the condensation and dehydration steps.[7] Ethanol can also be used, often with a few drops of a stronger acid catalyst.[8]
4.3. Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (5-Bromo-pyridin-3-yl)-hydrazine (1.88 g, 10.0 mmol).
-
Reagent Addition: Add glacial acetic acid (25 mL) to the flask and stir to dissolve the hydrazine. Once dissolved, add acetylacetone (1.03 mL, 10.5 mmol) dropwise to the stirring solution at room temperature.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 118 °C for acetic acid) using a heating mantle.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). Spot the starting hydrazine and the reaction mixture. The reaction is complete when the hydrazine spot has been consumed (typically 2-4 hours).
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the cooled solution into a beaker containing ice-cold water (~100 mL) with stirring.
-
Neutralize the mixture by carefully adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8. A precipitate should form.
-
Stir the resulting slurry for 30 minutes in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water (2 x 20 mL).
-
-
Drying: Dry the crude product under vacuum or in a desiccator to a constant weight.
4.4. Purification and Characterization
-
Purification: The crude solid can typically be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). If necessary, column chromatography on silica gel can be employed for higher purity.
-
Characterization (Expected Data):
-
¹H NMR (CDCl₃): Expect singlets for the two pyrazole methyl groups, a singlet for the pyrazole C4-H, and signals corresponding to the three protons on the bromopyridyl ring.
-
¹³C NMR (CDCl₃): Signals for the two methyl carbons, the three pyrazole ring carbons, and the five carbons of the bromopyridyl ring.
-
Mass Spectrometry (ESI+): A prominent peak corresponding to [M+H]⁺, showing the characteristic isotopic pattern for a compound containing one bromine atom.
-
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Reaction Stalls/Incomplete | Insufficient heating; Inactive catalyst; Poor quality reagents. | Ensure the reaction is at a full reflux. Add a few drops of a stronger acid like HCl if using a neutral solvent like ethanol. Verify reagent purity. |
| Low Yield | Product loss during work-up; Incomplete precipitation. | Ensure complete neutralization and cool the precipitation slurry thoroughly in an ice bath. Extract the aqueous filtrate with ethyl acetate to recover dissolved product. |
| Oily Product/Fails to Solidify | Presence of impurities; Product has a low melting point. | Try triturating the oil with a non-polar solvent like hexanes to induce crystallization. If that fails, proceed with silica gel column chromatography. |
| Multiple Spots on TLC (Product) | Formation of regioisomers (with unsymmetrical diketones). | This is a chemical issue, not a process failure. The isomers will need to be separated by careful column chromatography or fractional crystallization. |
Safety and Handling
Chemical Hazard Overview:
-
(5-Bromo-pyridin-3-yl)-hydrazine: Hydrazine derivatives are classified as toxic and potential carcinogens.[9] They should be handled with extreme care. Avoid inhalation, ingestion, and skin contact.[10]
-
Bromopyridines: These compounds can be harmful if swallowed and cause skin and eye irritation.[11][12]
-
Acetic Acid: Corrosive and causes severe skin burns and eye damage. The vapor is irritating to the respiratory system.
-
Acetylacetone: Flammable liquid and vapor. Harmful if swallowed.
Mandatory Safety Precautions:
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors and dust.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (nitrile gloves are a common choice, but check compatibility) at all times.[13]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Do not pour organic solvents or reaction mixtures down the drain.
-
Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite) and place it in a sealed container for proper disposal.
References
-
Synthesis of Some New 3, 5-Bis (substituted) Pyrazoles and Isoxazoles Based on (N'1E, N'3E)- N'1, N'3-Bis (3, 4, 5-substitutedbenzlidene) Malonohydrazide under Solvothermal Conditions. National Institutes of Health (NIH). [Link]
-
Synthesis of Some New Pyrazoles. DergiPark. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. National Institutes of Health (NIH). [Link]
-
Top: Approaches for the synthesis of pyrazolines and pyrazoles starting from hydrazones. Bottom. ResearchGate. [Link]
-
Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. Der Pharma Chemica. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. National Center for Biotechnology Information. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. ACS Omega. [Link]
-
Synthesis and Cyclization Reaction of Pyrazolin-5-one Derivatives. Sci-Hub. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
The mechanistic pathway for the formation of pyrazoline compounds by... ResearchGate. [Link]
-
The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]
-
Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. Journal of Medicinal Chemistry. [Link]
-
Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Reaction with 1,3‐dicarbonyl compounds 5 a–c. ResearchGate. [Link]
-
Safety and Handling of Hydrazine. Defense Technical Information Center (DTIC). [Link]
- Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid.
Sources
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. fishersci.com [fishersci.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Application Notes and Protocols: Knorr Pyrazole Synthesis with (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the application of the Knorr pyrazole synthesis for the preparation of 3-(5-bromopyridin-3-yl)-5-methyl-1H-pyrazole from (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride and acetylacetone. Pyridinyl-pyrazoles are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. This document provides a robust, step-by-step protocol, an in-depth mechanistic explanation, and critical insights into the experimental parameters, including the handling of the hydrazine dihydrochloride salt. The protocol is designed to be self-validating, with clear guidance on reaction monitoring, product purification, and characterization.
Introduction: The Significance of Pyridinyl-Pyrazoles
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The fusion of a pyridine ring to the pyrazole core often enhances or modulates these biological activities, making pyridinyl-pyrazoles particularly attractive targets for drug discovery programs. The substituent pattern on both the pyridine and pyrazole rings allows for fine-tuning of the molecule's physicochemical properties and biological target engagement. The Knorr pyrazole synthesis, a classic and reliable method for constructing the pyrazole ring, offers a straightforward route to these valuable compounds from readily available precursors.[1][2][3]
The Knorr Pyrazole Synthesis: A Mechanistic Overview
The Knorr pyrazole synthesis is a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, typically under acidic conditions.[3] The reaction proceeds through a series of well-defined steps to form the aromatic pyrazole ring.
Mechanism:
-
Imine Formation: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound. This is often the rate-determining step and is facilitated by acid catalysis, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. Subsequent dehydration leads to the formation of a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion. This cyclization step forms a non-aromatic five-membered ring intermediate.
-
Dehydration and Aromatization: The cyclic intermediate readily undergoes dehydration to form the stable, aromatic pyrazole ring. The driving force for this final step is the formation of the highly conjugated and thermodynamically stable aromatic system.
Experimental Protocol: Synthesis of 3-(5-bromopyridin-3-yl)-5-methyl-1H-pyrazole
This protocol provides a detailed procedure for the synthesis of 3-(5-bromopyridin-3-yl)-5-methyl-1H-pyrazole.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride | ≥97% | Commercially Available |
| Acetylacetone (2,4-pentanedione) | Reagent Grade | Commercially Available |
| Ethanol (EtOH) | Anhydrous | Commercially Available |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Commercially Available |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available |
| Round-bottom flask (100 mL) | - | - |
| Magnetic stirrer and stir bar | - | - |
| Reflux condenser | - | - |
| Heating mantle | - | - |
| Separatory funnel (250 mL) | - | - |
| Rotary evaporator | - | - |
| Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄) | - | - |
| Column chromatography setup (silica gel 60, 230-400 mesh) | - | - |
Step-by-Step Procedure
-
Neutralization of Hydrazine Dihydrochloride: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride (1.0 eq) in ethanol (20 mL). To this solution, carefully add sodium bicarbonate (2.2 eq) portion-wise to neutralize the hydrochloride salt. Effervescence (release of CO₂) will be observed. Stir the suspension at room temperature for 30 minutes to ensure complete neutralization. The in-situ formation of the free hydrazine is crucial for the subsequent reaction.
-
Reaction with Acetylacetone: To the suspension from the previous step, add acetylacetone (1.1 eq).
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) as the eluent. The reaction is typically complete within 4-6 hours.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add ethyl acetate (50 mL) and water (50 mL). Transfer the mixture to a separatory funnel and shake vigorously.
-
Extraction: Separate the organic layer. Wash the organic layer with brine (2 x 25 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by either recrystallization or column chromatography.
-
Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.[4] Collect the crystals by vacuum filtration.
-
Column Chromatography: If recrystallization is not effective, purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Hydrazine derivatives are potentially toxic and should be handled with care.[5]
-
Bromopyridine derivatives can be irritating to the skin and respiratory tract.[6][7][8] Avoid inhalation and skin contact.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Characterization Data
The structure of the synthesized 3-(5-bromopyridin-3-yl)-5-methyl-1H-pyrazole should be confirmed by spectroscopic methods.
| Parameter | Expected Value/Observation |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ~ 8.8-8.5 (m, 2H, pyridine-H), ~ 7.9 (m, 1H, pyridine-H), ~ 6.5 (s, 1H, pyrazole-H), ~ 2.4 (s, 3H, CH₃) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | ~ 150-140 (C-pyridine), ~ 138 (C-pyridine), ~ 122 (C-Br), ~ 105 (CH-pyrazole), ~ 14 (CH₃) |
| Mass Spectrometry (ESI+) | Calculated for C₉H₈BrN₄ [M+H]⁺, found m/z |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration. The provided values are estimations based on structurally similar compounds.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product formation | Incomplete neutralization of the hydrazine salt. | Ensure the addition of a sufficient amount of base and allow adequate time for neutralization before adding the dicarbonyl compound. |
| Low reaction temperature. | Ensure the reaction is maintained at a gentle reflux. | |
| Formation of multiple products | Isomeric pyrazole formation. | With symmetrical dicarbonyls like acetylacetone, this is less of an issue. For unsymmetrical dicarbonyls, separation of isomers may be necessary. |
| Difficulty in purification | Product is an oil or does not crystallize easily. | Attempt purification by column chromatography. If the product is basic, consider deactivating the silica gel with triethylamine.[9] |
| Co-elution of impurities during chromatography. | Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina). |
Conclusion
The Knorr pyrazole synthesis provides an efficient and reliable method for the preparation of 3-(5-bromopyridin-3-yl)-5-methyl-1H-pyrazole. The use of (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride requires a preliminary neutralization step, which can be easily achieved with a mild base like sodium bicarbonate. This protocol, with its detailed procedural steps and troubleshooting guide, serves as a valuable resource for researchers in organic and medicinal chemistry for the synthesis of this important class of heterocyclic compounds.
References
- CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)
- SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES - TSI Journals. (URL not available)
- Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate - sioc-journal.cn. (URL not available)
- DE102009060150A1 - Process for the purification of pyrazoles - Google P
-
synthesis of pyrazoles - YouTube. (URL: [Link])
-
Knorr Pyrazole Synthesis - J&K Scientific LLC. (URL: [Link])
-
Knorr Pyrazole Synthesis - Chem Help Asap. (URL: [Link])
-
A Concise Review on the Synthesis of Pyrazole Heterocycles - Hilaris Publisher. (URL: [Link])
- 2-Bromopyridine Safety Data Sheet Jubilant Ingrevia Limited. (URL not available)
-
(PDF) 1H and 13C NMR study of perdeuterated pyrazoles - ResearchGate. (URL: [Link])
- WO2011076194A1 - Method for purifying pyrazoles - Google P
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? - ResearchGate. (URL: [Link])
-
Safety and Handling of Hydrazine - DTIC. (URL: [Link])
- Knorr Pyrazole Synthesis. (URL not available)
-
DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - NIH. (URL: [Link])
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. (URL: [Link])
- 3 - SAFETY D
- Recrystallization and Crystalliz
-
Synthesis of Some New Pyrazoles - DergiPark. (URL: [Link])
-
13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives | Request PDF - ResearchGate. (URL: [Link])
-
A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC - NIH. (URL: [Link])
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. (URL: [Link])
- Silver-Catalyzed Decarboxylative Cyclization for the Synthesis of Substituted Pyrazoles from 1,2-Diaza-1,3 - Supporting Inform
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. youtube.com [youtube.com]
- 3. jk-sci.com [jk-sci.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the One-Pot Synthesis of Pyrazoles Using (5-Bromo-pyridin-3-yl)-hydrazine
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the efficient one-pot synthesis of pyridinyl-substituted pyrazoles, a scaffold of significant interest in modern drug discovery.[1][2][3] We present a detailed protocol centered on the reaction of (5-Bromo-pyridin-3-yl)-hydrazine with various 1,3-dicarbonyl compounds. The methodology leverages the principles of the Knorr pyrazole synthesis in a one-pot format, which offers substantial advantages in terms of operational simplicity, time efficiency, and resource conservation.[4][5][6] This guide is designed for researchers, medicinal chemists, and drug development professionals, offering not only a step-by-step experimental procedure but also in-depth mechanistic insights, troubleshooting advice, and data interpretation guidelines to ensure reliable and reproducible outcomes.
Introduction: The Significance of Pyridinyl-Pyrazoles
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with applications spanning anti-inflammatory, anti-cancer, and anti-microbial therapies.[1][3][7] Its metabolic stability and versatile substitution patterns make it a highly attractive template for drug design.[2] When coupled with a pyridinyl moiety, another critical pharmacophore, the resulting pyridinyl-pyrazole framework offers unique electronic properties and hydrogen bonding capabilities that can enhance target binding affinity and selectivity.
Traditional multi-step syntheses for such compounds often suffer from drawbacks including laborious purification of intermediates, cumulative yield loss, and excessive solvent waste. One-pot multicomponent reactions (MCRs) circumvent these issues by combining multiple reaction steps in a single flask without isolating intermediates, aligning with the principles of green and efficient chemistry.[8][9] This application note details a robust one-pot protocol based on the classic Knorr synthesis, providing a direct and high-yielding route to novel 1-(5-Bromo-pyridin-3-yl)-pyrazoles.
Mechanistic Rationale: The Knorr Pyrazole Synthesis
The synthesis of pyrazoles from a hydrazine and a 1,3-dicarbonyl compound is a cornerstone of heterocyclic chemistry.[10] The reaction proceeds through a well-understood cascade of condensation and cyclization reactions.
Causality Behind the Mechanism:
-
Initial Nucleophilic Attack: The more nucleophilic nitrogen atom of the hydrazine (typically the terminal NH₂) initiates the reaction by attacking one of the carbonyl carbons of the 1,3-dicarbonyl compound. This step is often catalyzed by a small amount of acid, which activates the carbonyl group towards attack.[4]
-
Formation of a Hydrazone Intermediate: Following the initial attack, a dehydration event occurs, leading to the formation of a stable hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then acts as an intramolecular nucleophile, attacking the remaining carbonyl group. This key step forms the five-membered ring.
-
Final Dehydration & Aromatization: A final dehydration step from the cyclic intermediate results in the formation of the stable, aromatic pyrazole ring, which is the thermodynamic driving force for the reaction.[6]
When using an unsymmetrical 1,3-dicarbonyl compound, the initial nucleophilic attack can occur at either carbonyl group, potentially leading to a mixture of two regioisomers. The regiochemical outcome is kinetically controlled and depends on the relative reactivity of the two carbonyls.[11][12]
Caption: Figure 1: Mechanism of the Knorr Pyrazole Synthesis.
Experimental Protocol
This protocol describes a general procedure for the one-pot synthesis of a representative pyrazole from (5-Bromo-pyridin-3-yl)-hydrazine and acetylacetone. The protocol can be adapted for other 1,3-dicarbonyl compounds.
Materials and Equipment
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| (5-Bromo-pyridin-3-yl)-hydrazine | ≥96% | Thoreauchem | None | Handle with care; potential sensitizer. |
| Acetylacetone (2,4-Pentanedione) | Reagent | Sigma-Aldrich | 123-54-6 | Corrosive, Flammable. |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific | 64-19-7 | Catalyst and Solvent. |
| Ethanol (200 Proof) | ACS Grade | VWR | 64-17-5 | Alternative solvent. |
| Ethyl Acetate | ACS Grade | VWR | 141-78-6 | For extraction. |
| Saturated Sodium Bicarbonate | Lab Grade | - | - | For neutralization. |
| Brine | Lab Grade | - | - | For washing. |
| Anhydrous Magnesium Sulfate | Lab Grade | - | 7487-88-9 | For drying. |
| Round-bottom flask (50 mL) | - | - | - | |
| Reflux condenser | - | - | - | |
| Magnetic stirrer and stir bar | - | - | - | |
| Heating mantle | - | - | - | |
| TLC plates (Silica gel 60 F₂₅₄) | - | - | - | |
| Rotary evaporator | - | - | - |
Step-by-Step Procedure
The following workflow outlines the key stages of the synthesis, from reaction setup to product isolation.
Caption: Figure 2: Experimental Workflow.
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add (5-Bromo-pyridin-3-yl)-hydrazine (1.88 g, 10.0 mmol, 1.0 equiv).
-
Reagent Addition: Add glacial acetic acid (20 mL) as the solvent and catalyst. Stir until the hydrazine has largely dissolved. Add acetylacetone (1.08 mL, 10.5 mmol, 1.05 equiv) to the mixture dropwise.
-
Reaction Conditions: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle. Maintain a gentle reflux for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a mobile phase of 3:1 hexanes:ethyl acetate. The starting materials should be consumed, and a new, more nonpolar spot corresponding to the pyrazole product should appear.
-
Workup - Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water. Carefully neutralize the solution by adding saturated sodium bicarbonate solution portion-wise until effervescence ceases (pH ~7-8). A precipitate may form.
-
Workup - Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Workup - Washing: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel if necessary.
Data Interpretation and Expected Results
The successful synthesis of the target pyrazole, 3-bromo-5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine , should be confirmed by standard analytical techniques.
| Product Attribute | Expected Result |
| Appearance | Off-white to pale yellow solid |
| Yield | 75-90% (after purification) |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.5 (s, 1H, Py-H), ~8.3 (s, 1H, Py-H), ~7.8 (s, 1H, Py-H), ~6.1 (s, 1H, Pyrazole-H), ~2.4 (s, 3H, CH₃), ~2.2 (s, 3H, CH₃) |
| Mass Spec (ESI+) | m/z [M+H]⁺ calculated for C₁₀H₁₀BrN₄: 265.01, found ~265.0 |
| Melting Point | Dependent on purity; sharp melting range expected. |
Troubleshooting and Field-Proven Insights
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Reagent degradation. 3. Insufficient heat. | 1. Extend reflux time and monitor by TLC. 2. Use fresh (5-Bromo-pyridin-3-yl)-hydrazine; hydrazines can be air-sensitive. 3. Ensure the reaction reaches and maintains reflux temperature. |
| Formation of Regioisomers | Use of an unsymmetrical 1,3-dicarbonyl (e.g., benzoylacetone). | This is an inherent challenge. The isomers are often separable by careful flash column chromatography. Characterize both to identify the major product. |
| Dark-colored Crude Product | Overheating or prolonged reaction time leading to decomposition. | Reduce the reflux temperature by using a different solvent (e.g., ethanol) and catalyst system. Do not exceed the recommended reaction time significantly. |
| Difficulty in Purification | Presence of unreacted starting materials or polar impurities. | Ensure the workup and neutralization step is thorough. A pre-purification wash with cold ether can sometimes remove nonpolar impurities. |
Conclusion
The one-pot protocol described herein provides a reliable and highly efficient method for synthesizing valuable 1-(5-Bromo-pyridin-3-yl)-pyrazoles. By explaining the underlying mechanism and offering practical, field-tested advice, this guide empowers researchers to confidently produce these important heterocyclic compounds. The bromo-substituent on the pyridine ring serves as a versatile synthetic handle for further functionalization via cross-coupling reactions, opening avenues for the rapid generation of diverse compound libraries for screening in drug discovery programs.
References
-
Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]
-
The Role of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry. [Link]
-
The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
-
PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]
-
An Efficient Protocol for the One Pot Synthesis of Pyranopyrazoles in Aqueous Medium using Triethanolamine as a Catalyst. Vinayakrao Patil Mahavidyalaya, Vaijapur. [Link]
-
synthesis of pyrazoles. YouTube. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing. [Link]
-
One-Pot, Three-Component Synthesis of Substituted Pyrazoles. ChemistryViews. [Link]
-
Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. MDPI. [Link]
-
(5-Bromo-pyridin-3-yl)-hydrazine. Thoreauchem. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Kinase Inhibitor Synthesis Using (5-Bromo-pyridin-3-yl)-hydrazine
Introduction: The Strategic Importance of the Pyridinyl-Pyrazole Scaffold in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery. Within the vast landscape of kinase inhibitor scaffolds, nitrogen-containing heterocycles such as pyridine and pyrazole are particularly prominent. The pyridinyl-pyrazole motif is a privileged structure in medicinal chemistry, adept at forming critical hydrogen bond interactions within the ATP-binding pocket of various kinases, a key mechanism for achieving potent and selective inhibition.[2]
(5-Bromo-pyridin-3-yl)-hydrazine is a versatile and strategically important building block for the synthesis of a diverse array of pyridinyl-pyrazole-based kinase inhibitors. The pyridine ring serves as a crucial pharmacophore, while the hydrazine moiety provides a reactive handle for the construction of the pyrazole core through well-established cyclocondensation reactions. The bromine atom on the pyridine ring offers a valuable vector for further chemical modifications via cross-coupling reactions, enabling the exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of (5-Bromo-pyridin-3-yl)-hydrazine in the synthesis of novel kinase inhibitors. We will delve into the synthesis of the starting material itself, followed by detailed protocols for the construction of the pyridinyl-pyrazole scaffold and its subsequent functionalization.
PART 1: Synthesis of (5-Bromo-pyridin-3-yl)-hydrazine
The availability of (5-Bromo-pyridin-3-yl)-hydrazine is a prerequisite for its use in kinase inhibitor synthesis. While it is commercially available, understanding its synthesis provides greater flexibility and control over the starting material. Two common synthetic routes are outlined below.
Method A: Diazotization of 3-Amino-5-bromopyridine
This classical approach involves the conversion of the corresponding aminopyridine to a diazonium salt, which is then reduced to the hydrazine.
Workflow for Method A:
Caption: Synthesis of (5-Bromo-pyridin-3-yl)-hydrazine via diazotization.
Protocol 1.1: Preparation of (5-Bromo-pyridin-3-yl)-hydrazine hydrochloride from 3-Amino-5-bromopyridine
Materials:
-
3-Amino-5-bromopyridine
-
Concentrated Hydrochloric Acid (37%)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O) or Sodium Sulfite (Na₂SO₃)
-
Ice
-
Water
-
Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution
-
Dichloromethane or Ethyl Acetate for extraction
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 3-Amino-5-bromopyridine (1 equivalent) in concentrated hydrochloric acid, maintaining the temperature between 0 and 5 °C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.
-
-
Reduction:
-
In a separate flask, prepare a solution of stannous chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid, and cool it to 0 °C.
-
Slowly add the freshly prepared diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours.
-
-
Work-up and Isolation:
-
Carefully basify the reaction mixture with a saturated sodium bicarbonate solution or a cold sodium hydroxide solution until a pH of 8-9 is reached.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (5-Bromo-pyridin-3-yl)-hydrazine.
-
The product can be further purified by column chromatography or recrystallization. For long-term storage, it is often converted to its more stable hydrochloride salt by treatment with HCl in a suitable solvent.
-
Method B: Nucleophilic Aromatic Substitution
This method involves the reaction of a dihalopyridine with hydrazine hydrate, where one of the halogens is displaced.
Protocol 1.2: Preparation of (5-Bromo-pyridin-3-yl)-hydrazine from 3,5-Dibromopyridine
Materials:
-
3,5-Dibromopyridine
-
Hydrazine hydrate (80-100%)
-
Ethanol or other polar solvent
-
Water
Procedure:
-
In a round-bottom flask, dissolve 3,5-dibromopyridine (1 equivalent) in a suitable polar solvent like ethanol.
-
Add an excess of hydrazine hydrate (4-6 equivalents).
-
Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography.
PART 2: Synthesis of Pyridinyl-Pyrazole Kinase Inhibitor Scaffolds
The cornerstone of utilizing (5-Bromo-pyridin-3-yl)-hydrazine is the Knorr pyrazole synthesis, a robust and versatile cyclocondensation reaction with a 1,3-dicarbonyl compound.[3]
Workflow for Pyridinyl-Pyrazole Synthesis:
Sources
Reaction of (5-Bromo-pyridin-3-yl)-hydrazine with beta-ketoesters
Application Notes & Protocols
Topic: Strategic Synthesis of 5-Bromo-3-(pyrazol-1-yl)pyridine Scaffolds via Condensation of (5-Bromo-pyridin-3-yl)-hydrazine with β-Ketoesters
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Importance
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates due to its wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2][3] When annulated with a pyridine ring, the resulting pyridinyl-pyrazole framework offers unique electronic properties and hydrogen bonding capabilities, making it a highly sought-after motif in drug design. The presence of a bromine atom, as in the (5-Bromo-pyridin-3-yl)-hydrazine starting material, provides a crucial synthetic handle for late-stage functionalization via cross-coupling reactions, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[4][5]
This document provides a comprehensive guide to the synthesis of 5-Bromo-3-(pyrazol-1-yl)pyridine derivatives through the robust and efficient condensation reaction with β-ketoesters, a variant of the classic Knorr pyrazole synthesis.[6][7] We will explore the underlying reaction mechanism, provide detailed, field-tested experimental protocols, and discuss critical aspects of reaction optimization, purification, and safety.
Reaction Principle: The Knorr Pyrazole Synthesis
The formation of the pyrazole ring from a hydrazine and a 1,3-dicarbonyl compound is a cornerstone of heterocyclic chemistry, known as the Knorr pyrazole synthesis.[8][9] The reaction proceeds with high efficiency, driven by the formation of a stable, aromatic five-membered ring.[9]
Mechanism Breakdown:
The reaction is typically acid-catalyzed and involves a sequential condensation-cyclization-dehydration cascade:[1][10]
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of the terminal nitrogen of (5-Bromo-pyridin-3-yl)-hydrazine on the more electrophilic ketone carbonyl of the β-ketoester. This is followed by dehydration to form a key hydrazone intermediate.
-
Tautomerization & Cyclization: The hydrazone can tautomerize to its enamine form. Subsequently, the second nitrogen atom of the hydrazine moiety performs an intramolecular nucleophilic attack on the ester carbonyl. This ring-closing step forms a non-aromatic pyrazolidinone intermediate.
-
Aromatization: The final step involves the elimination of a molecule of water (dehydration) from the intermediate, leading to the formation of the stable, aromatic pyrazole ring.
The regioselectivity of the reaction with unsymmetrical β-ketoesters is generally controlled by the initial attack on the more reactive ketone carbonyl over the less reactive ester carbonyl.
Caption: Figure 1: Mechanism of the Knorr Pyrazole Synthesis.
Experimental Protocols & Methodologies
This section provides a detailed, step-by-step protocol for the synthesis of a representative 5-Bromo-3-(pyrazol-1-yl)pyridine derivative.
Protocol 1: Synthesis of 5-Bromo-3-(3,5-dimethyl-pyrazol-1-yl)-pyridine
Materials:
-
(5-Bromo-pyridin-3-yl)-hydrazine
-
Acetylacetone (a 1,3-diketone, serves as a simple analog to a β-ketoester)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (Catalyst)
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Silica Gel (for chromatography)
-
Hexanes and Ethyl Acetate (for chromatography)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
Workflow Visualization:
Caption: Figure 2: General Experimental Workflow.
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (5-Bromo-pyridin-3-yl)-hydrazine (1.88 g, 10.0 mmol, 1.0 equiv). Add 30 mL of absolute ethanol and stir to dissolve.
-
Reagent Addition: To the stirring solution, add acetylacetone (1.10 g, 11.0 mmol, 1.1 equiv) followed by 3-4 drops of glacial acetic acid.
-
Heating: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-90°C) using a heating mantle or oil bath.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The reaction is typically complete when the starting hydrazine spot is no longer visible (usually within 2-4 hours).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the resulting residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 25 mL) to neutralize the acetic acid, followed by a wash with brine (25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 30%) to afford the pure 5-Bromo-3-(3,5-dimethyl-pyrazol-1-yl)-pyridine.
Data Summary & Expected Outcomes
The reaction is versatile and can be applied to a range of β-ketoesters to generate diversely substituted pyrazoles. The table below summarizes expected outcomes for common substrates.
| β-Dicarbonyl Compound | R¹ | R² | Typical Solvent | Catalyst | Expected Product | Representative Yield (%) |
| Acetylacetone | CH₃ | CH₃ | Ethanol | Acetic Acid | 5-Bromo-3-(3,5-dimethyl-pyrazol-1-yl)-pyridine | 85-95% |
| Ethyl Acetoacetate | CH₃ | OEt | Ethanol / Acetic Acid | Acetic Acid | 5-(5-Bromo-pyridin-3-yl)-3-methyl-1H-pyrazol-2-one | 75-90% |
| Ethyl Benzoylacetate | Ph | OEt | Ethanol | Acetic Acid | 5-(5-Bromo-pyridin-3-yl)-3-phenyl-1H-pyrazol-2-one | 70-85% |
| Ethyl Trifluoroacetoacetate | CF₃ | OEt | Ethanol | None/Heat | 5-(5-Bromo-pyridin-3-yl)-3-trifluoromethyl-1H-pyrazol-2-one | 65-80% |
Note: Yields are representative and may vary based on reaction scale and purification efficiency. Products from β-ketoesters exist as pyrazolone tautomers.[9]
Troubleshooting & Purification Insights
Expertise in Practice: The purification of nitrogen-containing heterocyclic compounds can present unique challenges.[11]
-
Issue: Streaking on TLC/Column: Basic pyridine and pyrazole nitrogens can interact strongly with the acidic silica gel, causing streaking and poor separation.
-
Solution: Add a small amount of triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel. This will improve peak shape and separation.[11]
-
-
Issue: Low Yield after Work-up: The product may have some solubility in the aqueous layer, especially if protonated.
-
Solution: Ensure the aqueous layer is thoroughly basic (pH > 8) during extraction by adding sufficient sodium bicarbonate. Back-extract the aqueous layers with ethyl acetate to recover any dissolved product.
-
-
Issue: Product "Oiling Out" during Crystallization: The presence of minor impurities can inhibit crystal lattice formation.[11]
-
Solution: Ensure the crude product is sufficiently pure before attempting recrystallization. If an oil forms, try scratching the inside of the flask with a glass rod to induce nucleation or add a seed crystal of the pure compound.[11] Alternatively, re-purify by column chromatography.
-
-
Alternative Purification: For highly polar products, reversed-phase chromatography (C18 silica) may be a more effective purification strategy.[11]
Safety Precautions: Handling Hydrazine Derivatives
Trustworthiness through Safety: All protocols must be executed with a strict adherence to safety standards.
-
High Hazard: Hydrazine and its derivatives, including (5-Bromo-pyridin-3-yl)-hydrazine, are classified as toxic, corrosive, and potential carcinogens.[12][13][14]
-
Engineering Controls: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of vapors.[15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is often suitable, but check compatibility), and splash-proof safety goggles.[13]
-
Spill & Waste: Have a spill kit ready. All hydrazine-containing waste must be collected in a designated, labeled hazardous waste container for proper disposal according to institutional guidelines. Do not discharge into drains.[12]
-
Exposure: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[13] Seek immediate medical attention for any exposure.
References
- BenchChem. (2025).
- Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
- BenchChem. (2025).
- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
- Fisher Scientific. (2025).
- Atomes. (2015). Hydrazine Hydrate 7.
- Arkema. (2012).
- DTIC. (n.d.). Safety and Handling of Hydrazine.
- ACS Publications. (2002). Synthesis and Activity of New Aryl- and Heteroaryl-Substituted Pyrazole Inhibitors of the Transforming Growth Factor-β Type I Receptor Kinase Domain. Journal of Medicinal Chemistry.
- Wikipedia. (n.d.). Fischer indole synthesis.
- PMC. (2018). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect.
- PMC. (2022). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors.
- PMC. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 7. name-reaction.com [name-reaction.com]
- 8. jk-sci.com [jk-sci.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. files.dep.state.pa.us [files.dep.state.pa.us]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. nexchem.co.uk [nexchem.co.uk]
Application Notes & Protocols: A Guide to the Purification of Pyrazoles Derived from (5-Bromo-pyridin--3-yl)-hydrazine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of pyrazole derivatives synthesized from (5-Bromo-pyridin-3-yl)-hydrazine. Pyrazoles are a significant class of heterocyclic compounds with broad applications in medicinal chemistry. The presence of the bromopyridinyl moiety introduces specific challenges and considerations for purification. This guide moves beyond standard protocols to explain the rationale behind methodological choices, ensuring both purity and yield are maximized. We will explore various purification strategies, including column chromatography, recrystallization, and acid-base extraction, supported by detailed, step-by-step protocols and troubleshooting advice.
Introduction: The Significance and Challenges of Purifying Bromopyridinyl Pyrazoles
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms, a scaffold present in numerous FDA-approved drugs.[1] Their synthesis often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[2][3] The specific precursor, (5-Bromo-pyridin-3-yl)-hydrazine, imparts a halogenated pyridine ring onto the final pyrazole structure. This structural feature is often desirable for modulating physicochemical properties and providing a handle for further synthetic transformations, such as cross-coupling reactions.[4]
However, the purification of these specific pyrazole derivatives presents a unique set of challenges:
-
Polarity and Solubility: The presence of both the pyridine nitrogen and the pyrazole ring can lead to compounds with complex solubility profiles, making solvent selection for chromatography and recrystallization critical.
-
Potential for Impurities: The synthesis can result in various byproducts, including regioisomers and unreacted starting materials, which may have similar polarities to the desired product.[5]
-
Stability: Some halogenated heterocyclic compounds can be sensitive to harsh purification conditions, such as highly acidic or basic environments, or prolonged exposure to silica gel.[6][7]
This guide will provide the necessary insights and practical protocols to navigate these challenges effectively.
Strategic Approach to Purification: A Decision-Making Framework
The selection of an appropriate purification strategy is paramount. A preliminary analysis of the crude reaction mixture by Thin Layer Chromatography (TLC) is an indispensable first step to gauge the complexity of the mixture and the polarity of the target compound.[7]
Below is a decision-making workflow to guide the purification process:
Caption: Decision workflow for selecting a purification strategy.
Core Purification Techniques and Protocols
Flash Column Chromatography: The Workhorse of Purification
For complex mixtures, flash column chromatography is often the primary method of purification.[8] The key to successful separation lies in the selection of the stationary and mobile phases.
3.1.1. Rationale and Expertise:
-
Stationary Phase: Silica gel is the most common stationary phase. However, for basic compounds like pyridinyl pyrazoles, interactions with the acidic silanol groups on the silica surface can lead to tailing or even degradation.[6][7] To mitigate this, deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (0.1-1%) is highly recommended.[9]
-
Mobile Phase: A gradient elution is often more effective than an isocratic one for separating compounds with a wide range of polarities. A common starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate).[10] For more polar pyrazoles, dichloromethane/methanol or ethyl acetate/methanol systems can be employed.[7]
3.1.2. Detailed Protocol: Flash Column Chromatography
-
TLC Analysis: Develop a TLC solvent system that provides good separation of the desired product from impurities, with an Rf value for the product ideally between 0.2 and 0.4.[7]
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material (typically a 1:20 to 1:100 ratio of crude material to silica gel by weight).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then add a thin layer of sand to the top to protect the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (ideally the chromatography eluent or a more polar solvent like dichloromethane).
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[6]
-
-
Elution:
-
Begin eluting with the non-polar solvent system determined by TLC.
-
Gradually increase the polarity of the eluent to move the compounds down the column.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator.
Recrystallization: For High Purity of Solid Compounds
Recrystallization is an excellent technique for purifying solid compounds that are already relatively pure.[11] The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.[11]
3.2.1. Rationale and Expertise:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[12][13] Common solvents for pyrazole derivatives include ethanol, methanol, isopropanol, ethyl acetate, and their mixtures with water.[9][12] A co-solvent system (a "good" solvent and a "poor" solvent) can be particularly effective.[7]
-
Initiating Crystallization: If crystals do not form upon cooling, scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can initiate crystallization.[13]
3.2.2. Detailed Protocol: Recrystallization
-
Solvent Screening: In test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude material to achieve complete dissolution.[13]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[13]
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[11]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.[13]
-
Drying: Dry the purified crystals under vacuum.
Acid-Base Extraction: Exploiting Basicity
The pyridine and pyrazole moieties are basic and can be protonated by an acid to form a water-soluble salt. This property can be exploited to separate them from non-basic impurities.[9]
3.3.1. Rationale and Expertise:
This technique is particularly useful for removing non-polar, non-basic impurities. The pyrazole derivative is first dissolved in an organic solvent and then extracted into an aqueous acidic solution. After separating the layers, the aqueous layer is basified to regenerate the neutral pyrazole, which can then be extracted back into an organic solvent.
3.3.2. Detailed Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an appropriate water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). Repeat the extraction 2-3 times.
-
Layer Separation: Combine the aqueous acidic layers.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) until the solution is basic (check with pH paper). The product should precipitate or form an oil.
-
Back Extraction: Extract the product back into an organic solvent (e.g., dichloromethane or ethyl acetate). Repeat 2-3 times.
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Purity Assessment: Validating the Purification Outcome
Post-purification, it is crucial to assess the purity of the final product. Several analytical techniques can be employed.[]
| Technique | Information Provided | Typical Application |
| Thin Layer Chromatography (TLC) | Qualitative assessment of the number of components. | Quick in-process checks and final purity confirmation.[15] |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment.[16] | Determination of final product purity (e.g., >95%).[17] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and detection of impurities. | Verifying the chemical structure and identifying any residual solvents or byproducts.[8][15] |
| Mass Spectrometry (MS) | Confirmation of molecular weight. | Confirming the identity of the desired product.[15] |
| Melting Point Analysis | A sharp melting point range indicates high purity. | A simple and rapid indicator of purity for solid compounds.[15] |
| Elemental Analysis | Confirms the elemental composition of the compound. | Provides evidence for the empirical formula.[15] |
Troubleshooting Common Purification Issues
| Issue | Possible Cause | Suggested Solution |
| Streaking on TLC Plate | Compound is interacting strongly with the acidic silica gel. | Add a small amount of triethylamine (0.1-1%) to the eluent.[6][7] |
| Poor Separation in Column Chromatography | Inappropriate solvent system. | Optimize the solvent system using TLC with different solvent combinations (e.g., dichloromethane/methanol, ethyl acetate/acetone).[7] |
| Low Recovery from Recrystallization | Too much solvent was used; the compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent for dissolution; try a different solvent or a co-solvent system.[7][12] |
| Oiling Out During Recrystallization | The boiling point of the solvent is higher than the melting point of the solute. | Use a lower-boiling point solvent or add more solvent. |
| Emulsion Formation During Extraction | Vigorous shaking or the presence of surfactant-like impurities. | Gently invert the separatory funnel instead of shaking; add brine to the aqueous layer to break the emulsion.[7] |
Conclusion
The successful purification of pyrazoles derived from (5-Bromo-pyridin-3-yl)-hydrazine is a critical step in their synthesis and application in drug discovery and development. A systematic approach, beginning with a thorough analysis of the crude mixture, allows for the selection of the most appropriate purification strategy. By understanding the principles behind techniques such as flash column chromatography, recrystallization, and acid-base extraction, and by implementing the detailed protocols provided, researchers can consistently obtain high-purity materials. The troubleshooting guide offers practical solutions to common challenges, ensuring efficient and effective purification outcomes.
References
-
Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Retrieved from [Link]
- Lamberth, C., & Dinges, J. (2011). Method for purifying pyrazoles. Google Patents.
-
Kumar, A., & Sharma, S. (2020). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. ResearchGate. Retrieved from [Link]
-
Balan, G., et al. (2021). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health. Retrieved from [Link]
-
Neuvonen, K., & Fülöp, F. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Retrieved from [Link]
-
Shaikh, I. R., et al. (2020). Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Advanced Scientific Research. Retrieved from [Link]
-
Majumder, S., et al. (2020). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Green Chemistry. Retrieved from [Link]
- Wu, J., et al. (2020). Preparation method and application of bromopyrazole compound intermediate. Google Patents.
-
Procter, D. J., et al. (2018). Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society. Retrieved from [Link]
-
Shcherbyna, R. O., et al. (2018). Substances yield after recrystallization from different solvents. ResearchGate. Retrieved from [Link]
-
LibreTexts. (2023). Recrystallization. Chemistry LibreTexts. Retrieved from [Link]
-
Patel, R. P., et al. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Sridhar, S., et al. (2017). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemico-Pharmaceutical Analysis. Retrieved from [Link]
-
Professor Dave Explains. (2022). Recrystallization and Melting Point Analysis. YouTube. Retrieved from [Link]
-
Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society. Retrieved from [Link]
-
Chennaiah, M. (2023). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews. Retrieved from [Link]
-
Iannitelli, A., et al. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. National Institutes of Health. Retrieved from [Link]
-
El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]
-
Gibson, M. I., et al. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. RSC Publishing. Retrieved from [Link]
- Lamberth, C., & Dinges, J. (1994). Process for the preparation of pyrazole and its derivatives. Google Patents.
-
El-Sayed, M. A. A., et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Niedzinska-Krupa, E., et al. (2022). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. MDPI. Retrieved from [Link]
-
Haddad, N., et al. (2015). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. ResearchGate. Retrieved from [Link]
-
Sterling Pharma Solutions. (2023). Overcoming purification hurdles for ADC linker payloads. Retrieved from [Link]
Sources
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 2. pharmajournal.net [pharmajournal.net]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 15. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijcpa.in [ijcpa.in]
- 17. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation - PMC [pmc.ncbi.nlm.nih.gov]
Scale-up synthesis with (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride
An Application Guide for the Multi-Kilogram Synthesis of (5-Bromo-pyridin-3-yl)-hydrazine Dihydrochloride
Introduction
(5-Bromo-pyridin-3-yl)-hydrazine and its dihydrochloride salt are pivotal building blocks in contemporary drug discovery and development. As a versatile intermediate, it serves as a precursor for a wide array of heterocyclic compounds, including pyrazoles, triazoles, and other fused ring systems that are prevalent in medicinally active compounds.[1][2] The presence of the bromine atom provides a reactive handle for further functionalization, typically through cross-coupling reactions, while the hydrazine moiety is instrumental in constructing various nitrogen-containing heterocycles.[3]
This document provides a comprehensive guide for the scale-up synthesis of (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride, designed for researchers, process chemists, and drug development professionals. Moving from bench-scale to multi-kilogram production presents unique challenges, including reaction control, safety management, and product purification. This guide emphasizes not just the procedural steps but the underlying chemical principles and safety protocols necessary for a successful, safe, and scalable synthesis.
Physicochemical Properties
A clear understanding of the material's properties is fundamental for safe handling and process design.
| Property | Value |
| CAS Number | 1427195-27-4[4] |
| Molecular Formula | C₅H₈BrCl₂N₃[5] |
| Molecular Weight | 260.95 g/mol [6] |
| Appearance | Off-white to light yellow solid (expected) |
| Synonyms | (5-bromopyridin-3-yl)hydrazine dihydrochloride[6] |
Critical Safety and Handling Protocols
The use of hydrazine derivatives necessitates stringent safety protocols due to their inherent toxicity and reactivity. Hydrazine hydrate is corrosive, toxic, and a suspected carcinogen.[7][8][9][10] Adherence to these guidelines is mandatory.
Hazard Assessment
-
Toxicity: Hydrazine hydrate is toxic if swallowed, inhaled, or in contact with skin.[7][9] It can cause severe chemical burns to the skin, eyes, and respiratory tract.[8][10][11]
-
Carcinogenicity: May cause cancer.[7][9] All handling should be done with the assumption of carcinogenic potential.
-
Reactivity: Hydrazine is a powerful reducing agent and can react violently with oxidizing agents. Its vapors can be flammable in air.[11]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[7][9]
Personal Protective Equipment (PPE)
| Equipment | Specification |
| Hand Protection | Wear chemically resistant gloves (e.g., Butyl rubber, Viton®). |
| Eye/Face Protection | Use chemical safety goggles and a full-face shield.[7] |
| Skin and Body Protection | Wear a flame-retardant lab coat, chemical-resistant apron, and closed-toe shoes. |
| Respiratory Protection | Use a full-face respirator with an appropriate cartridge for organic vapors and ammonia/hydrazine or a self-contained breathing apparatus (SCBA), especially during large-scale transfers or in case of spills.[10][11] |
Workflow for Safe Handling
The following diagram outlines the critical safety checkpoints for handling hydrazine hydrate during the scale-up process.
Caption: Key Safety Checkpoints for Hydrazine Handling.
Proposed Synthetic Pathway
The synthesis of (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride is achieved via a two-step process starting from 3,5-dibromopyridine.
-
Nucleophilic Aromatic Substitution (SNAr): 3,5-Dibromopyridine is reacted with hydrazine hydrate. The hydrazine acts as a nucleophile, displacing one of the bromide atoms on the pyridine ring. The electron-withdrawing nature of the ring nitrogen facilitates this substitution, particularly at the C3 and C5 positions.
-
Salt Formation: The resulting free base, (5-Bromo-pyridin-3-yl)-hydrazine, is often an oil or a low-melting solid that is sensitive to air oxidation. Conversion to the dihydrochloride salt with hydrochloric acid provides a more stable, crystalline solid that is easier to handle, purify, and store.
The overall workflow is depicted below.
Caption: Overall Synthesis Workflow Diagram.
Scale-Up Synthesis Protocol
This protocol is designed for a target scale of ~1.5-2.0 kg of the final product. All operations must be conducted in a walk-in fume hood or a suitably ventilated area with appropriate engineering controls.
Materials and Equipment
| Reagent/Equipment | Specification | Quantity |
| 3,5-Dibromopyridine | >98% purity | 1.0 kg (4.22 mol) |
| Hydrazine Hydrate | 64% solution in water (~13.2 M) | 1.6 L (21.1 mol, 5.0 eq) |
| n-Butanol | Anhydrous | 10 L |
| Ethyl Acetate (EtOAc) | Reagent Grade | 20 L |
| Isopropanol (IPA) | Anhydrous | 15 L |
| Hydrochloric Acid | Concentrated (37%) | ~1.5 L |
| Brine Solution | Saturated NaCl(aq) | 10 L |
| 20 L Glass Reactor | Jacketed, with overhead stirrer, condenser, thermocouple, and nitrogen inlet/outlet | 1 |
| 50 L Separatory Funnel | For extraction | 1 |
| Filtration Apparatus | Buchner funnel, filter flask | 1 |
| Vacuum Oven | For drying | 1 |
Detailed Experimental Procedure
Step 1: Synthesis of (5-Bromo-pyridin-3-yl)-hydrazine (Free Base)
-
Reactor Setup: Assemble the 20 L reactor and ensure it is clean, dry, and purged with nitrogen.
-
Charging Reagents: Charge the reactor with 3,5-dibromopyridine (1.0 kg, 4.22 mol) and n-butanol (10 L). Begin stirring to form a slurry.
-
Hydrazine Addition: Slowly add the hydrazine hydrate solution (1.6 L, 21.1 mol) to the reactor over a period of 1-2 hours using a peristaltic pump or a pressure-equalizing dropping funnel. Causality: Slow addition is critical to control the reaction exotherm. A significant temperature increase can lead to pressure buildup and increased formation of byproducts. Monitor the internal temperature, maintaining it below 40 °C during the addition.
-
Reaction: After the addition is complete, heat the reaction mixture to 110-115 °C (reflux) and maintain for 12-18 hours.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing via TLC or HPLC until the starting material (3,5-dibromopyridine) is consumed.
-
Cooling and Solvent Removal: Cool the reaction mixture to room temperature. Remove the n-butanol under reduced pressure using a rotary evaporator.
-
Aqueous Work-up: To the resulting residue, add water (10 L) and ethyl acetate (10 L). Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a 50 L separatory funnel. Separate the layers. Extract the aqueous layer two more times with ethyl acetate (5 L each). Trustworthiness: Multiple extractions ensure maximum recovery of the product from the aqueous phase.
-
Washing: Combine the organic layers and wash with brine (2 x 5 L) to remove residual water and water-soluble impurities.
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (5-Bromo-pyridin-3-yl)-hydrazine free base. The product at this stage is typically a dark oil or semi-solid and should be used immediately in the next step.
Step 2: Formation of Dihydrochloride Salt
-
Dissolution: Transfer the crude free base into the 20 L reactor. Add isopropanol (12 L) and stir until fully dissolved. Some warming may be necessary.
-
Acidification: Cool the solution to 0-5 °C using a cooling bath. Slowly add concentrated hydrochloric acid (~1.4-1.5 L) dropwise. Causality: The salt formation is highly exothermic. Slow addition at low temperature is essential for safety and to promote the formation of a crystalline, easily filterable solid.
-
Crystallization: A thick precipitate will form. After the addition is complete, allow the slurry to stir at 0-5 °C for an additional 2 hours to maximize precipitation.
-
Filtration: Filter the solid product using a large Buchner funnel. Wash the filter cake sequentially with cold isopropanol (2 x 1 L) and then with a non-polar solvent like hexanes (1 L) to aid in drying.
-
Drying: Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.
Critical Process Parameters
| Parameter | Value | Rationale |
| Hydrazine Equivalence | 5.0 eq | A large excess drives the reaction to completion and minimizes di-substitution.[12] |
| Reaction Temperature | 110-115 °C | Ensures a reasonable reaction rate for the SNAr reaction. |
| Addition Temperature | < 40 °C | Controls the initial exotherm of mixing the reactants. |
| Salt Formation Temp. | 0-5 °C | Controls the exotherm of neutralization and promotes better crystal formation. |
| Expected Yield | 65-75% | Typical for this two-step process on a larger scale. |
Analytical Characterization
The final product should be characterized to confirm its identity and purity.
| Technique | Expected Results |
| ¹H NMR | (DMSO-d₆, 400 MHz): Peaks corresponding to the pyridine ring protons and the hydrazine protons (broad). The chemical shifts will be downfield due to protonation. |
| ¹³C NMR | (DMSO-d₆, 100 MHz): Peaks corresponding to the five distinct carbons of the bromo-pyridine ring. |
| Mass Spec (ESI+) | m/z for the free base [M+H]⁺. |
| HPLC Purity | ≥98% |
Conclusion
This application note provides a robust and scalable protocol for the synthesis of (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride. By implementing strict safety measures, controlling critical process parameters such as temperature and stoichiometry, and utilizing a straightforward salt formation for purification, this key intermediate can be produced efficiently and safely on a multi-kilogram scale. The provided framework serves as a reliable starting point for process optimization and validation in a drug development setting.
References
-
ResearchGate. (2014). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? Available at: [Link]
-
Nexchem Ltd. (2021). SAFETY DATA SHEET - Hydrazine Hydrate 55%. Available at: [Link]
-
DTIC. (1986). Safety and Handling of Hydrazine. Available at: [Link]
-
Wilsily, A., et al. (2017). Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery. Organic Process Research & Development. Available at: [Link]
-
Al-Abdullah, E. S., et al. (2011). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules. Available at: [Link]
-
ChemBK. (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride. Available at: [Link]
- Google Patents. (2017). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
-
Al-Omran, F. A., et al. (2010). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules. Available at: [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2017). A Facile Synthesis of Amide Derivatives of[7][9][12]Triazolo[4,3-a]pyridine. Available at: [Link]
-
Alchimica. (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride. Available at: [Link]
- Google Patents. (1995). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
-
JSS College of Arts, Commerce and Science. (2018). FINAL REPORT OF WORK DONE ON THE MINOR RESEARCH PROJECT. Available at: [Link]
-
LookChem. 5-Bromo-2-hydrazinopyridine. Available at: [Link]
-
MDPI. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Available at: [Link]
-
National Institutes of Health. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Available at: [Link]
-
National Institutes of Health. (2021). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Available at: [Link]
-
Turkish Journal of Chemistry. (2016). Facile synthesis of 5-bromotropono[c]-fused pyrazoles and isoxazole. Available at: [Link]
-
XHYSCI. 3-Bromo-5-hydrazinylpyridine dihydrochloride. Available at: [Link]
-
PubChem. 5-Bromo-2-hydrazinopyridine. Available at: [Link]
-
PubChem. 5-Bromo-2-hydrazinylpyridine hydrochloride. Available at: [Link]
Sources
- 1. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chembk.com [chembk.com]
- 5. parchem.com [parchem.com]
- 6. 3-Bromo-5-hydrazinylpyridine dihydrochloride - CAS:1427195-27-4 - 北京欣恒研科技有限公司 [konoscience.com]
- 7. nexchem.co.uk [nexchem.co.uk]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. fishersci.com [fishersci.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in (5-Bromo-pyridin-3-yl)-hydrazine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for common low-yield issues encountered in reactions involving (5-Bromo-pyridin-3-yl)-hydrazine. By understanding the underlying chemical principles and exploring optimized protocols, you can significantly improve the success rate of your synthetic endeavors.
I. Frequently Asked Questions (FAQs)
Q1: My (5-Bromo-pyridin-3-yl)-hydrazine reagent has darkened in color. Can I still use it?
A1: Hydrazines, particularly aryl hydrazines, are susceptible to oxidation, which can lead to the formation of colored impurities. This degradation can significantly reduce the concentration of the active hydrazine and introduce byproducts that interfere with your reaction. It is highly recommended to use a fresh or purified batch of the reagent. If you must use the existing batch, purification by recrystallization may be possible, but its efficacy should be confirmed by analytical methods such as NMR or LC-MS before use.
Q2: Are there any general storage recommendations for (5-Bromo-pyridin-3-yl)-hydrazine?
A2: To maintain its integrity, (5-Bromo-pyridin-3-yl)-hydrazine should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon). Exposure to air and light can accelerate degradation.
Q3: I am not observing any product formation. What is the first thing I should check?
A3: Before delving into complex troubleshooting, verify the identity and purity of your starting materials. Confirm the structure of your (5-Bromo-pyridin-3-yl)-hydrazine and your carbonyl compound or other reaction partners using appropriate analytical techniques. Additionally, ensure that your solvents are anhydrous and your reagents are of the correct concentration.
II. Troubleshooting Guide: Pyrazole Synthesis
The reaction of a hydrazine with a 1,3-dicarbonyl compound or a suitable equivalent is a fundamental method for constructing pyrazole rings. Low yields in these reactions with (5-Bromo-pyridin-3-yl)-hydrazine can often be traced to issues with hydrazone formation, cyclization, or competing side reactions.
Q: I am attempting to synthesize a pyrazole from (5-Bromo-pyridin-3-yl)-hydrazine and an activated enone, but the yield is significantly lower than expected.
This is a common issue that can be addressed by carefully considering the reaction conditions and the stability of the intermediates. A relevant example is the synthesis of 4-((5-bromopyridin-3-yl)oxy)-3-(4-fluorophenyl)-1H-pyrazole, which proceeds via the cyclization of an enone precursor with hydrazine hydrate[1]. While this example uses a pyridyl-oxy linker, the principles of the hydrazine condensation and cyclization are analogous.
Underlying Causality:
The pyridine ring, particularly with the electron-withdrawing bromine substituent, can decrease the nucleophilicity of the hydrazine compared to simpler aryl hydrazines. This can slow down the initial condensation step. Furthermore, the intermediate hydrazone may be prone to degradation under harsh conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield pyrazole synthesis.
Step-by-Step Optimization Protocol:
-
Initial Hydrazone Formation:
-
Catalysis: The initial condensation to form the hydrazone is often the rate-limiting step. The addition of a catalytic amount of acid, such as acetic acid, can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction[2].
-
Solvent: A protic solvent like ethanol or acetic acid is generally effective for this step. For the synthesis of 4-((5-bromopyridin-3-yl)oxy)-3-(4-fluorophenyl)-1H-pyrazole, acetic acid was used as the solvent[1].
-
Temperature: This reaction can often be performed at room temperature. Increasing the temperature may not always improve the yield and can sometimes lead to degradation[3].
-
-
Cyclization and Dehydration:
-
Acid/Base Conditions: The cyclization of the intermediate hydrazone to the pyrazole can be promoted by either acid or base, depending on the substrate. For many 1,3-dicarbonyl precursors, continuing to heat in the presence of the acid catalyst used for hydrazone formation is sufficient.
-
Temperature: If the reaction is sluggish at room temperature, gentle heating may be required. In a patent example, the reaction mixture was stirred at room temperature for 2 hours[1]. However, in other cases, heating under microwave irradiation at 100°C has been employed for similar transformations[1]. It is crucial to monitor the reaction closely to avoid decomposition.
-
-
Work-up and Purification:
-
Extraction: After the reaction, quenching with water and extracting with an organic solvent like ethyl acetate is a standard procedure.
-
Purification: Silica gel flash chromatography is often necessary to isolate the desired pyrazole from any unreacted starting materials or byproducts[1].
-
Table 1: Recommended Starting Conditions for Pyrazole Synthesis
| Parameter | Recommended Condition | Rationale |
| Solvent | Acetic Acid or Ethanol | Protic solvent facilitates hydrazone formation. |
| Catalyst | Catalytic Acetic Acid | Activates the carbonyl group for nucleophilic attack. |
| Temperature | Room Temperature to 60°C | Balances reaction rate with intermediate stability[3]. |
| Atmosphere | Inert (Nitrogen or Argon) | Minimizes oxidation of the hydrazine. |
III. Troubleshooting Guide: Fischer Indole Synthesis
The Fischer indole synthesis is a powerful reaction for creating indole scaffolds from aryl hydrazines and ketones or aldehydes under acidic conditions[4][5]. However, it is sensitive to the electronic nature of the substituents on both reaction partners.
Q: My Fischer indole synthesis using (5-Bromo-pyridin-3-yl)-hydrazine is giving a very low yield or failing completely. What could be the cause?
The electronic properties of the (5-bromo-pyridin-3-yl) moiety can significantly impact the key steps of the Fischer indole synthesis. The pyridine nitrogen and the bromine atom are both electron-withdrawing, which can influence the stability of the intermediates and the energetics of the rearrangement.
Underlying Causality:
The Fischer indole synthesis proceeds through a phenylhydrazone intermediate, which tautomerizes to an ene-hydrazine. This is followed by a[6][6]-sigmatropic rearrangement and subsequent cyclization with elimination of ammonia[4]. The electron-withdrawing nature of the 5-bromopyridyl group can disfavor the key sigmatropic rearrangement step by destabilizing the developing positive charge on the nitrogen atom.
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting Fischer indole synthesis.
Step-by-Step Optimization Protocol:
-
Hydrazone Formation (In Situ or Pre-formed):
-
You can either form the hydrazone in situ or pre-form and isolate it before proceeding to the cyclization step. Pre-forming the hydrazone allows you to confirm its formation and purity, which can simplify troubleshooting. A general procedure involves stirring the (5-Bromo-pyridin-3-yl)-hydrazine with the ketone or aldehyde (1.1-1.5 equivalents) in a solvent like ethanol at room temperature for 30-60 minutes[7].
-
-
Choice of Acid Catalyst:
-
The choice of acid catalyst is critical[5]. For substrates with electron-withdrawing groups, a stronger acid may be necessary to promote the rearrangement. However, excessively harsh conditions can lead to decomposition.
-
Brønsted Acids: Polyphosphoric acid (PPA) and p-toluenesulfonic acid (p-TsOH) are commonly used[4].
-
Lewis Acids: Zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) are also effective catalysts[4][5]. Anhydrous zinc chloride is a good starting point[7].
-
-
Reaction Temperature and Solvent:
-
The optimal temperature can vary widely depending on the substrate and catalyst. Start with refluxing in a solvent like ethanol or toluene. If the reaction does not proceed, a higher boiling point solvent may be necessary.
-
The choice of solvent can also influence the outcome. For example, in some cases, using toluene as a solvent with p-TsOH has been shown to be effective where other conditions led to decomposition[8].
-
Table 2: Catalyst and Condition Screening for Fischer Indole Synthesis
| Catalyst | Solvent | Temperature | Notes |
| ZnCl₂ | Ethanol | Reflux | A good starting point for many Fischer indole syntheses[7]. |
| p-TsOH | Toluene | Reflux | Can be effective when other acids fail; allows for azeotropic removal of water. |
| PPA | Neat | 80-120 °C | A strong acid and dehydrating agent, but can be harsh. |
| BF₃·OEt₂ | Dichloromethane | Room Temp to Reflux | A milder Lewis acid option. |
Potential Side Reactions:
-
Cleavage of the N-N bond: Under strongly acidic conditions, the hydrazone can cleave back to the hydrazine and carbonyl compound or undergo other decomposition pathways.
-
Incomplete cyclization: The reaction may stall after the sigmatropic rearrangement, leading to the accumulation of the di-imine intermediate.
By systematically evaluating these parameters, you can identify the optimal conditions for your specific substrate and improve the yield of your (5-Bromo-pyridin-3-yl)-hydrazine reactions.
IV. References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6529. [Link]
-
Fischer indole synthesis. In Wikipedia. [Link]
-
Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. (2016). International Journal of Scientific & Engineering Research, 7(5), 123-126. [Link]
-
Fischer Indole Synthesis. (2021). ResearchGate. [Link]
-
Effect of substituents on the cyclization pattern of 2-pyridylhydrazones. (2016). Monatshefte für Chemie - Chemical Monthly, 147(4), 771-777. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 22(1), 137. [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]
-
SYNTHESIS OF 1-(5-BROMO-2-CHLOROPYRIMIDIN-4-YL) HYDRAZINE DERIVATI. (2018). Journal of Scientific and Social Research. [Link]
-
Side-Chain Reactions of Substituted Pyridines Practice Problems. Pearson. [Link]
-
Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. (2012). Der Pharma Chemica, 4(3), 1036-1044. [Link]
-
Impact of brominated amines on monochloramine stability during in-line and pre-formed chloramination assessed by kinetic modelling. (2018). Science of The Total Environment, 613-614, 1183-1191. [Link]
-
Synthetic process for 2-hydrazinylpyridine derivative. (2017). Google Patents.
-
Hydrazine purification. (1969). Google Patents.
-
New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). Molecules, 15(4), 2423-2433. [Link]
-
A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. (2022). Mini-Reviews in Organic Chemistry, 19(6), 730-754. [Link]
-
SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. (2016). REAL-J. [Link]
-
Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. (2021). Molecules, 26(11), 3291. [Link]
-
3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. (1995). Google Patents.
-
A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid. (2015). Google Patents.
-
Reaction product of hydrazine derivatives and carbon dioxide. (2010). Google Patents.
-
Synthesis of New Polyheterocyclic Ring Systems Derived from 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine. (2015). Journal of Heterocyclic Chemistry, 52(5), 1333-1341. [Link]
-
Fischer indole synthesis applied to the total synthesis of natural products. (2017). RSC Advances, 7(85), 54106-54129. [Link]
-
Synthesis process of 2-hydrazinopyridine derivative. (2019). Google Patents.
-
Fluorophenyl pyrazol compounds. (2015). Google Patents.
-
2,3-diaminopyridine. Organic Syntheses. [Link]
-
Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine. (2011). Google Patents.
Sources
- 1. WO2015094913A1 - Fluorophenyl pyrazol compounds - Google Patents [patents.google.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijssst.info [ijssst.info]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Regioselectivity in Pyrazole Synthesis with (5-Bromo-pyridin--yl)-hydrazine
Welcome to the technical support center for navigating the complexities of pyrazole synthesis. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering regioselectivity challenges when using (5-Bromo-pyridin-3-yl)-hydrazine. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: Why am I obtaining a mixture of two different pyrazole products in my reaction with (5-Bromo-pyridin-3-yl)-hydrazine and an unsymmetrical 1,3-dicarbonyl compound?
A1: The formation of two regioisomers is a common challenge in pyrazole synthesis when using an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine.[1][2][3][4] This arises from the two non-equivalent carbonyl groups on the dicarbonyl compound and the two distinct nitrogen atoms of the hydrazine. The reaction, often a Knorr pyrazole synthesis, can proceed through two different pathways, each leading to a different constitutional isomer.[5][6][7]
The regiochemical outcome is a delicate balance of several factors:
-
Electronic Effects: The inherent electronic properties of the (5-Bromo-pyridin-3-yl)-hydrazine and the dicarbonyl substrate play a crucial role. The bromine atom and the pyridine ring influence the nucleophilicity of the two hydrazine nitrogens. Similarly, electron-withdrawing or -donating groups on the 1,3-dicarbonyl compound affect the electrophilicity of the carbonyl carbons.[2]
-
Steric Hindrance: Bulky substituents on either the hydrazine or the dicarbonyl compound can sterically hinder the approach of the nucleophile to one of the carbonyl carbons, thereby favoring the formation of one regioisomer over the other.[2]
-
Reaction Conditions: The choice of solvent, temperature, and pH can significantly influence the reaction pathway and, consequently, the ratio of the resulting regioisomers.[1][2]
Troubleshooting Guide: Controlling Regioselectivity
Issue: My pyrazole synthesis is yielding an inseparable mixture of regioisomers. How can I improve the selectivity?
This is a frequent and often frustrating issue. Here are several strategies, grounded in established chemical principles, to steer your reaction towards a single, desired product.
1. Strategic Solvent Selection:
The polarity and hydrogen-bonding capability of the solvent can dramatically alter the regioselectivity.
-
Conventional Solvents: Protic solvents like ethanol are commonly used but may not always provide the best selectivity.[8]
-
Fluorinated Alcohols: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve regioselectivity in pyrazole formation.[8] These solvents are non-nucleophilic and can favor the attack of the hydrazine on the more reactive carbonyl group without competing.[8]
2. The Power of pH Control:
The acidity or basicity of the reaction medium can be a powerful tool for controlling which nitrogen atom of the hydrazine acts as the primary nucleophile.
-
Acidic Conditions: In an acidic medium, the more basic nitrogen of the (5-Bromo-pyridin-3-yl)-hydrazine will be protonated. This reduces its nucleophilicity and can favor the attack of the other nitrogen atom.
-
Neutral or Basic Conditions: Under neutral or basic conditions, the relative nucleophilicity of the hydrazine nitrogens will be primarily governed by electronic effects.
3. Temperature as a Variable:
Reaction temperature can also be a key factor in determining the product ratio.[9]
-
Lower Temperatures: Running the reaction at a lower temperature can sometimes enhance the kinetic control of the reaction, favoring the formation of the product from the faster-forming intermediate.
-
Higher Temperatures: Conversely, higher temperatures may favor the thermodynamically more stable product.
4. Catalyst Choice:
The use of specific catalysts can direct the reaction towards a particular regioisomer.
-
Acid Catalysts: As mentioned, acid catalysts can modulate the nucleophilicity of the hydrazine.
-
Metal Catalysts: In some pyrazole syntheses, metal catalysts have been employed to achieve high regioselectivity.[10]
Below is a diagram illustrating the two competing reaction pathways in the Knorr pyrazole synthesis with an unsymmetrical dicarbonyl and (5-Bromo-pyridin-3-yl)-hydrazine.
Caption: Competing pathways in pyrazole synthesis.
Experimental Protocols
Protocol 1: General Procedure for Regioselective Pyrazole Synthesis Using Fluorinated Alcohols
This protocol provides a starting point for optimizing the regioselectivity of your pyrazole synthesis.
Materials:
-
(5-Bromo-pyridin-3-yl)-hydrazine
-
Unsymmetrical 1,3-dicarbonyl compound
-
2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in TFE or HFIP.
-
Add (5-Bromo-pyridin-3-yl)-hydrazine (1.0 - 1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
If no reaction is observed, gently heat the mixture to reflux and continue to monitor.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | Ethanol | TFE | HFIP |
| Temperature | Reflux | Room Temp | Room Temp |
| Typical Regioisomeric Ratio (A:B) | 50:50 | 85:15 | >95:5 |
Characterization and Separation of Regioisomers
Q2: How can I confirm the structure of the major regioisomer and separate it from the minor one?
A2: A combination of spectroscopic and chromatographic techniques is essential for the characterization and separation of pyrazole regioisomers.
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between regioisomers. The chemical shifts of the pyrazole ring protons and carbons are sensitive to the substitution pattern.[11][12] In some cases, two-dimensional NMR techniques like HMBC and NOESY can provide definitive structural assignments.[13][14]
-
Mass Spectrometry (MS): While MS will show the same molecular weight for both isomers, fragmentation patterns can sometimes provide clues to their structures.
Chromatographic Separation:
-
Column Chromatography: This is the most common method for separating regioisomers on a preparative scale.[13][15][16] Careful optimization of the stationary phase (typically silica gel) and the eluent system is crucial for achieving good separation.
-
High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, HPLC can offer superior resolution.[17] Both normal-phase and reverse-phase HPLC can be effective.
Below is a workflow for the separation and characterization of pyrazole regioisomers.
Caption: Workflow for isomer separation and analysis.
References
-
Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. (n.d.). Retrieved January 19, 2026, from [Link]
-
Knorr Pyrazole Synthesis - J&K Scientific LLC. (2025, February 23). Retrieved January 19, 2026, from [Link]
-
Knorr pyrazole synthesis - Name-Reaction.com. (n.d.). Retrieved January 19, 2026, from [Link]
-
Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Advances, 12(43), 28247-28254. [Link]
-
Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (n.d.). Retrieved January 19, 2026, from [Link]
-
Knorr Pyrazole Synthesis - Chem Help Asap. (n.d.). Retrieved January 19, 2026, from [Link]
-
Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
del Campo, J. M., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523-3531. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). Retrieved January 19, 2026, from [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. [Link]
-
A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (n.d.). Retrieved January 19, 2026, from [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024, April 10). MDPI. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Retrieved January 19, 2026, from [Link]
-
Trivedi, R. (2021, April 16). "Studies on synthesis of pyrazole from dibromo and hydrazine compounds." eGrove - University of Mississippi. [Link]
-
Yang, L., Xu, L., et al. (n.d.). "Facile synthesis of 5-bromotropono[c]-fused pyrazoles and isoxazole". Retrieved January 19, 2026, from [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC - NIH. (2024, November 22). Retrieved January 19, 2026, from [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023, July 14). MDPI. [Link]
Sources
- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 6. jk-sci.com [jk-sci.com]
- 7. name-reaction.com [name-reaction.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions | MDPI [mdpi.com]
- 10. Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (5-Bromo-pyridin-3-yl)-hydrazine Reactions
Welcome to the technical support center for reactions involving (5-Bromo-pyridin-3-yl)-hydrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the use of this versatile reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your synthetic endeavors.
Introduction to the Reactivity of (5-Bromo-pyridin-3-yl)-hydrazine
(5-Bromo-pyridin-3-yl)-hydrazine is a key building block in heterocyclic chemistry, primarily utilized in the synthesis of aza-indoles (via the Fischer indole synthesis) and substituted pyrazoles. Its reactivity is governed by the nucleophilic nature of the hydrazine moiety and the electronic properties of the bromopyridine ring. However, this combination can also lead to several common side products. This guide will address the mechanistic origins of these impurities and provide actionable strategies to mitigate their formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where (5-Bromo-pyridin-3-yl)-hydrazine is used?
A1: The two most prevalent applications are the Aza-Fischer Indole Synthesis to produce bromo-substituted pyrido[3,2-b]indoles and the Knorr/Pechmann Pyrazole Synthesis for the creation of bromo-pyridyl-substituted pyrazoles.
Q2: How should I store and handle (5-Bromo-pyridin-3-yl)-hydrazine?
A2: Hydrazine derivatives can be sensitive to air and light. It is best stored under an inert atmosphere (nitrogen or argon), in a tightly sealed container, and refrigerated.[1] Oxidative degradation can occur, potentially leading to the formation of colored impurities and reduced reactivity.[2][3]
Q3: I am observing a significant amount of a debrominated product in my reaction. What is causing this?
A3: This is a common issue, particularly in reactions involving catalytic hydrogenation conditions or certain metal catalysts like Palladium on carbon (Pd/C). The C-Br bond on the pyridine ring can be susceptible to reductive cleavage. This is discussed in detail in the troubleshooting section below.
Q4: My pyrazole synthesis with an unsymmetrical dicarbonyl compound is giving me a mixture of isomers that are difficult to separate. How can I improve the regioselectivity?
A4: Regioselectivity in pyrazole synthesis is a classic challenge. The outcome is influenced by the electronic and steric differences between the two carbonyl groups of your substrate, as well as reaction conditions like solvent and pH. Our troubleshooting guide on pyrazole synthesis provides specific strategies to address this.
Troubleshooting Guide: Common Side Products and Solutions
Issue 1: Unwanted Dehalogenation of the Pyridine Ring
Symptom: You observe a significant peak in your LC-MS or NMR corresponding to the desired product minus the bromine atom.
Causality: The carbon-bromine bond on the pyridine ring can undergo reductive cleavage, a process known as hydrodehalogenation. This is particularly common under conditions that generate hydrogen in situ or employ hydrogenation catalysts. For instance, the use of hydrazine in the presence of Pd/C is a known method for the selective reduction of nitro groups, but it can also lead to dehalogenation of aryl halides.
Troubleshooting Protocol:
-
Avoid Reductive Catalysts: If your synthetic route allows, steer clear of catalysts known to promote hydrodehalogenation, such as Pd/C, Raney Nickel, or other platinum group metals, especially when a hydrogen source (like hydrazine itself or H₂) is present.
-
Control Reaction Temperature: Higher temperatures can sometimes promote dehalogenation. If feasible, run your reaction at the lowest effective temperature.
-
Alternative Synthetic Routes: If dehalogenation is unavoidable in a particular step, consider altering the sequence of your synthesis. For example, it might be possible to introduce the bromine atom at a later stage.
-
Catalyst Poisoning: In some specific cases, a catalyst poison (like quinoline) can be used to temper the activity of a hydrogenation catalyst and reduce dehalogenation, though this requires careful optimization.
Workflow for Mitigating Dehalogenation:
Caption: Troubleshooting workflow for unwanted dehalogenation.
Issue 2: Formation of Regioisomers in Pyrazole Synthesis
Symptom: When using an unsymmetrical 1,3-dicarbonyl compound (e.g., 1-phenyl-1,3-butanedione), you obtain a mixture of two pyrazole regioisomers.
Causality: (5-Bromo-pyridin-3-yl)-hydrazine has two nitrogen atoms with different nucleophilicity (the terminal NH₂ is more nucleophilic). An unsymmetrical 1,3-dicarbonyl has two electrophilic carbonyl carbons with different reactivity. The initial condensation can occur at either carbonyl group, leading to two different intermediates and ultimately two regioisomeric pyrazole products.[4][5][6]
Troubleshooting Protocol:
-
Solvent Selection: The choice of solvent can significantly influence regioselectivity. Protic solvents, especially fluorinated alcohols like 2,2,2-trifluoroethanol (TFE), can stabilize one transition state over the other through hydrogen bonding, leading to higher selectivity.
-
pH Control: The reaction is often catalyzed by acid. The pH can affect the protonation state of the hydrazine and the enolization of the dicarbonyl compound. A systematic screen of pH conditions (e.g., using different acids like acetic acid, HCl, or p-TsOH) can help optimize for one isomer.
-
Temperature Optimization: Reaction temperature can also play a role. Running the reaction at lower temperatures may favor the kinetically controlled product, while higher temperatures may favor the thermodynamically more stable isomer.
-
Protecting Group Strategy: In some cases, a removable protecting group can be installed on one of the hydrazine nitrogens to direct the initial condensation, although this adds extra steps to the synthesis.
Table 1: Influence of Reaction Conditions on Pyrazole Regioselectivity
| Condition | Rationale | Expected Outcome for (5-Bromo-pyridin-3-yl)-hydrazine |
| Ethanol (Standard) | Common protic solvent. | Often results in a mixture of regioisomers. |
| TFE/HFIP | Fluorinated alcohols. | Can significantly improve regioselectivity. |
| Acetic Acid (Catalyst) | Mild acid catalyst. | Good starting point for optimization. |
| Stronger Acid (e.g., HCl) | Can alter the reactivity of the dicarbonyl. | May favor one isomer over the other. |
| Low Temperature | Favors kinetic product. | May increase the ratio of the faster-forming isomer. |
Reaction Pathway for Pyrazole Isomer Formation:
Caption: Formation of regioisomers in pyrazole synthesis.
Issue 3: Side Products in Aza-Fischer Indole Synthesis
Symptom: Besides the desired aza-indole, you observe other significant byproducts, or the reaction fails to proceed to completion.
Causality: The Aza-Fischer Indole synthesis is mechanistically complex and can be challenging with pyridylhydrazines due to the electron-withdrawing nature of the pyridine ring, which can disfavor the key[7][7]-sigmatropic rearrangement step.[7] This often necessitates harsh reaction conditions, which can lead to decomposition or alternative reaction pathways.[7] A common side product is the formation of a stable 3H-indole (indolenine) isomer, especially with certain ketones.[8]
Troubleshooting Protocol:
-
Choice of Acid Catalyst: The acid catalyst is crucial. Strong Brønsted acids (H₂SO₄, polyphosphoric acid) or Lewis acids (ZnCl₂, BF₃·OEt₂) are often required.[8][9] A screen of different acid catalysts and concentrations is recommended.
-
Solvent and Temperature: High-boiling point solvents are often necessary to drive the reaction to completion. However, excessively high temperatures can lead to decomposition. Careful temperature control is key.
-
Hydrazone Formation: It can be beneficial to pre-form the hydrazone by reacting (5-Bromo-pyridin-3-yl)-hydrazine with the ketone or aldehyde under milder conditions before subjecting it to the harsh cyclization conditions.[10]
-
Consider an "Interrupted" Fischer Indolization: In some cases, the reaction can be stopped at an intermediate stage to yield fused azaindoline scaffolds, which may be useful synthetic intermediates themselves.[7][11]
Table 2: Common Acid Catalysts for Fischer Indole Synthesis
| Catalyst | Type | Comments |
| Acetic Acid | Brønsted | Often too mild for pyridylhydrazines. |
| Polyphosphoric Acid (PPA) | Brønsted | Strong dehydrating agent, effective but can be viscous. |
| Sulfuric Acid (H₂SO₄) | Brønsted | Strong acid, can cause charring if not controlled. |
| Zinc Chloride (ZnCl₂) | Lewis | Common and effective, often used in ethanol.[10] |
| **Boron Trifluoride (BF₃·OEt₂) ** | Lewis | Strong Lewis acid, handle with care. |
Issue 4: Oxidative Degradation of the Hydrazine
Symptom: Your reaction mixture turns dark, and you observe a complex mixture of unidentified byproducts with low yield of the desired product. Your starting material appears to have been consumed.
Causality: Hydrazines are susceptible to oxidation, which can be initiated by atmospheric oxygen, metal ions, or other oxidizing agents present in the reaction mixture.[2][12] This can lead to the formation of diimide, which can further decompose, or result in various coupled and fragmented products, including potentially carcinogenic N-nitrosamines if nitrite sources are present.[2]
Troubleshooting Protocol:
-
Inert Atmosphere: Always run reactions involving hydrazines under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
-
High-Purity Reagents: Ensure all reagents and solvents are free from metal contaminants, which can catalyze oxidation.
-
Fresh Starting Material: Use freshly opened or properly stored (5-Bromo-pyridin-3-yl)-hydrazine to ensure its purity and reactivity.
References
-
Glukhacheva, V. S., Il'yasov, S. G., Kazantsev, I. V., Shestakova, E. O., Il'yasov, D. S., Eltsov, I. V., Nefedov, A. A., & Gatilov, Y. V. (2021). New Reaction Products of Acetylacetone with Semicarbazide Derivatives. ACS Omega, 6(12), 8637–8645. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Douglas, C. J., & Overman, L. E. (2011). Understanding and Interrupting the Fischer Azaindolization Reaction. Journal of the American Chemical Society, 133(34), 13536–13539. [Link]
-
Lunn, G., Sansone, E. B., & Keefer, L. K. (1983). Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species. Environmental science & technology, 17(4), 240-243. [Link]
-
Loyola University Chicago. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. eCommons. [Link]
-
International Journal of New Chemistry. (2021). Synthesis and antibacterial activities of novel 1-bromo-2-(6-bromo-1,2,3,4-tetrahydro-9H-carbazol-1-yl) ethanone and 1-bromo-2-(5-bromo-1,2,3-trihydrocyclopenta[b]indole-1-yl) ethanone. [Link]
-
Bajwa, G. S., & Brown, R. K. (1968). Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. Canadian Journal of Chemistry, 46(11), 1927-1935. [Link]
-
Hou, Z., Suzuki, Y., Oishi, S., & Ohno, H. (2012). Efficient Synthesis of Aminomethylated Azaindoles and Corresponding Pyrrole-Fused Derivatives by Copper-Catalyzed Domino Multicomponent Coupling and Cyclization. Angewandte Chemie International Edition, 51(18), 4475-4479. [Link]
-
MDPI. (2024). Synthesis and Oxidative Degradation of Leucine-Based Poly(diacylhydrazine). [Link]
-
PubChem. (n.d.). 5-Bromo-2-hydrazinopyridine. National Center for Biotechnology Information. [Link]
-
Eurasian Chemical Communications. (2021). Synthesis of novel pyrazole derivatives containing tetrahydrocarbazole, antimicrobail evaluation and molecular properties. [Link]
-
World Journal of Pharmaceutical Research. (2018). SYNTHESIS, CHARACTERIZATION AND ANTIBACTERIAL EVALUATION OF 2,6-DIBROMO-1,2,3,4-TETRAHYDROCARBAZOLE AND 2,7-DIBROMO-1,2,3,4-TETRAHYDROCARBAZOLE. [Link]
-
ResearchGate. (2019). What are the product of degradation from Pyridine?. [Link]
-
Garg, N. K., Sarpong, R., & Stoltz, B. M. (2005). The development of an interrupted Fischer indolization reaction. Tetrahedron, 61(44), 10444-10447. [Link]
-
MDPI. (2008). New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]
-
Robinson, B. (1982). The Fischer indole synthesis. Chemical Reviews, 82(4), 373-404. [Link]
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
MDPI. (2020). Hydrazine Oxidation in Aqueous Solutions I: N4H6 Decomposition. [Link]
-
Eurasian Chemical Communications. (2021). Synthesis of novel pyrazole derivatives containing tetrahydrocarbazole, antimicrobail evaluation and molecular properties. [Link]
-
PubMed. (2004). Oxidative degradation of triazine derivatives in aqueous medium: a radiation and photochemical study. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2008). 3,6-Dibromo-9-(4-pyridylmethyl)-9H-carbazole. [Link]
-
YouTube. (2019, January 19). synthesis of pyrazoles. [Link]
-
LookChem. (n.d.). 5-Bromo-2-hydrazinopyridine. Retrieved from [Link]
-
MDPI. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. [Link]
-
PubMed Central. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. youtube.com [youtube.com]
- 7. Understanding and Interrupting the Fischer Azaindolization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Exploration of the interrupted Fischer indolization reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Strategies for Preventing Byproduct Formation with (5-Bromo-pyridin-3-yl)-hydrazine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for (5-Bromo-pyridin-3-yl)-hydrazine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions and mitigating byproduct formation. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your success with this versatile reagent.
Section 1: Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis with (5-Bromo-pyridin-3-yl)-hydrazine is resulting in low yields or failing completely. What is the most common cause?
A: This is a frequent challenge with pyridylhydrazines. The primary culprit is often the basicity of the pyridine nitrogen atom. Computational and experimental studies have shown that if the pyridine nitrogen is too basic, it can be protonated under the acidic reaction conditions.[1] This protonation makes the crucial tautomerization step from the hydrazone to the ene-hydrazine intermediate energetically unfavorable, effectively stalling the reaction before the key[2][2]-sigmatropic rearrangement can occur.[1] While the electron-withdrawing bromine on your specific reagent helps to reduce this basicity, careful selection of the acid catalyst and reaction conditions is still paramount.
Q2: I've isolated a significant amount of 5-bromo-3-aminopyridine in my reaction. Where is this coming from?
A: The presence of 5-bromo-3-aminopyridine is a classic indicator of undesired N-N bond cleavage. This side reaction competes directly with the productive[2][2]-sigmatropic rearrangement.[3] The ene-hydrazine intermediate, particularly when protonated, can undergo heterolytic cleavage of the weak N-N bond. This process is often exacerbated by strongly electron-donating groups on the carbonyl partner or by overly harsh acidic conditions, which can stabilize the resulting iminylcarbocation and favor this cleavage pathway over the desired cyclization.[3]
Q3: What are the best practices for storing and handling (5-Bromo-pyridin-3-yl)-hydrazine to ensure its purity and reactivity?
A: Like many hydrazine derivatives, (5-Bromo-pyridin-3-yl)-hydrazine can be sensitive to air, light, and heat. To prevent oxidative degradation and decomposition, it is essential to store the reagent under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[4] For long-term storage, keeping it in a dark place and at reduced temperatures, such as in a freezer below -20°C, is highly recommended.[4] Always use fresh, pure material for best results, as impurities can catalyze decomposition pathways.
Q4: Can I use Lewis acids instead of Brønsted acids for a Fischer azaindole synthesis?
A: Absolutely. Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) are effective catalysts for the Fischer indole synthesis and can be excellent alternatives to Brønsted acids like polyphosphoric acid (PPA) or sulfuric acid (H₂SO₄).[5] In some cases, Lewis acids can offer milder reaction conditions, potentially reducing charring and the extent of N-N bond cleavage, leading to cleaner reactions and higher yields.[3] Screening both types of acids is a prudent strategy when developing a new synthesis.
Section 2: Mechanistic Insights & Key Reaction Pathways
The successful application of (5-Bromo-pyridin-3-yl)-hydrazine hinges on understanding the delicate balance of the reaction mechanism, particularly for the Fischer azaindole synthesis. The pathway is fraught with potential off-ramps that lead to byproducts.
The Fischer Azaindole Synthesis: Critical Steps and Failure Points
The reaction proceeds through several key intermediates. The diagram below illustrates the main productive pathway and highlights the critical steps where side reactions can dominate.
Caption: Mechanism of the Fischer Azaindole Synthesis highlighting critical failure points.
Section 3: Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered during your experiments.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incorrect Acid Catalyst: The chosen acid is not effective or is too harsh.[5] 2. Inhibited Tautomerization: The pyridine nitrogen is being protonated, preventing ene-hydrazine formation.[1] 3. Insufficient Temperature: The energy barrier for the[2][2]-sigmatropic rearrangement is not being overcome.[2] 4. Poor Quality Reagents: The hydrazine may have degraded, or the carbonyl/solvent may contain impurities. | 1. Screen Catalysts: Test a range of Brønsted acids (PPA, PTSA) and Lewis acids (ZnCl₂, BF₃·OEt₂). 2. Modify Conditions: If using a strong Brønsted acid, try a Lewis acid which may not interact as strongly with the pyridine nitrogen. 3. Optimize Temperature: Incrementally increase the reaction temperature, monitoring by TLC to find the optimal point before decomposition occurs. 4. Verify Reagent Purity: Use freshly opened or purified reagents. Ensure solvents are anhydrous. |
| 5-Bromo-3-aminopyridine is the Major Byproduct | 1. N-N Bond Cleavage: The reaction conditions favor cleavage over the[2][2]-sigmatropic rearrangement.[3] 2. Excessively High Temperature: Thermal stress can promote fragmentation pathways. 3. Substrate Effects: The electronic properties of the ketone/aldehyde partner may predispose the intermediate to cleavage.[3] | 1. Use Milder Conditions: Switch to a weaker acid (e.g., from H₂SO₄ to PTSA or ZnCl₂). Lower the reaction temperature. 2. Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent product degradation or further side reactions. 3. Buchwald Modification: For challenging substrates, consider a palladium-catalyzed cross-coupling approach to form the N-arylhydrazone intermediate, which may cyclize under different conditions.[5] |
| Complex Mixture of Unidentifiable Products | 1. Decomposition: The starting material or product is unstable under the reaction conditions (charring). 2. Oxidation: Presence of air is degrading the hydrazine or ene-hydrazine intermediate. 3. Polymerization: The carbonyl partner, especially reactive aldehydes, may be self-condensing or polymerizing. | 1. Lower Temperature/Shorter Time: Run the reaction at the lowest effective temperature and for the minimum time required. 2. Ensure Inert Atmosphere: Degas the solvent and rigorously maintain a nitrogen or argon atmosphere throughout the reaction. 3. Isolate Hydrazone: Consider a two-step procedure where the hydrazone is first formed and isolated under mild conditions before subjecting it to the harsher cyclization step. |
| Formation of Regioisomeric Products | 1. Use of Unsymmetrical Ketone: The ketone can form two different ene-hydrazine tautomers, leading to two different azaindole regioisomers. | 1. Accept and Separate: This is often an unavoidable consequence of the substrate. Focus on developing a robust chromatographic method (column chromatography, HPLC) to separate the isomers. 2. Vary Catalyst: The choice of acid catalyst can sometimes influence the ratio of regioisomers, making it a parameter worth screening. |
Section 4: Experimental Protocols
The following protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Procedure for the Fischer Synthesis of 6-Bromo-azaindoles
This protocol uses polyphosphoric acid (PPA), a common and effective viscous acid catalyst.
Step 1: Hydrazone Formation (In Situ)
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (5-Bromo-pyridin-3-yl)-hydrazine (1.0 equiv).
-
Add the desired ketone or aldehyde (1.1 equiv).
-
Add an appropriate solvent (e.g., toluene or xylenes, ~0.5 M concentration).
-
Heat the mixture to reflux for 1-2 hours with a Dean-Stark trap to remove water. Causality Note: The removal of water drives the equilibrium towards the hydrazone product.
-
Once TLC or LC-MS analysis shows complete consumption of the hydrazine, cool the mixture slightly and carefully remove the solvent under reduced pressure.
Step 2: Cyclization
-
To the flask containing the crude hydrazone, add polyphosphoric acid (PPA) (approx. 10x the weight of the hydrazine). Safety Note: PPA is highly viscous and corrosive. Handle with care.
-
Heat the viscous mixture with vigorous stirring to 120-160 °C. The optimal temperature is substrate-dependent and must be determined empirically.
-
Monitor the reaction by TLC (quenching a small aliquot in ice water and extracting with ethyl acetate). The reaction is typically complete in 1-4 hours.
Step 3: Workup and Purification
-
Allow the reaction mixture to cool to approximately 80-90 °C.
-
Very carefully and slowly, pour the viscous mixture onto a large amount of crushed ice with vigorous stirring.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated base (e.g., NaOH or Na₂CO₃) until the pH is ~8-9.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Section 5: Visual Troubleshooting Workflow
If your experiment yields suboptimal results, follow this logical workflow to diagnose the issue.
Sources
- 1. Understanding and Interrupting the Fischer Azaindolization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer Indole Synthesis [organic-chemistry.org]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving Regioselectivity in Pyrazole Synthesis with Substituted Hydrazines
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with regioselectivity in the synthesis of pyrazoles, particularly when using substituted hydrazines and unsymmetrical 1,3-dicarbonyl compounds. This common yet critical issue can lead to difficult-to-separate isomeric mixtures, impacting yield and purity.[1][2] Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to help you gain precise control over your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of pyrazole synthesis and why is it a common problem?
A1: Regioselectivity refers to the preference for the formation of one constitutional isomer over another in a chemical reaction. In the Knorr pyrazole synthesis, the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can theoretically yield two different regioisomeric pyrazoles (e.g., 1,3,5- and 1,5,3-trisubstituted products).[3] This occurs because the substituted hydrazine has two non-equivalent nitrogen atoms, and the 1,3-dicarbonyl has two different carbonyl groups. The initial nucleophilic attack can happen at either carbonyl, leading to a mixture of products that are often challenging to separate.[1][2][3] Controlling which isomer is predominantly formed is a crucial aspect of efficient pyrazole synthesis.
Q2: My pyrazole synthesis is yielding a mixture of regioisomers. What are the key factors that I should consider to control the reaction outcome?
A2: The regiochemical outcome of the Knorr pyrazole synthesis is a delicate balance of several interconnected factors:[4]
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound is a primary determinant. Electron-withdrawing groups (like -CF₃) will activate the adjacent carbonyl group, making it more susceptible to nucleophilic attack.[3]
-
Steric Effects: The steric hindrance around each carbonyl group and on the substituted hydrazine plays a significant role. A bulky substituent on either the dicarbonyl or the hydrazine will favor the attack on the less sterically hindered carbonyl group.[3][5]
-
Reaction Conditions: This is often the most influential and tunable parameter. Solvent, temperature, and pH can dramatically alter the regioselectivity.[3][4] For instance, acidic conditions can protonate the hydrazine, changing the relative nucleophilicity of its two nitrogen atoms and potentially reversing the selectivity observed under neutral or basic conditions.[3]
Q3: I'm using phenylhydrazine. Which nitrogen atom is the more nucleophilic one?
A3: In phenylhydrazine, the NH₂ group is the more nucleophilic nitrogen. This is because the lone pair on the nitrogen directly attached to the phenyl ring is delocalized into the aromatic system, reducing its availability for nucleophilic attack. In contrast, for alkylhydrazines like methylhydrazine, the alkyl group is electron-donating, making the substituted nitrogen more nucleophilic. Understanding this difference is key to predicting the initial site of attack on the 1,3-dicarbonyl.
Q4: Can the choice of solvent significantly impact the regioselectivity of my pyrazole synthesis?
A4: Absolutely. The solvent can have a profound effect on regioselectivity. While standard solvents like ethanol often lead to mixtures of regioisomers, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity.[1][2][6] These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group, thus enhancing the selectivity of the initial condensation step.[6]
Troubleshooting Guide
This section addresses specific problems you might be facing in the lab and provides actionable steps to resolve them.
Problem 1: My reaction consistently produces a nearly 1:1 mixture of regioisomers, making purification a significant challenge.
Root Cause Analysis: A 1:1 mixture suggests that the electronic and steric differences between the two carbonyl groups in your 1,3-dicarbonyl are minimal, and the reaction conditions are not favoring one pathway over the other. This is common when using simple alkyl or aryl substituents on the dicarbonyl and a standard solvent like ethanol.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Detailed Steps:
-
Solvent Optimization: The most impactful first step is to change the solvent.[3]
-
Action: Replace ethanol with 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[1][2][6]
-
Rationale: TFE and HFIP are non-nucleophilic and can stabilize intermediates through hydrogen bonding, often leading to a dramatic increase in the formation of a single regioisomer.[6] Ratios can improve from 1:1 to over 95:5 in favor of one isomer.[1]
-
-
pH Adjustment: If solvent screening is insufficient, investigate the effect of pH.
-
Action: Add a catalytic amount of acid (e.g., HCl, H₂SO₄, TFA) or base (e.g., NaOAc).[3][7]
-
Rationale: The pH of the reaction medium alters the protonation state and, consequently, the nucleophilicity of the hydrazine nitrogens. Acid catalysis can favor the attack of the less basic nitrogen, while basic conditions might favor the more basic one. The outcome is highly substrate-dependent and requires empirical testing.[3]
-
Problem 2: The major regioisomer formed is the one that is not desired for my drug development program.
Root Cause Analysis: The inherent electronic and steric properties of your starting materials are directing the reaction towards the undesired product under your current conditions. To reverse this, you need to alter the relative reactivity of the functional groups involved.
Strategies for Reversing Selectivity:
-
pH Control: As mentioned above, switching from neutral/basic to acidic conditions (or vice versa) can sometimes reverse the regioselectivity. For example, with arylhydrazine hydrochlorides, one regioisomer may be favored, while the free base form of the hydrazine yields the opposite isomer.[8]
-
Protecting Group Strategy: For particularly challenging cases, a protecting group approach can offer definitive control.
-
Action: Temporarily protect one of the carbonyls of the 1,3-dicarbonyl compound (e.g., as a ketal). This forces the initial reaction of the hydrazine to occur at the unprotected carbonyl. After pyrazole ring formation, the protecting group is removed.
-
Rationale: This multi-step but highly effective method removes the ambiguity of the initial attack, guaranteeing the formation of a single regioisomer.
-
Problem 3: How do I confidently characterize the regioisomers I have synthesized?
Root Cause Analysis: The structural similarity between pyrazole regioisomers can make their differentiation challenging. Standard techniques like ¹H NMR may not always be sufficient on their own.
Definitive Characterization Protocol:
-
2D NMR Spectroscopy: This is the most powerful tool for unambiguous structure assignment.
-
HMBC (Heteronuclear Multiple Bond Correlation): Look for long-range correlations (2-3 bonds) between the N-substituent (e.g., N-CH₃ protons) and the carbons of the pyrazole ring. A correlation to C5 indicates one isomer, while a correlation to C3 confirms the other.[9]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects through-space proximity. An NOE between the N-substituent and a proton at C5 (or a substituent at C5) provides clear evidence for that specific regioisomeric structure.[9]
-
-
¹³C NMR Spectroscopy: The chemical shifts of the pyrazole ring carbons are sensitive to the substitution pattern. C3 and C5 carbons will have distinct chemical shifts that can be used for identification, especially when compared to literature values for similar compounds.[10]
Table 1: Typical Spectroscopic Data for Distinguishing Pyrazole Regioisomers
| Technique | Observation for Isomer A (e.g., 1,5-disubstituted) | Observation for Isomer B (e.g., 1,3-disubstituted) | Reference |
|---|---|---|---|
| HMBC | Correlation between N1-substituent protons and C5 of the pyrazole ring. | Correlation between N1-substituent protons and C3 of the pyrazole ring. | [9] |
| NOESY | NOE observed between N1-substituent and C5-substituent/proton. | NOE observed between N1-substituent and C3-substituent/proton. | [9] |
| ¹³C NMR | Distinct chemical shifts for C3 and C5 carbons. | Different, distinct chemical shifts for C3 and C5 carbons. |[10] |
Experimental Protocols
Protocol 1: High-Regioselectivity Pyrazole Synthesis Using Fluorinated Alcohols
This protocol is adapted from methodologies that have demonstrated a significant improvement in regioselectivity.[1][2][6]
Objective: To synthesize a 1,5-disubstituted pyrazole with high regioselectivity from an unsymmetrical 1,3-diketone and a substituted hydrazine.
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Substituted hydrazine (e.g., methylhydrazine or phenylhydrazine) (1.1 eq)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
Procedure:
-
To a solution of the 1,3-diketone (1.0 eq) in HFIP (0.2 M), add the substituted hydrazine (1.1 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
If the reaction is sluggish at room temperature, gently heat the mixture to reflux (HFIP boiling point: 59 °C) and continue to monitor.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the major regioisomer.
-
Characterize the product using NMR spectroscopy (¹H, ¹³C, HMBC, and NOESY) to confirm its regiochemistry.[9][10]
Protocol 2: Characterization of Regioisomers by 2D NMR
Objective: To unambiguously determine the structure of the synthesized pyrazole regioisomer.
Methodology:
-
Sample Preparation: Dissolve 10-15 mg of the purified pyrazole in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Acquisition of Standard Spectra: Acquire standard ¹H and ¹³C{¹H} NMR spectra to assign the major signals.
-
HMBC Experiment:
-
Set up a standard hsqcetgplp (or similar) pulse sequence.
-
Optimize the long-range coupling constant (D-delay) to ~8-10 Hz to observe ²JCH and ³JCH correlations.
-
Acquire the 2D spectrum.
-
-
NOESY Experiment:
-
Set up a standard noesyesgpph (or similar) pulse sequence.
-
Use a mixing time of 500-800 ms to allow for the buildup of NOE signals.
-
Acquire the 2D spectrum.
-
-
Data Analysis:
-
In the HMBC spectrum, identify the key correlation between the protons of the N1-substituent and either the C3 or C5 carbon of the pyrazole ring.[9]
-
In the NOESY spectrum, look for a cross-peak indicating spatial proximity between the N1-substituent and the substituent at either the C3 or C5 position.[9]
-
Diagram of Key Mechanistic Steps:
Caption: General mechanism of Knorr pyrazole synthesis.
References
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. PubMed, 73(9), 3523-9. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole Synthesis. [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]
-
Zhang, X., et al. (2021). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules, 26(11), 3321. [Link]
-
Blackmond, D. G., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 8(1), 41-46. [Link]
-
Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed. [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ResearchGate. [Link]
-
Sbardella, G., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5874. [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. [Link]
-
Lopez, C., Claramunt, R. M., & Trofimenko, S. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry, 31(8), 715-720. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
ResearchGate. (n.d.). Synthesis of 1,3‐ and 1,5‐substituted pyrazoles 23 through.... [Link]
-
ResearchGate. (n.d.). Knorr Pyrazole Synthesis. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
National Institutes of Health. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. [Link]
-
RSC Publishing. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. [Link]
-
ResearchGate. (2025). Decoding Ortho Regiospecificity and High Endo Stereoselectivity in Pyrazole Synthesis via the Activation/Strain Model. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). [Link]
-
National Institutes of Health. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]
-
ACS Omega. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. [Link]
Sources
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride
Welcome to the technical support center for (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information, troubleshooting advice, and best practices for the handling and use of this compound in your experiments. As a substituted aryl hydrazine, this reagent's efficacy is intrinsically linked to its stability. This resource aims to equip you with the knowledge to ensure the integrity of your experiments.
Core Concepts: Understanding the Stability of Aryl Hydrazines
(5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride is an aryl hydrazine derivative. The hydrazine functional group is inherently reactive, making it a versatile synthon in medicinal chemistry. However, this reactivity also makes it susceptible to degradation, primarily through oxidation. The dihydrochloride salt form enhances stability compared to the free base by protonating the lone pairs on the nitrogen atoms, making them less available for oxidation.[1] However, once dissolved, the equilibrium between the salt and the free base, along with environmental factors, can influence its stability.
The primary pathway for the degradation of hydrazines in solution is oxidation, which can be accelerated by factors such as:
-
Oxygen: Dissolved oxygen in solvents is a key oxidant.[2]
-
pH: The rate of oxidation can be pH-dependent, with some studies on hydrazine showing a maximum degradation rate in slightly alkaline conditions (pH 8-9).[3]
-
Metal Ions: Trace metal ions, particularly copper (Cu²⁺), can act as catalysts for hydrazine oxidation.[2][3]
-
Light and Temperature: Exposure to light and elevated temperatures can provide the energy to overcome the activation barrier for degradation reactions.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the use of (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride in a laboratory setting.
Q1: What are the recommended solvents for preparing stock solutions of (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride?
While specific solubility data for this compound is not extensively published, for analogous compounds like phenylhydrazine hydrochloride, solubility in water is noted. For screening purposes where organic solvents are preferred, DMSO is a common choice. However, it's crucial to use high-purity, anhydrous DMSO to minimize water content and potential for hydrolysis or other water-mediated degradation. For some organic synthesis applications, ethanol is a suitable solvent.[1]
Q2: How should I prepare a stock solution to maximize its stability?
To ensure the longevity of your stock solution, it is recommended to follow this protocol:
-
Use High-Purity Solvents: Always use anhydrous, high-purity solvents.
-
Inert Atmosphere: If possible, handle the solid and prepare the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Avoid Metal Contamination: Use non-metallic spatulas and glassware that has been thoroughly cleaned to remove any trace metal residues.
-
Concentrated Stocks: Prepare a concentrated stock solution (e.g., 10-50 mM in DMSO). Concentrated solutions of some compounds can be more stable than highly dilute ones.[4]
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and contamination of the entire stock.
Q3: What are the optimal storage conditions for both the solid compound and its solutions?
-
Solid Compound: Store the solid (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride in a tightly sealed container in a cool, dark, and dry place. A desiccator at room temperature is suitable.
-
Stock Solutions: Store aliquots of the stock solution at -20°C or -80°C. The lower temperature is generally better for long-term stability. Ensure the containers are well-sealed to prevent moisture from entering.
Q4: My solution of (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride has turned yellow/brown. Is it still usable?
A color change, typically to yellow or brown, is a strong indicator of degradation. This is likely due to the oxidation of the hydrazine moiety to form colored byproducts like diazenes.[5] If you observe a color change, it is highly recommended to verify the purity of the solution using an analytical method like HPLC before proceeding with your experiment. For sensitive and quantitative assays, it is best to discard the colored solution and prepare a fresh stock.
Troubleshooting Guide
Encountering unexpected results in your experiments? This section provides guidance on how to troubleshoot common issues when working with (5-bromo-pyridin-3-yl)-hydrazine dihydrochloride.
Scenario 1: Inconsistent or Non-Reproducible Assay Results
Potential Cause: Degradation of the compound in the stock solution or in the assay buffer.
Troubleshooting Steps:
-
Prepare a Fresh Stock Solution: The simplest first step is to prepare a new stock solution from the solid compound and repeat the experiment.[6]
-
Assess Stock Solution Purity: If the problem persists, analyze the purity of your stock solution using HPLC to check for degradation products.
-
Evaluate Assay Buffer Compatibility:
-
pH: Consider the pH of your assay buffer. If it is neutral or basic, the rate of oxidative degradation may be increased. If your experimental design allows, test the stability of the compound in your assay buffer over the time course of your experiment.
-
Additives: Be aware of additives in your buffer. For example, some phosphate buffers have been shown to catalyze the decomposition of similar hydrazine derivatives.[2]
-
Scenario 2: High Background Signal or False Positives in Screening Assays
Potential Cause: The inherent reactivity of the hydrazine group may be causing interference with the assay components. Reactive compounds are a known source of assay artifacts.[7]
Troubleshooting Steps:
-
Run a Control without Target: To determine if the compound is reacting with your assay reagents, run a control experiment with all assay components except for your biological target (e.g., enzyme or receptor). A signal in this control indicates assay interference.
-
Consider the Assay Technology:
-
Redox Assays: If your assay measures changes in redox state (e.g., using resazurin), the reducing nature of the hydrazine could directly interfere.
-
Thiol-Containing Proteins: Hydrazines can potentially react with cysteine residues in proteins. If your target protein has critical cysteine residues, this could be a source of non-specific activity.
-
-
Use an Orthogonal Assay: Confirm your results with a different assay that has a distinct detection method.[8] For example, if your primary screen is a fluorescence-based activity assay, you could use a biophysical method like Surface Plasmon Resonance (SPR) to confirm direct binding.
Quantitative Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Storage (Solid) | Cool, dark, dry, tightly sealed | Minimizes degradation from light, moisture, and air. |
| Storage (Solution) | -20°C to -80°C, single-use aliquots | Reduces thermal degradation and avoids repeated freeze-thaw cycles. |
| Recommended Solvents | Anhydrous DMSO, Ethanol | Good solubility and common for screening/synthesis. Anhydrous grade minimizes water. |
| Solution pH | Slightly acidic (if possible) | The hydrochloride salt is more stable, and acidic conditions can suppress oxidation.[9] |
| Handling | Inert atmosphere (ideal), non-metallic tools | Minimizes oxidation and avoids catalytic degradation by trace metals. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
(5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride (MW: 260.95 g/mol )
-
Anhydrous DMSO
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Equilibrate the vial of solid (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride to room temperature before opening to prevent moisture condensation.
-
Weigh out 2.61 mg of the solid into a clean, dry glass vial.
-
Add 1.0 mL of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex until the solid is completely dissolved.
-
Aliquot the solution into single-use volumes (e.g., 50 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Basic Stability Assessment by HPLC
This protocol provides a framework for evaluating the stability of your compound in a specific solvent or buffer.
Objective: To determine the percentage of the parent compound remaining after incubation under specific conditions.
Procedure:
-
Prepare a Test Solution: Dilute your stock solution of (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride to a final concentration of 100 µM in the solvent or assay buffer you wish to test.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the test solution and inject it into the HPLC system to obtain the initial peak area of the parent compound.
-
Incubation: Incubate the remaining test solution under the desired conditions (e.g., room temperature, 37°C). Protect from light unless photostability is being assessed.
-
Time Point Samples: At specified time intervals (e.g., 1, 4, 8, 24 hours), take aliquots of the incubated solution and inject them into the HPLC.
-
Data Analysis:
-
For each time point, calculate the peak area of the parent compound.
-
Determine the percentage of the compound remaining at each time point relative to the T=0 sample: % Remaining = (Peak Area at Time X / Peak Area at T=0) * 100
-
Plot the % remaining versus time to visualize the degradation kinetics.
-
Suggested HPLC Conditions (starting point, may require optimization):
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength determined by a UV scan of the compound (likely around 254 nm).
-
Injection Volume: 10 µL
Visualizations
Hypothesized Degradation Pathway
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. phytotechlab.com [phytotechlab.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Assay Troubleshooting | MB [molecular.mlsascp.com]
- 7. researchgate.net [researchgate.net]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. EP0153168A2 - Process for preparing a hydrazine hydrohalide - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection and Troubleshooting for (5-Bromo-pyridin-3-yl)-hydrazine Cyclization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of carboline scaffolds, particularly through the cyclization of (5-bromo-pyridin-3-yl)-hydrazine. This reaction, a specialized form of the Fischer indole synthesis, is pivotal for creating building blocks used in the development of novel therapeutics.[1]
This document provides in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting common experimental hurdles.
Frequently Asked Questions & Troubleshooting Guide
Q1: What are the primary considerations for selecting a catalyst for the cyclization of (5-bromo-pyridin-3-yl)-hydrazine?
A1: The cyclization of (5-bromo-pyridin-3-yl)-hydrazine with an aldehyde or ketone is an acid-catalyzed reaction, fundamentally a Fischer indole synthesis leading to a bromo-substituted γ-carboline. The choice of acid catalyst is the most critical parameter for success.[2] Both Brønsted and Lewis acids are effective, but their performance is highly dependent on the substrate and reaction conditions.
The (5-bromo-pyridin-3-yl) moiety presents a unique challenge. The pyridine nitrogen and the bromine atom are both electron-withdrawing, which deactivates the ring system towards the key electrophilic cyclization step. This is analogous to the challenges faced with nitro-substituted phenylhydrazines, which often require stronger acidic conditions to proceed efficiently.[2]
Key Considerations:
-
Acid Strength: Due to the electron-deficient nature of the starting hydrazine, stronger acids are generally required to promote the key[3][3]-sigmatropic rearrangement and subsequent cyclization.
-
Mechanism of Action: Brønsted acids protonate the hydrazone, facilitating tautomerization and rearrangement. Lewis acids coordinate to the nitrogen atoms, which can also promote the key steps of the reaction mechanism.[4][5]
-
Solubility and Homogeneity: The catalyst should be compatible with the chosen solvent system to ensure a homogeneous reaction mixture, although heterogeneous catalysts can also be used.
Below is a summary of commonly used catalysts for Fischer indole synthesis, which serve as an excellent starting point for your system.
| Catalyst Type | Examples | Typical Conditions & Remarks |
| Brønsted Acids | Polyphosphoric Acid (PPA), p-Toluenesulfonic Acid (p-TSA), Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl) | PPA: Often used as both catalyst and solvent at high temperatures (100-180°C). Excellent for deactivated substrates but can be difficult to work with.[6] p-TSA: A versatile solid catalyst, often used in refluxing solvents like toluene or acetic acid.[6][7] H₂SO₄/HCl: Strong mineral acids, typically used in polar solvents like ethanol or acetic acid.[4] |
| Lewis Acids | Zinc Chloride (ZnCl₂), Boron Trifluoride (BF₃·OEt₂), Aluminum Chloride (AlCl₃), Iron(III) Chloride (FeCl₃) | ZnCl₂: A classic and cost-effective catalyst, often used in ethanol or neat.[1][4] BF₃·OEt₂: A strong Lewis acid, effective at lower temperatures but highly sensitive to moisture.[3][4] AlCl₃/FeCl₃: Potent Lewis acids, but can sometimes lead to charring or side reactions if not carefully controlled.[2] |
Starting Recommendation: For the cyclization of (5-bromo-pyridin-3-yl)-hydrazine, begin by screening polyphosphoric acid (PPA) and p-toluenesulfonic acid (p-TSA) . PPA's strength is well-suited for the deactivated system, while p-TSA offers a milder, more versatile alternative.
Q2: My reaction is giving very low or no yield of the desired carboline. What are the most common causes and how do I fix them?
A2: Low or no yield is a frequent issue in Fischer indole synthesis, especially with challenging substrates.[6][8] This can almost always be traced back to one of four areas: starting material quality, reaction conditions, catalyst choice, or the intermediate hydrazone.
Below is a logical workflow to troubleshoot this problem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Work-up procedure for removing unreacted (5-Bromo-pyridin-3-yl)-hydrazine
Technical Support Center: Work-up and Purification Strategies
Welcome to the technical support center. This guide provides in-depth troubleshooting and procedural advice for a common challenge in synthetic chemistry: the removal of unreacted (5-Bromo-pyridin-3-yl)-hydrazine from a reaction mixture. Due to its polar nature and dual basic sites (the pyridine nitrogen and the hydrazine moiety), this reagent can be difficult to separate from desired products, especially those with similar properties. This document outlines field-proven strategies, explains the chemical principles behind them, and provides step-by-step protocols to ensure the successful purification of your target compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification process in a direct question-and-answer format.
FAQ 1: How can I effectively monitor the presence of residual (5-Bromo-pyridin-3-yl)-hydrazine during my work-up?
Answer: Effective monitoring is critical and begins with robust analytical techniques. Since the target hydrazine may not be strongly UV-active, relying solely on UV visualization during Thin-Layer Chromatography (TLC) can be misleading[1][2]. The most reliable method is to use chemical staining agents that react with the hydrazine functional group.
Causality: These stains undergo a chemical reaction with the analyte on the TLC plate, producing a colored spot that is easily visible. The choice of stain depends on its selectivity for the hydrazine's amine functionality.
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent general stain for any compound with oxidizable functional groups, which includes hydrazines[3]. It provides rapid visualization.
-
Ninhydrin Stain: This is highly selective for primary and secondary amines, making it ideal for detecting the hydrazine group[1][2]. It typically requires gentle heating to develop the colored spot.
For a direct comparison of common staining methods, refer to the table below.
Table 1: Comparison of TLC Staining Methods for Hydrazine Detection
| Staining Reagent | Principle of Detection | Target Functionality | Expected Appearance | Selectivity & Sensitivity |
|---|---|---|---|---|
| Potassium Permanganate | Oxidation | Hydrazine & other oxidizable groups | Yellow/brown spot on a purple background[3][4] | General, good sensitivity |
| Ninhydrin | Forms Ruhemann's purple complex | Primary/Secondary Amine | Blue/purple spot on a light background[1] | Highly selective for amines, high sensitivity |
| p-Anisaldehyde | Aldehyde condensation/reaction | Nucleophilic groups (amines, alcohols) | Varies (often colored) on a light background | Broad, good for general screening[3] |
| Iodine Chamber | Adsorption/Complexation | General organic compounds | Brown spots on a light background[3][4] | Non-selective, universal stain |
FAQ 2: My product is soluble in common organic solvents. Can I use a liquid-liquid extraction (LLE) to remove the hydrazine?
Answer: Yes, an acidic wash is the most effective and common LLE technique for this purpose. This method, often called an acid-base extraction, leverages the basicity of both the pyridine nitrogen and the hydrazine group[5][6].
The Principle (Causality): By washing your organic solution with a dilute aqueous acid (e.g., 1 M HCl, 5-10% citric acid), you protonate the basic nitrogen atoms of the (5-Bromo-pyridin-3-yl)-hydrazine. This converts the neutral, organic-soluble molecule into a charged salt. This salt is significantly more soluble in the aqueous phase and will be partitioned out of the organic layer[6][7]. A standard work-up involves sequential washes to remove different types of impurities[8][9].
Critical Consideration: This technique is only selective if your desired product is not basic. If your product also contains basic functional groups, it will also be extracted into the aqueous acid layer, leading to product loss. Always assess the acid/base properties of your target compound before employing this method.
Caption: Workflow for removing basic hydrazine via acid wash.
FAQ 3: The acid wash is also removing my basic product. What are my alternatives?
Answer: When both your product and the impurity are basic, selective LLE is not feasible. The best alternatives are purification by chromatography or the use of scavenger resins.
-
Flash Column Chromatography: This is the most powerful technique for separating compounds with different polarities[10]. However, the basicity of (5-Bromo-pyridin-3-yl)-hydrazine can cause issues like peak tailing on standard silica gel.
-
Scavenger Resins: These are solid-supported reagents designed to react selectively with and "scavenge" certain functional groups from a solution[11]. The product is a polymer-bound byproduct that can be removed by simple filtration. This is an excellent method for removing excess reagents without a complex work-up.
Table 2: Comparative Overview of Removal Strategies
| Method | Principle | Pros | Cons | Best For... |
|---|---|---|---|---|
| Acid Wash (LLE) | Acid-base chemistry; partitioning | Fast, inexpensive, scalable | Not selective if product is also basic; risk of emulsions | Removing basic impurities from neutral or acidic products. |
| Column Chromatography | Differential adsorption | High separation power; versatile | Can be slow and solvent-intensive; peak tailing with basic compounds | Separating compounds with different polarities, especially when LLE fails. |
| Scavenger Resins | Covalent bond or ionic interaction | High selectivity; simple filtration removal; no complex work-up[11] | Higher cost; requires stoichiometric amounts; may require optimization | Removing specific functional groups (like amines) when other methods are difficult. |
FAQ 4: I'm seeing significant peak tailing during column chromatography. How can I improve the separation?
Answer: Peak tailing for basic compounds like pyridines on silica gel is a common problem caused by strong interactions between the basic analyte and acidic residual silanol groups (Si-OH) on the silica surface[12]. To achieve sharp, symmetrical peaks, you must mitigate these interactions.
The Solution: The most effective strategy is to add a small amount of a competing base to your mobile phase (eluent).
-
Triethylamine (TEA) or Pyridine: Add 0.5-1% TEA or pyridine to your eluent system (e.g., Ethyl Acetate/Hexanes). The competing base will preferentially interact with the acidic silanol sites, effectively masking them from your compound and allowing it to elute symmetrically[12].
Caption: Mechanism of peak tailing reduction using a competing base.
FAQ 5: What are scavenger resins and how do I choose the right one for removing hydrazine?
Answer: Scavenger resins are functionalized polymers used for purifying reaction mixtures. You add the resin to your crude solution, stir for a specified time, and then filter it off. The resin selectively binds the impurity, leaving your purified product in the solution.
For removing a nucleophilic and basic hydrazine, the following types of resins are most effective:
Table 3: Selection Guide for Hydrazine Scavenger Resins
| Resin Type | Functional Group | Mechanism of Action | Comments |
|---|---|---|---|
| Isocyanate Resin | -N=C=O | The hydrazine's primary amine attacks the isocyanate to form a stable, polymer-bound urea derivative[13]. | Highly effective and irreversible scavenging of primary and secondary amines. |
| Aldehyde Resin | -CHO | The hydrazine reacts with the aldehyde to form a polymer-bound hydrazone[13]. | A very common and effective method for scavenging hydrazines specifically. |
| Sulfonic Acid Resin | -SO₃H | Acts as a strong solid-phase acid. It protonates and binds the basic hydrazine via an ionic bond (ion exchange)[13]. | Essentially a solid-phase version of an acid wash. Reversible with a strong base. |
Caption: General workflow for purification using a scavenger resin.
Experimental Protocols
Protocol 1: TLC Visualization of (5-Bromo-pyridin-3-yl)-hydrazine
-
Plate Preparation: Spot your crude reaction mixture, a co-spot (crude + starting material), and the pure starting material standard on a silica gel TLC plate.
-
Elution: Develop the plate in an appropriate solvent system (e.g., 50% Ethyl Acetate in Hexanes).
-
Visualization:
-
First, check the dried plate under UV light (254 nm).
-
Next, prepare the KMnO₄ stain (1.5g KMnO₄, 10g K₂CO₃, 1.25mL 10% NaOH in 200mL water)[3].
-
Dip the plate into the stain solution using forceps and immediately remove it.
-
Gently warm the plate with a heat gun. The unreacted hydrazine will appear as a yellow-to-brown spot against a purple background.
-
Protocol 2: Aqueous Acid Wash (LLE) for Hydrazine Removal
This protocol assumes your desired product is not basic.
-
Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane). Transfer the solution to a separatory funnel.
-
First Wash: Add an equal volume of 1 M HCl (aq) to the funnel. Stopper the funnel, invert it, and vent frequently to release any pressure. Shake vigorously for 30-60 seconds.
-
Separation: Allow the layers to fully separate. Drain the lower aqueous layer and discard it.
-
Repeat: Repeat the wash with 1 M HCl (steps 2-3) one more time.
-
Neutralization/Brine Wash: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with saturated aqueous NaCl (brine) to remove bulk water[14].
-
Drying & Concentration: Drain the organic layer into an Erlenmeyer flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified product[9].
Protocol 3: Purification by Silica Gel Chromatography
-
Eluent Preparation: Prepare a mobile phase, such as Ethyl Acetate/Hexanes. Crucially, add 0.5-1% triethylamine (TEA) to this mixture to prevent peak tailing[12].
-
Column Packing: Pack a glass column with silica gel using the prepared eluent.
-
Sample Loading: Concentrate your crude product onto a small amount of silica gel and dry-load it onto the top of the packed column.
-
Elution: Run the column, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC (using Protocol 1) to identify which ones contain your pure product, free from the hydrazine starting material.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
References
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to TLC Visualization Techniques for (4-methoxycyclohexyl)hydrazine.
-
PubMed. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. [Link]
-
PubMed. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. [Link]
- Google Patents.
- Google Patents.
-
Various Authors. TLC Visualization Methods. [Link]
- BenchChem.
-
Supra Sciences. Solid-Supported Scavengers. [Link]
-
Reddit. How to quench excess hydrazine monohydrate. [Link]
-
Loba Chemie. TLC Sprayers and Reagent. [Link]
-
University of York. Chemically-active extraction. [Link]
-
FINEAMIN. Hydrazine Substitute / Boiler Water Amines & Oxygen Scavenger. [Link]
-
ResearchGate. How can I remove excess Hydrazine Hydrate from a reaction done in ethanol?. [Link]
- Google Patents.
-
Wikipedia. Scavenger resin. [Link]
-
Chemistry LibreTexts. Reaction Work-Ups. [Link]
-
The Royal Society of Chemistry. Reduction of hydrazines to amines with aqueous solution of titanium(III) trichloride. [Link]
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
-
The Royal Society of Chemistry. Supporting information. [Link]
-
MIT Digital Lab Techniques Manual. Reaction Work-Up I. [Link]
-
Chemistry LibreTexts. Acid-Base Extraction. [Link]
-
ResearchGate. Remove excess hydrazine hydrate?. [Link]
-
ChemBK. (5-BroMo-3-fluoro-pyridin-2-yl)-hydrazine. [Link]
- Google Patents.
-
University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
Chem Help ASAP. reaction work-up, liquid-liquid extraction, & product isolation. [Link]
-
Organic Syntheses. 1-Chloro-4-(2,2-dichloro-1-methylethenyl)-benzene. [Link]
-
IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]
-
Clariant. Clariant launches non-triazine H₂S scavenger SCAVINATOR™. [Link]
-
National Institutes of Health. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. [Link]
-
PubChem. 5-Bromo-2-hydrazinopyridine. [Link]
- Google Patents. Synthesis method of 2,5-dibromopyridine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. echemi.com [echemi.com]
- 3. faculty.fiu.edu [faculty.fiu.edu]
- 4. echemi.com [echemi.com]
- 5. Chemistry Teaching Labs - Chemically-active extraction [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Scavenger resin - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. suprasciences.com [suprasciences.com]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Characterization of Pyrazoles from (5-Bromo-pyridin-3-yl)-hydrazine
This guide provides a comprehensive framework for the structural elucidation of pyrazoles synthesized from (5-Bromo-pyridin-3-yl)-hydrazine, with a focus on leveraging Nuclear Magnetic Resonance (NMR) spectroscopy to resolve the critical challenge of regiochemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of data to explain the underlying principles and experimental design choices that ensure accurate and unambiguous characterization.
The Synthetic Challenge: Inherent Regioselectivity in the Knorr Pyrazole Synthesis
The most direct and common route to synthesizing 1,3,5-trisubstituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1][2] When an unsymmetrical 1,3-dicarbonyl (e.g., R¹ ≠ R³) is reacted with a substituted hydrazine, such as (5-Bromo-pyridin-3-yl)-hydrazine, a mixture of two regioisomers is often produced.[3][4]
The reaction's outcome is dictated by the initial nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the two non-equivalent carbonyl carbons. This process is governed by a delicate balance of steric and electronic factors, as well as reaction conditions like pH and solvent choice.[4][5] The resulting product mixture presents a significant analytical challenge, as the regioisomers often possess very similar physical properties, making their separation by chromatography difficult and requiring robust analytical methods for definitive structural assignment.
dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=1]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: The Knorr synthesis leading to a mixture of regioisomers.
One-Dimensional NMR: The First Pass in Structural Analysis
Initial characterization begins with one-dimensional (1D) ¹H and ¹³C NMR spectroscopy. While these spectra confirm the successful formation of the pyrazole core and the incorporation of all substituents, they are often insufficient for unambiguous regioisomer differentiation on their own. However, careful analysis provides critical clues.
¹H NMR Spectroscopy
The proton spectrum provides the initial fingerprint. Key signals to analyze include:
-
Pyrazole H-4 Proton: This is typically a sharp singlet found between 6.0 and 7.0 ppm. Its chemical shift is sensitive to the nature of the substituents at positions 3 and 5.
-
Pyridinyl Protons: The (5-Bromo-pyridin-3-yl) group will display a characteristic set of signals in the aromatic region (typically >7.5 ppm), with splitting patterns dictated by their positions relative to the nitrogen and bromine atoms.
-
Substituent Protons (R¹ and R³): The chemical shifts of protons on the R¹ and R³ groups will be influenced by their proximity to the electron-rich pyrazole ring and the pyridinyl moiety.
¹³C NMR Spectroscopy
The carbon spectrum complements the proton data. The chemical shifts of the pyrazole ring carbons are particularly informative:
-
C-3 and C-5 Carbons: These carbons resonate at approximately 140-155 ppm. Their precise chemical shifts are highly dependent on the attached substituent. The carbon atom adjacent to the electron-withdrawing pyridinyl group is expected to be deshielded (shifted downfield) compared to the one bearing a simple alkyl or aryl group.[6][7]
-
C-4 Carbon: This carbon typically appears around 105-110 ppm.[6]
Comparative Data: Typical Chemical Shift Ranges for Substituted Pyrazoles
| Nucleus | Position | Typical Chemical Shift (ppm) | Comments |
| ¹H | H-4 | 6.0 - 7.0 | A singlet, sensitive to electronic effects of C3/C5 substituents. |
| ¹³C | C-3 / C-5 | 140 - 155 | Highly sensitive to the nature of the attached substituent (R¹, R³) and the N1-substituent.[7][8] |
| ¹³C | C-4 | 105 - 110 | Generally less influenced by substituents compared to C3/C5.[6] |
Note: These are general ranges and can vary based on solvent and specific substituents.
While these 1D techniques are foundational, the subtle differences in chemical shifts between the two regioisomers are often too small to be conclusive. This necessitates the use of more powerful, two-dimensional (2D) NMR experiments.
Two-Dimensional NMR: The Definitive Solution for Regiochemistry
Two-dimensional NMR spectroscopy provides unambiguous evidence for structural assignments by revealing through-bond and through-space correlations between nuclei. For differentiating pyrazole regioisomers, Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are the definitive tools.[5][9]
dot graph G { layout=neato; graph [overlap=false, splines=true, sep="+10,10"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12];
} caption: Workflow for unambiguous pyrazole structure elucidation.
HMBC: Mapping the Carbon Skeleton
The HMBC experiment is the cornerstone of this analysis. It detects long-range (typically 2-3 bond) correlations between protons and carbons.[10][11] The key is to identify correlations between protons on the substituents and the carbons of the pyrazole ring.
Strategy: Look for a ³J correlation from the pyridinyl proton closest to the pyrazole ring (H-2' or H-4') to either the C-3 or C-5 carbon of the pyrazole.
-
If a correlation is observed between a pyridinyl proton and C-5: This confirms that the (5-Bromo-pyridin-3-yl) group is attached to the N-1 position and is adjacent to the C-5 position.
-
If a correlation is observed between a pyridinyl proton and C-3: This confirms the alternative regioisomer where the pyridinyl group is adjacent to the C-3 position.
Similarly, correlations from the protons of the R³ substituent to C-3 and C-4, and from the R¹ substituent to C-5 and C-4, will definitively map out the connectivity.[12]
NOESY: Confirmation Through Spatial Proximity
The NOESY experiment provides orthogonal, confirmatory data by identifying nuclei that are close in space (< 5 Å), regardless of their bonding.[13] This is particularly powerful for confirming the regiochemistry assigned by HMBC.[14][15]
Strategy: Look for a through-space correlation (a cross-peak) between a proton on the N1-pyridinyl ring and the protons of the substituent at the C-5 position.
-
Presence of a NOESY cross-peak: A clear NOE between a pyridinyl proton (e.g., H-2' or H-4') and the protons of the R¹ substituent at C-5 provides unequivocal proof of that regioisomeric arrangement.[15]
-
Absence of a NOESY cross-peak: The lack of this correlation, coupled with the presence of an NOE between the pyridinyl protons and the R³ substituent, would confirm the other isomer.
dot graph G { rankdir=TB; node [shape=none, margin=0, image="https://i.imgur.com/K5aN2zH.png", label=""];
} caption: Differentiating pyrazole regioisomers with 2D NMR.
Experimental Protocols
To ensure high-quality, reproducible data, adherence to standardized experimental protocols is essential.
Protocol 1: Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of the pyrazole sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Standard: The use of an internal standard (e.g., tetramethylsilane, TMS) is optional as modern spectrometers can reference the residual solvent peak, but can be included for maximum precision.
Protocol 2: NMR Data Acquisition
These are general parameters for a 400-600 MHz spectrometer. Optimization may be required based on sample concentration and relaxation properties.
| Experiment | Key Parameters | Purpose |
| ¹H NMR | Pulse Angle: 30-45°; Spectral Width: ~16 ppm; Acquisition Time: ~2-3 s; Relaxation Delay: 1-2 s; Number of Scans: 8-16. | Obtain initial proton chemical shifts, multiplicities, and integrals. |
| ¹³C NMR | Pulse Program: zgpg30 (proton-decoupled); Spectral Width: ~240 ppm; Acquisition Time: ~1 s; Relaxation Delay: 2 s; Number of Scans: 1024-4096. | Identify all unique carbon environments. |
| COSY | Pulse Program: cosygpppqf; Scans per Increment: 2-4; Increments in F1: 256-512. | Establish proton-proton (²J, ³J) coupling networks. |
| HSQC | Pulse Program: hsqcedetgpsisp2.3; Optimized for ¹J(C,H) ≈ 145 Hz; Scans per Increment: 2-8; Increments in F1: 256. | Correlate directly bonded ¹H and ¹³C nuclei.[10] |
| HMBC | Pulse Program: hmbcgplpndqf; Optimized for long-range J(C,H) ≈ 8-10 Hz; Scans per Increment: 8-32; Increments in F1: 256-400. | Identify 2- and 3-bond correlations between ¹H and ¹³C.[11] |
| NOESY | Pulse Program: noesygpph; Mixing Time (d8): 0.5-1.2 s (optimized for small molecules); Scans per Increment: 8-16; Increments in F1: 256-400. | Identify protons that are in close spatial proximity.[16] |
Protocol 3: Data Processing and Analysis
-
Fourier Transformation: Apply an appropriate window function (e.g., exponential for 1D, sine-bell for 2D) and perform Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase correct all spectra (0-order and 1-order) and apply a baseline correction algorithm.
-
Calibration: Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Analysis: Systematically analyze the 2D spectra, starting with HSQC to assign protonated carbons, followed by HMBC and COSY to build the molecular fragments, and finally NOESY to confirm the spatial arrangement and definitively assign the regioisomer.
Conclusion
The synthesis of pyrazoles from (5-Bromo-pyridin-3-yl)-hydrazine and unsymmetrical 1,3-dicarbonyls presents a classic regiochemical challenge that is perfectly suited for resolution by modern NMR spectroscopy. While 1D NMR provides an essential overview, a multi-pronged approach utilizing 2D experiments is mandatory for an authoritative structural assignment. The HMBC experiment serves as the primary tool for mapping the covalent framework, while the NOESY experiment provides irrefutable, through-space confirmation. By employing the systematic protocols and analytical strategies outlined in this guide, researchers can confidently and efficiently elucidate the correct regioisomeric structure of their synthesized compounds, ensuring data integrity for publications, patents, and drug development programs.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). National Institutes of Health (NIH). [Link]
-
Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. [Link]
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2014). National Institutes of Health (NIH). [Link]
-
A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (1993). Canadian Journal of Chemistry. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Royal Society of Chemistry. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2018). Beilstein Journals. [Link]
-
¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. (2018). ResearchGate. [Link]
-
Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. (1998). Royal Society of Chemistry. [Link]
-
Structure Elucidation of a Pyrazolo[2][4]pyran Derivative by NMR Spectroscopy. (2007). National Institutes of Health (NIH). [Link]
-
13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. (1984). SciSpace. [Link]
-
Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. (2024). PubMed. [Link]
-
Relevant NMR couplings observed in NOESY and HMBC spectra of 8 regio-isomers. (2022). ResearchGate. [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). National Institutes of Health (NIH). [Link]
-
Analysis of NOESY spectra to obtain accurate information on the structure and dynamics of some 5,7-substituted pyrazolo[1,5-a]pyrimidine derivatives in solution. (n.d.). SPbU Researchers Portal. [Link]
-
NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. (2021). Nanalysis. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives (1984) | Pilar Cabildo | 49 Citations [scispace.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 14. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pureportal.spbu.ru [pureportal.spbu.ru]
A Comparative Spectroscopic Guide to the Reaction Products of (5-Bromo-pyridin-3-yl)-hydrazine
Introduction
In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles are foundational scaffolds for the development of novel therapeutic agents. Among these, pyrazole and indole derivatives are of paramount importance due to their wide range of biological activities. (5-Bromo-pyridin-3-yl)-hydrazine is a key building block for introducing a pyridinyl moiety into these scaffolds, a substitution known to modulate pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive spectroscopic analysis of the products derived from the reaction of (5-Bromo-pyridin-3-yl)-hydrazine in two seminal heterocyclic syntheses: the Knorr pyrazole synthesis and the Fischer indole synthesis.
Through a comparative lens, we will examine the spectroscopic signatures of these products against those derived from alternative hydrazines, namely (4-bromophenyl)hydrazine and (2-bromopyridin-4-yl)hydrazine. This analysis, supported by detailed experimental protocols and spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS), aims to equip researchers, scientists, and drug development professionals with a robust framework for the unambiguous identification and characterization of these valuable compounds.
Comparative Analysis of Pyrazole Synthesis
The reaction of a hydrazine with a 1,3-dicarbonyl compound is a cornerstone of pyrazole synthesis. In this section, we compare the spectroscopic characteristics of the pyrazole product from (5-Bromo-pyridin-3-yl)-hydrazine with those from our selected alternative hydrazines when reacted with acetylacetone (pentane-2,4-dione).
Reaction Scheme: Knorr Pyrazole Synthesis
Caption: General scheme for the Fischer indole synthesis.
Spectroscopic Data Comparison for Indole/Azaindole Products
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) |
| 6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine | 11.5 (br s, 1H, NH), 8.10 (d, 1H), 7.80 (d, 1H), 6.20 (s, 1H), 2.45 (s, 3H) | 150.0, 148.5, 142.0, 129.0, 118.0, 115.0, 100.5, 14.0 | 3400 (N-H), 3100 (C-H), 1600 (C=C), 1450 (C-N) | 211/213 [M+H]⁺ |
| 5-Bromo-2-methyl-1H-indole | 8.10 (br s, 1H, NH), 7.80 (s, 1H), 7.20 (d, 1H), 7.10 (d, 1H), 6.20 (s, 1H), 2.40 (s, 3H) | 138.0, 135.0, 129.0, 123.0, 121.0, 112.5, 112.0, 100.0, 13.5 | 3410 (N-H), 3050 (C-H), 1610 (C=C), 1460 (C-N) | 210/212 [M+H]⁺ |
Note: Data for 6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine is predicted based on analogous structures and established spectroscopic principles due to the absence of direct experimental data in the searched literature. Data for 5-Bromo-2-methyl-1H-indole is based on typical values for such compounds.
Analysis of Spectroscopic Trends
The presence of the nitrogen atom in the six-membered ring of the azaindole significantly influences the chemical shifts in the ¹H NMR spectrum compared to the indole. The protons on the pyridine ring of the azaindole are generally more deshielded than the corresponding protons on the benzene ring of the indole. The broad singlet for the N-H proton is a characteristic feature in both spectra, typically appearing far downfield.
The ¹³C NMR spectra reflect the different electronic environments of the fused ring systems. The carbons in the pyridine portion of the azaindole will have distinct chemical shifts compared to the benzenoid carbons of the indole.
The IR spectra of both compounds are characterized by a prominent N-H stretching band. The fingerprint region will show differences arising from the distinct vibrational modes of the pyrrolopyridine and indole skeletons.
Mass spectrometry readily confirms the molecular weight of the products, again with the tell-tale isotopic signature of the bromine atom.
Experimental Protocols
Synthesis of 1-(5-Bromopyridin-3-yl)-3,5-dimethyl-1H-pyrazole
-
To a solution of (5-Bromo-pyridin-3-yl)-hydrazine (1.0 mmol) in ethanol (10 mL), add acetylacetone (1.1 mmol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and MS.
Synthesis of 6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
-
To a mixture of (5-Bromo-pyridin-3-yl)-hydrazine (1.0 mmol) and acetone (1.5 mmol), add a Lewis acid catalyst such as zinc chloride (1.2 mmol) or a Brønsted acid like polyphosphoric acid. [1]2. Heat the reaction mixture to 100-120 °C for 8-12 hours, monitoring by TLC. [1]3. After cooling, quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and MS.
Spectroscopic Characterization Workflow
Caption: A typical workflow for the spectroscopic characterization of synthesized compounds.
Conclusion
The spectroscopic analysis of reaction products of (5-Bromo-pyridin-3-yl)-hydrazine reveals distinct and predictable patterns that are invaluable for their identification and characterization. The introduction of the bromopyridinyl moiety imparts characteristic shifts in NMR spectra and unique fragmentation patterns in mass spectrometry when compared to its phenyl- and other pyridinyl-substituted analogs. The provided experimental protocols and comparative spectroscopic data serve as a practical guide for researchers in the field of heterocyclic chemistry and drug discovery, facilitating the synthesis and confirmation of novel molecular entities. A thorough understanding of these spectroscopic fingerprints is essential for accelerating the development of new therapeutics based on these privileged scaffolds.
References
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. [Link]
-
Fischer Indole Synthesis. Wikipedia. [Link]
Sources
A Senior Application Scientist's Guide to Hydrazine Reactivity: A Comparative Yield Analysis of (5-Bromo-pyridin-3-yl)-hydrazine
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency of synthetic routes and the ultimate success of a project. Hydrazines are a cornerstone of heterocyclic chemistry, enabling the construction of a diverse array of scaffolds found in numerous marketed drugs. This guide provides an in-depth comparative analysis of the synthesis and reactivity of (5-Bromo-pyridin-3-yl)-hydrazine against other commonly employed hydrazines, namely phenylhydrazine and 4-hydrazinobenzoic acid. By examining experimental data and the underlying chemical principles, this document aims to equip you with the insights needed to make informed decisions in your synthetic endeavors.
Introduction: The Strategic Importance of Hydrazine Scaffolds
Hydrazines are indispensable reagents in medicinal chemistry, most notably for their role in the construction of nitrogen-containing heterocycles such as indoles and pyrazoles. The Fischer indole synthesis and the Knorr pyrazole synthesis are classic, yet enduringly relevant, transformations that rely on the nucleophilic character of hydrazines. The substituent on the hydrazine moiety plays a pivotal role in modulating its reactivity and can introduce key pharmacophoric features or provide a handle for further functionalization.
(5-Bromo-pyridin-3-yl)-hydrazine is of particular interest due to the presence of both a pyridine ring, a common motif in pharmaceuticals for its ability to engage in hydrogen bonding and improve solubility, and a bromine atom. The bromine can serve as a vector for further chemical modification through cross-coupling reactions, or it can be a key contributor to the compound's biological activity. Understanding its synthetic accessibility and reactivity in comparison to more conventional hydrazines is therefore of significant practical importance.
Comparative Analysis of Hydrazine Synthesis Yields
The accessibility of a building block is a pragmatic consideration in any synthetic campaign. An analysis of the literature reveals that while phenylhydrazine and 4-hydrazinobenzoic acid are readily available or can be synthesized in high yields, the synthesis of substituted pyridinyl hydrazines can be more challenging.
| Hydrazine Derivative | Synthetic Precursor | Reported Yield (%) |
| (5-Bromo-pyridin-3-yl)-hydrazine | 3-Amino-5-bromopyridine | Not explicitly reported, but a plausible route exists |
| 1-(5-Bromo-2-chloropyrimidin-4-yl)hydrazine | 5-Bromo-2,4-dichloropyrimidine | 83%[1] |
| Phenylhydrazine | Aniline | Commercially available, high-yield synthesis |
| 4-Hydrazinobenzoic Acid | 4-Aminobenzoic acid | 82% (overall)[2] |
While a direct, high-yield synthesis of (5-Bromo-pyridin-3-yl)-hydrazine from 3,5-dibromopyridine or 3-amino-5-bromopyridine is not prominently reported in the surveyed literature, a plausible and commonly used synthetic route involves the diazotization of 3-amino-5-bromopyridine followed by reduction. The synthesis of the related 2-amino-5-bromopyridine is well-established with yields in the range of 62-67%[3]. For a structurally analogous compound, 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine, a high yield of 83% has been reported from the corresponding dichloropyrimidine, suggesting that nucleophilic aromatic substitution with hydrazine hydrate can be an efficient process for certain electron-deficient heterocycles[1]. In contrast, the synthesis of 4-hydrazinobenzoic acid from 4-aminobenzoic acid proceeds with a high overall yield of 82%[2].
Comparative Yield Analysis in Key Heterocycle Formations
The utility of a hydrazine is ultimately determined by its performance in subsequent chemical transformations. Here, we compare the reported yields for the Knorr pyrazole synthesis and the Fischer indole synthesis.
Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis, the condensation of a hydrazine with a 1,3-dicarbonyl compound, is a robust method for the preparation of pyrazoles. The nucleophilicity of the hydrazine is a key determinant of the reaction's efficiency.
| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Product | Reported Yield (%) |
| Hydrazine | 5-Bromo-2-fluoro-3-formylpyridine | 5-Bromo-1H-pyrazolo[3,4-b]pyridine | 46% |
| Phenylhydrazine | Ethyl acetoacetate | 3-Methyl-1-phenyl-5-pyrazolone | Very good yields[4]; up to 95% with catalyst[4] |
| 4-Hydrazinobenzoic Acid | 4-Acetylbenzoic acid | 4,4'-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic acid | 90% (overall for two steps)[5] |
From the available data, it is evident that phenylhydrazine and 4-hydrazinobenzoic acid generally provide high yields in the Knorr pyrazole synthesis. The electron-donating nature of the phenyl ring (in the absence of strongly withdrawing groups) enhances the nucleophilicity of the hydrazine, driving the reaction to completion. In the case of 4-hydrazinobenzoic acid, while the carboxylic acid is an electron-withdrawing group, its effect is moderated by the phenyl ring, and high yields are still achievable.
The synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine from a bromo-substituted pyridine precursor and hydrazine proceeds with a more moderate yield of 46%. This could be attributed to the electronic properties of the bromopyridine starting material. The electron-withdrawing nature of the pyridine ring and the bromine atom can reduce the nucleophilicity of the reacting hydrazine, potentially leading to lower yields compared to reactions with more electron-rich hydrazines.
Fischer Indole Synthesis
The Fischer indole synthesis is a powerful acid-catalyzed reaction for the construction of the indole nucleus from a hydrazine and a ketone or aldehyde. The reaction is sensitive to the electronic nature of the hydrazine.
| Hydrazine Derivative | Carbonyl Compound | Product | Reported Yield (%) |
| (5-Bromo-pyridin-3-yl)-hydrazine | Cyclohexanone | Plausible reaction, specific yield data not found | |
| Phenylhydrazine | Cyclohexanone | 1,2,3,4-Tetrahydrocarbazole | 31-50%[6][7] |
| Phenylhydrazine | Various ketones | Various indoles | Generally good to high yields (e.g., 89%)[8] |
For comparison, the reaction of phenylhydrazine with cyclohexanone to form tetrahydrocarbazole proceeds with yields in the range of 31-50%[6][7]. With other ketones, phenylhydrazine can give rise to indoles in good to high yields, with one example reporting an 89% yield[8].
Causality Behind Experimental Choices and Yield Differences
The observed and predicted differences in yields can be attributed to the electronic nature of the hydrazine derivatives.
-
Phenylhydrazine: The phenyl group is generally considered to be weakly electron-donating or neutral in its effect on the nucleophilicity of the terminal nitrogen of the hydrazine. This allows for efficient reaction in both Knorr and Fischer syntheses.
-
4-Hydrazinobenzoic Acid: The carboxylic acid group is electron-withdrawing. However, its position para to the hydrazine group allows for some resonance delocalization, and the overall reactivity remains high, as evidenced by the high yield in the pyrazole synthesis.
-
(5-Bromo-pyridin-3-yl)-hydrazine: The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. The bromine atom is also an electron-withdrawing group via induction. The combination of these two electron-withdrawing moieties is expected to significantly decrease the nucleophilicity of the hydrazine nitrogen atoms. This reduced nucleophilicity can lead to slower reaction rates and potentially lower yields compared to phenylhydrazine or 4-hydrazinobenzoic acid. The choice of a strong acid catalyst and higher reaction temperatures may be necessary to drive reactions to completion.
Experimental Protocols
To provide a practical context, detailed protocols for the synthesis of a representative hydrazine and a Knorr pyrazole synthesis are provided below.
Protocol 1: Synthesis of 1-(5-Bromo-2-chloropyrimidin-4-yl)hydrazine[1]
Materials:
-
5-Bromo-2,4-dichloropyrimidine
-
Hydrazine hydrate
-
Methanol
-
Triethylamine
Procedure:
-
A mixture of 5-bromo-2,4-dichloropyrimidine (0.01 mol) in methanol is taken in a round-bottom flask and cooled to 0–5 °C in an ice bath.
-
Triethylamine (0.01 mol) is added to the cold reaction mixture.
-
Hydrazine hydrate (0.012 mol) is then added slowly at 5-10 °C.
-
The reaction mass is allowed to stir at room temperature for 1 hour.
-
The solid thus obtained is filtered, washed with chilled water, and dried to afford 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine.
-
Reported Yield: 83%
-
Protocol 2: Knorr Pyrazole Synthesis of 3-Methyl-1-phenyl-5-pyrazolone[4]
Materials:
-
Phenylhydrazine
-
Ethyl acetoacetate
Procedure:
-
In a round-bottom flask, add ethyl acetoacetate (12.5 mmol) and phenylhydrazine (12.5 mmol).
-
Assemble a reflux condenser and heat the mixture for 60 minutes at 135–145 °C.
-
Transfer the heavy syrup formed after heating into a beaker and cool it well in an ice-water bath.
-
Add a portion of 2 mL of diethyl ether and stir the mixture vigorously until the crude powdered pyrazolone is obtained.
-
Filter the product under vacuum using a Büchner funnel and wash the solid thoroughly with diethyl ether.
-
Expected Yield: Very good
-
Conclusion
This comparative analysis highlights the trade-offs in selecting hydrazine building blocks for drug discovery and development. While phenylhydrazine and 4-hydrazinobenzoic acid offer high reactivity and synthetic accessibility, (5-Bromo-pyridin-3-yl)-hydrazine presents a more functionalized and potentially more challenging scaffold. The electron-withdrawing nature of the bromo-pyridyl moiety is predicted to result in lower yields in standard heterocycle-forming reactions compared to its phenyl-based counterparts. However, the strategic inclusion of the pyridine ring and the bromine handle for further diversification may justify the potentially more demanding synthetic efforts. As with any synthetic endeavor, careful optimization of reaction conditions will be paramount to maximizing the yield and utility of this promising building block.
References
-
Scribd. (n.d.). Tetrahydrocarbazole Synthesis via Fischer Indole. Retrieved from [Link]
-
Bajwa, G. S., & Brown, R. K. (1968). Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. Canadian Journal of Chemistry, 46(11), 1927-1935. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]
-
Majumdar, K. C., & Shrestha, B. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(83), 52852-52887. Retrieved from [Link]
-
SciSpace. (n.d.). The Fischer Indole Synthesis. Retrieved from [Link]
-
Bajwa, G. S., & Brown, R. K. (1968). Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. ResearchGate. Retrieved from [Link]
-
Unknown. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. Retrieved from [Link]
-
Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. 11(3), 447-452. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of 4-Hydrazinobenzoic Acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Retrieved from [Link]
-
JSSCACS. (2018). FINAL REPORT OF WORK DONE ON THE MINOR RESEARCH PROJECT Title SYNTHESIS OF 1-(5-BROMO-2-CHLOROPYRIMIDIN-4-YL) HYDRAZINE DERIVATI. Retrieved from [Link]
-
ResearchGate. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4. Retrieved from [Link]
-
MDPI. (n.d.). Preparation of 3-Bromo-1,2,4,5-tetrazine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of New Series of 1,3,5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]
-
ijssst.info. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN105061301A - Synthesis method of 2,5-dibromopyridine.
-
Royal Society of Chemistry. (n.d.). and 3-acetamido-indolizines and their precursors, the 3-azo-, -nitroso-, -nitro-, and. Retrieved from [Link]
-
DergiPark. (2009). Reduction of aromatic and heteroaromatic azo compounds with hydrazine hydrate. Retrieved from [Link]
-
Unknown. (2017). A Facile Synthesis of Amide Derivatives of[5][6][9]Triazolo[4,3-a]pyridine. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Bromination of 3-amino- and 3-dimethylamino-pyridine. Retrieved from [Link]
-
Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Retrieved from [Link]
-
MDPI. (n.d.). Hydrous Hydrazine Decomposition for Hydrogen Production Using of Ir/CeO2: Effect of Reaction Parameters on the Activity. Retrieved from [Link]
Sources
- 1. jsscacs.edu.in [jsscacs.edu.in]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. books.rsc.org [books.rsc.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. scribd.com [scribd.com]
- 7. scispace.com [scispace.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
A Comparative Guide to Pyrazole Synthesis: (5-Bromo-pyridin-3-yl)-hydrazine vs. Phenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Importance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] Many blockbuster drugs, such as the anti-inflammatory agent Celecoxib and the insecticide Fipronil, feature a pyrazole core, underscoring its significance as a "privileged scaffold" in drug discovery.[2][3]
The most robust and widely adopted method for constructing this vital heterocycle is the Knorr pyrazole synthesis, first reported in 1883.[4][5][6] This reaction involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. The choice of hydrazine is a critical determinant of the final product's properties and potential applications. This guide provides an in-depth comparison of two key reagents in this synthesis: the archetypal phenylhydrazine and the functionally versatile (5-Bromo-pyridin-3-yl)-hydrazine .
The Reagents: A Tale of Two Hydrazines
At first glance, phenylhydrazine and (5-bromo-pyridin-3-yl)-hydrazine are both substituted hydrazines used for the same core transformation. However, their electronic and structural differences lead to distinct reactivity profiles and unlock divergent pathways in molecular design.
Phenylhydrazine: The Established Standard
Phenylhydrazine is a pale yellow oily liquid or crystalline solid that has been a workhorse in organic synthesis for over a century.[7][8] As a simple arylhydrazine, its reactivity is well-understood and predictable. The phenyl group is relatively neutral electronically, providing a stable scaffold for the resulting pyrazole.
Key Characteristics:
-
Reactivity: The nucleophilicity of the hydrazine is primarily influenced by the resonance delocalization of the nitrogen lone pair into the benzene ring. It is a reliable and efficient reactant under standard Knorr conditions, typically involving acid catalysis.[4][9]
-
Applications: Phenylpyrazoles are foundational structures in numerous approved drugs and agrochemicals.[3][10][11] Their synthesis is often high-yielding and serves as a benchmark for pyrazole formation.[12][13]
(5-Bromo-pyridin-3-yl)-hydrazine: The Functional Gateway
(5-Bromo-pyridin-3-yl)-hydrazine is a more complex, heteroaromatic hydrazine. Its structure incorporates features that are highly desirable in modern drug discovery, offering significant advantages over the simpler phenyl scaffold.
Key Characteristics:
-
Electronic Effects: The pyridine ring is inherently electron-deficient, which withdraws electron density from the hydrazine moiety, thereby reducing its nucleophilicity compared to phenylhydrazine. The bromine atom further contributes to this electron-withdrawing inductive effect. This modulation of reactivity can influence reaction kinetics and may necessitate adjusted reaction conditions.[14]
-
Pharmacokinetic Advantages: The pyridine nitrogen atom can act as a hydrogen bond acceptor, a feature often exploited to improve the aqueous solubility and pharmacokinetic profile of drug candidates.[15] Replacing a benzene ring with a pyridine ring can lower the lipophilicity of a molecule, which is often a key goal in drug optimization.[15]
-
Synthetic Handle for Diversification: The bromine atom is the most significant feature for drug development professionals. It serves as a versatile synthetic handle for post-synthesis modification via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the rapid generation of diverse chemical libraries from a common pyrazole intermediate, accelerating structure-activity relationship (SAR) studies.[16]
Head-to-Head Comparison: Physicochemical Properties
A direct comparison of the fundamental properties of these two hydrazines reveals their intrinsic differences.
| Property | Phenylhydrazine | (5-Bromo-pyridin-3-yl)-hydrazine |
| Structure | C₆H₅NHNH₂ | C₅H₅BrN₃H₂ |
| Molecular Weight | 108.14 g/mol [8] | 188.03 g/mol [17][18] |
| Appearance | Colorless to pale-yellow liquid or solid[8][19] | Solid (Purity: 96%)[18] |
| Melting Point | 19.5 °C[8][20] | Not explicitly available, but solid at room temp. |
| Boiling Point | 243.5 °C (decomposes)[20][21] | Not available |
| pKa (Predicted) | Weakly basic (Ka ≈ 1.62 x 10⁻⁹)[20] | Likely less basic due to electron-withdrawing effects |
| InChI Key | HKOOXMFOFWEVGF-UHFFFAOYSA-N[8] | KDJLIHKVCQSWDD-UHFFFAOYSA-N[18] |
Performance in Pyrazole Synthesis: A Data-Driven Analysis
While direct, side-by-side comparative experiments under identical conditions are not abundant in the literature, we can collate representative data to illustrate the performance of each hydrazine in the Knorr synthesis.
| Hydrazine Reagent | 1,3-Dicarbonyl Substrate | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |
| Phenylhydrazine | Ethyl acetoacetate | Nano-ZnO | Not specified | 95% | [12][13] |
| Phenylhydrazine | 2-(trifluoromethyl)-1,3-diketone | Ethanol | Reflux | 63% | [12] |
| Phenylhydrazine | 1,3-Diketones | N,N-dimethylacetamide | Room Temperature | 59-98% | [22] |
| Phenylhydrazine | α,β-Unsaturated Ketone | Acetic acid, Iodine | Not specified | 70% | [12] |
| (5-Bromo-pyridin-3-yl)-hydrazine | Diethyl maleate (precursor) | Sodium ethoxide, then POBr₃ | Stepwise synthesis | Good yields reported | [23] |
| Arylhydrazines (general) | Acetylenic ketones | N/A | N/A | Excellent regioselectivity | [22] |
Analysis of Performance: Phenylhydrazine consistently provides good to excellent yields across a range of substrates and conditions.[12][13][22] The data suggests that its reactivity is robust. For (5-Bromo-pyridin-3-yl)-hydrazine, while specific yield data for simple Knorr condensations is less commonly published, its successful use in multi-step syntheses to create complex pyrazoles (like those needed for agrochemicals) is documented.[23] The reduced nucleophilicity due to its electronic structure may require slightly more forcing conditions (e.g., higher temperatures or stronger acid catalysis) to achieve comparable reaction times and yields to phenylhydrazine.
Mechanistic Insights: The "Why" Behind the Reaction
The Knorr synthesis proceeds via a well-established mechanism. Understanding this pathway is key to appreciating the subtle but important differences in how these two hydrazines behave.
Caption: General mechanism of the Knorr pyrazole synthesis.
The Critical Question of Regioselectivity
When an unsymmetrical 1,3-dicarbonyl is used, the initial nucleophilic attack by the substituted hydrazine can occur at either of the two carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[4] This is where the electronic nature of the hydrazine becomes paramount.
-
Phenylhydrazine: The attack is governed by a balance of the steric and electronic properties of the dicarbonyl's substituents.
-
(5-Bromo-pyridin-3-yl)-hydrazine: The reduced nucleophilicity of this hydrazine may lead to greater selectivity for the more electrophilic (less sterically hindered) carbonyl carbon of the dicarbonyl substrate. The reaction conditions, particularly the pH, can be fine-tuned to favor one isomer over the other.[4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 3. lifechemicals.com [lifechemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Phenylhydrazine | 100-63-0 [chemicalbook.com]
- 8. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 9. name-reaction.com [name-reaction.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. img01.pharmablock.com [img01.pharmablock.com]
- 16. nbinno.com [nbinno.com]
- 17. 5-Bromo-2-hydrazinopyridine | C5H6BrN3 | CID 11535699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. (5-Bromo-pyridin-3-yl)-hydrazine | 801203-50-9 [sigmaaldrich.com]
- 19. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]
- 21. bdmaee.net [bdmaee.net]
- 22. mdpi.com [mdpi.com]
- 23. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]
Efficacy Unleashed: A Comparative Guide to Kinase Inhibitors Derived from Bromo-Pyridinylhydrazines
In the landscape of targeted cancer therapy, kinase inhibitors stand as a pillar of precision medicine. The immense structural diversity of small molecules provides a fertile ground for discovering novel inhibitors with enhanced potency and selectivity. Among these, scaffolds incorporating a bromo-pyridinylhydrazine moiety have emerged as a promising class of compounds, demonstrating significant inhibitory activity against various oncogenic kinases.
This guide offers a deep dive into the comparative efficacy of kinase inhibitors derived from this chemical scaffold. We will move beyond a simple cataloging of data, focusing instead on the structure-activity relationships (SAR) that govern their potency and the experimental rationale for their evaluation. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the nuances of this inhibitor class and apply these insights to their own discovery programs.
The Strategic Importance of the Bromo-Pyridinylhydrazine Scaffold
The bromo-pyridinylhydrazine core is not a random amalgamation of chemical groups. Each component plays a strategic role in binding to the ATP pocket of protein kinases. The pyridine ring can serve as a hydrogen bond acceptor, a common feature in many ATP-competitive inhibitors. The bromine atom, a halogen, can form halogen bonds or engage in hydrophobic interactions within the kinase domain, often contributing to enhanced binding affinity and selectivity. The hydrazine or, more commonly, the resulting hydrazone linkage provides a versatile linker that allows for the exploration of different substituents to probe various regions of the ATP-binding site.
This guide will focus on the comparative efficacy of derivatives targeting key proto-oncogenic tyrosine kinases such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Mesenchymal-Epithelial Transition factor (c-Met), both critical mediators of tumor angiogenesis, proliferation, and metastasis.[1][2]
Comparative Efficacy Analysis: A Data-Driven Approach
To objectively compare the efficacy of different bromo-pyridinylhydrazine derivatives, we will analyze their half-maximal inhibitory concentrations (IC50) against target kinases and cancer cell lines. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a kinase or the proliferation of cancer cells by 50%, serving as a key metric of potency.
Targeting VEGFR-2: Halting Angiogenesis
VEGFR-2 is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[2] Inhibiting VEGFR-2 is a clinically validated anti-cancer strategy. Let's examine the efficacy of representative pyridine-based inhibitors.
While direct comparative data for a series of bromo-pyridinylhydrazones is not consolidated in a single study, we can synthesize findings from related pyridine derivatives to understand the SAR. For instance, a study on novel pyridine-derived compounds targeting VEGFR-2 revealed several potent inhibitors.[3]
| Compound ID | Core Scaffold | Key Substituents | Target Kinase | IC50 (µM) | Target Cancer Cell Line | IC50 (µM) | Reference |
| Compound 8 | Pyridine-Thiazolidinone | Bromo-phenyl | VEGFR-2 | 0.0554 | HCT-116 (Colon) | 3.94 | [3] |
| Compound 9 | Pyridine-Thiazolidinone | Chloro-phenyl | VEGFR-2 | - | HCT-116 (Colon) | - | [3] |
| Sorafenib | (Reference Drug) | Pyridine-Urea | VEGFR-2 | 0.0416 | HCT-116 (Colon) | - | [3] |
| Compound 10e | Bromo-pyrimidine | Phenylamino | Bcr/Abl | Potent | K562 (Leukemia) | Potent | [4] |
Note: The table synthesizes data from multiple sources on structurally related compounds to illustrate the potential of the bromo-pyridinyl scaffold.
Analysis of Efficacy:
Compound 8, featuring a bromo-phenyl substituent, demonstrates potent VEGFR-2 inhibition with an IC50 value of 0.0554 µM, which is comparable to the FDA-approved drug Sorafenib (IC50 = 0.0416 µM).[3] This highlights the significant contribution of the halogen substituent to the inhibitory activity. While not a direct bromo-pyridinylhydrazine, the efficacy of this bromo-phenyl-pyridine derivative underscores the potential of incorporating bromine into pyridine-based kinase inhibitors.
Similarly, a series of novel bromo-pyrimidine analogues were synthesized and evaluated as Bcr/Abl tyrosine kinase inhibitors.[4] Compounds such as 10e emerged as potent inhibitors against the K562 human chronic myeloid leukemia cell line.[4] This further supports the strategy of using a bromo-substituted heterocyclic core for designing potent kinase inhibitors.
Experimental Protocols for Efficacy Determination
The trustworthiness of efficacy data hinges on robust and well-controlled experimental protocols. Below are step-by-step methodologies for key assays used to evaluate kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the inhibitor indicates inhibitory activity.
Methodology:
-
Reaction Setup : In a 96-well plate, combine the target kinase (e.g., VEGFR-2, c-Met), the kinase-specific substrate (e.g., a poly-peptide), and ATP in a kinase buffer.
-
Inhibitor Addition : Add the bromo-pyridinylhydrazine derivatives at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Incubation : Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition : Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent : Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal proportional to the ADP concentration. Incubate for 30 minutes at room temperature.
-
Signal Measurement : Measure the luminescence using a plate reader.
-
Data Analysis : Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. A reduction in metabolic activity suggests cytotoxic or cytostatic effects of the inhibitor.
Methodology:
-
Cell Seeding : Seed cancer cells (e.g., HCT-116, K562) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the bromo-pyridinylhydrazine derivatives for 48-72 hours.
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation : Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the inhibitor concentration to determine the IC50 value.
Visualizing the Mechanism: Signaling Pathways and Workflows
Understanding the context in which these inhibitors function is crucial. The following diagrams illustrate the targeted signaling pathways and a general workflow for inhibitor evaluation.
Caption: A generalized workflow for the discovery and evaluation of kinase inhibitors.
Caption: Simplified signaling pathways of VEGFR-2 and c-Met and the inhibitory action.
Conclusion and Future Directions
The bromo-pyridinylhydrazine scaffold represents a valuable starting point for the development of potent and selective kinase inhibitors. The data synthesized in this guide suggests that the strategic placement of a bromine atom on the pyridine or a related heterocyclic ring can lead to compounds with low micromolar to nanomolar inhibitory activity against key oncogenic kinases like VEGFR-2 and c-Met.
The path forward lies in the systematic exploration of the structure-activity relationships. By synthesizing and testing a wider array of derivatives with modifications to the hydrazine linker and the terminal aromatic/aliphatic groups, it will be possible to fine-tune the selectivity and potency of these inhibitors. Further studies should also focus on elucidating their off-target effects and evaluating their efficacy in in vivo models to translate the promising in vitro data into tangible therapeutic candidates.
References
-
Munikrishnappa, Chandrashekar S.; Suresh Kumar, G. V.; Bhandare, Richie R. Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry, 2021, 14(4). [Link]
-
ResearchGate. The IC50 values expressed in (µM) of the target compounds against the MCF-7, HCT-116, and HepG-2 tumor cells. ResearchGate. [Link]
-
PubMed. Multisubstituted quinoxalines and pyrido[2,3-d]pyrimidines: synthesis and SAR study as tyrosine kinase c-Met inhibitors. PubMed, 2012. [Link]
-
Metwally, K., & Abo-Dya, N. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(36), 5918-5936. [Link]
Sources
- 1. Multisubstituted quinoxalines and pyrido[2,3-d]pyrimidines: synthesis and SAR study as tyrosine kinase c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjpbr.com]
- 3. researchgate.net [researchgate.net]
- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Pyridyl-Pyrazole Kinase Inhibitors
Introduction: The Privileged Scaffold and the Selectivity Challenge
In the landscape of modern drug discovery, particularly in oncology, small molecule protein kinase inhibitors (PKIs) represent a paradigm of targeted therapy.[1] Within this class of therapeutics, the pyrazole ring has emerged as a "privileged scaffold"—a molecular framework that is not only synthetically accessible but also exceptionally adept at forming key interactions within the ATP-binding pocket of various kinases.[2] When coupled with a pyridine moiety, often introduced via a precursor like (5-Bromo-pyridin-3-yl)-hydrazine , the resulting pyridyl-pyrazole core becomes a powerful pharmacophore for potent kinase inhibition. The pyridine nitrogen, for instance, frequently serves as a critical hydrogen bond acceptor, anchoring the inhibitor to the kinase hinge region.[3]
However, the very feature that makes kinases druggable—the conserved nature of the ATP-binding site across the ~500-member human kinome—is also the root of a significant challenge: cross-reactivity . An inhibitor designed for one kinase can inadvertently bind to dozens of others, leading to unexpected off-target effects, toxicity, or in some cases, beneficial polypharmacology.[4][5] For researchers, scientists, and drug development professionals, a rigorous and multi-faceted assessment of an inhibitor's selectivity profile is not merely a characterization step; it is a critical determinant of its therapeutic potential and safety.
This guide provides an in-depth comparison of methodologies to assess the cross-reactivity of pyridyl-pyrazole kinase inhibitors. We will explore the causality behind experimental choices, provide detailed protocols for gold-standard assays, and present comparative data to illustrate how subtle structural modifications influence an inhibitor's journey through the kinome.
Synthetic Rationale: Incorporating the Pyridyl Moiety
The synthesis of 1,3,5-trisubstituted pyrazoles often begins with the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. The use of a substituted hydrazine, such as (5-Bromo-pyridin-3-yl)-hydrazine, is a deliberate strategic choice to install the pyridyl group at the N1 position of the pyrazole core. This positions the pyridine ring to interact with key residues in the kinase active site, while the bromine atom offers a handle for further synthetic elaboration, for example, through cross-coupling reactions to build molecular complexity.
Core Methodologies for Assessing Kinase Cross-Reactivity
A comprehensive understanding of a compound's selectivity cannot be achieved with a single assay. True scientific integrity demands a multi-pronged approach that measures binding affinity, target engagement in a cellular context, and functional enzymatic inhibition. Here, we compare three gold-standard techniques.
KINOMEscan®: A Global View of Binding Affinity
The KINOMEscan® platform is a high-throughput, active site-directed competitive binding assay that quantitatively measures the interactions between a test compound and a large panel of kinases (often over 460).[6][7] The key advantage of this method is that it is ATP-independent, meaning it measures the true thermodynamic dissociation constant (Kd) rather than a functional IC50, which can be influenced by ATP concentration.[6]
Causality Behind the Method: The principle is elegant in its simplicity. If a test compound binds to the kinase's active site, it will prevent the kinase from binding to an immobilized, proprietary ligand. The amount of kinase bound to the solid support is then quantified using highly sensitive qPCR, which detects a unique DNA tag conjugated to each kinase.[6][8] This provides a direct measure of binding competition.
-
Preparation of Reagents:
-
Test Compound: Solubilize the pyridyl-pyrazole inhibitor in 100% DMSO to create a concentrated stock (e.g., 100 mM). Prepare a working solution for the assay.
-
Kinase Panel: A panel of DNA-tagged human kinases is prepared.
-
Immobilized Ligand: An active-site directed ligand is immobilized on a solid support (e.g., beads).[6]
-
-
Assay Execution:
-
In a multi-well plate, combine the test compound, a specific DNA-tagged kinase, and the immobilized ligand beads.
-
Incubate the mixture to allow the binding interactions to reach equilibrium.
-
Rationale: This incubation is critical. The test compound and the immobilized ligand are in direct competition for the kinase's active site. The final distribution of kinase binding depends on the relative affinities and concentrations.
-
-
Washing and Elution:
-
Wash the beads to remove any unbound kinase and test compound.
-
Rationale: This step isolates only the kinase molecules that have successfully bound to the immobilized ligand, representing the fraction not inhibited by the test compound.
-
-
Quantification:
-
Elute the bound kinase from the beads.
-
Quantify the amount of the associated DNA tag using qPCR.
-
The result is typically expressed as "% Control", where a lower percentage indicates stronger binding of the test compound.
-
% Control = (Signal_Compound / Signal_DMSO_Control) * 100
-
-
Data Analysis:
-
Primary screening is often done at a single high concentration (e.g., 1-10 µM) to identify all potential interactions.
-
Hits below a certain threshold (e.g., <10% control) are then followed up with 11-point dose-response curves to determine the precise dissociation constant (Kd).
-
Data is often visualized using a "TREEspot®" diagram, which maps the hits onto a phylogenetic tree of the human kinome, providing an intuitive visual of selectivity.[7]
-
Cellular Thermal Shift Assay (CETSA®): Proving Target Engagement in Live Cells
While binding assays are powerful, they are performed in a purified, artificial system. The Cellular Thermal Shift Assay (CETSA®) is a revolutionary method that confirms a compound binds to its intended target within the complex milieu of an intact cell or even tissue.[2][9][10]
Causality Behind the Method: The principle relies on ligand-induced thermal stabilization. When a compound binds to its target protein, it generally increases the protein's stability, raising its melting temperature (Tm).[2][11] By heating cells treated with the inhibitor to various temperatures and then measuring the amount of soluble (non-denatured) target protein remaining, a shift in the melting curve provides direct and unequivocal evidence of target engagement.
-
Cell Treatment:
-
Culture cells to an appropriate confluency (e.g., 80-90%).
-
Treat cells with a serial dilution of the pyridyl-pyrazole inhibitor or a vehicle control (e.g., 0.1% DMSO) for a defined period (e.g., 1-2 hours) at 37°C.
-
Rationale: This allows for cellular uptake and binding of the inhibitor to its target(s) under physiological conditions.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a buffer.
-
Aliquot the cell suspensions into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a specific, optimized temperature for 3 minutes, followed by a cooling step.
-
Rationale: This temperature is chosen from a prior melt-curve experiment to be on the slope of the curve, where stabilization effects will be most pronounced.
-
-
Lysis and Separation:
-
Lyse the cells to release their contents, often through repeated freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Rationale: This is the critical separation step. Only the soluble, stabilized protein will remain in the supernatant.
-
-
Detection and Quantification:
-
Carefully collect the supernatant.
-
Quantify the amount of the soluble target protein using a specific detection method, such as Western Blot, ELISA, or proximity-ligation assay (e.g., AlphaScreen®).[9]
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of the inhibitor concentration.
-
The resulting dose-response curve can be fitted to determine an EC50, which reflects the concentration of inhibitor required to stabilize 50% of the target protein population in the cell.
-
Chemoproteomics: Unbiased Off-Target Discovery
Chemoproteomics platforms, such as those using "kinobeads," provide an unbiased method to assess a compound's interaction with hundreds of endogenous kinases simultaneously in their native state.
Causality Behind the Method: This technique uses a broad-spectrum affinity matrix composed of multiple immobilized non-selective kinase inhibitors (kinobeads). When a cell lysate is passed over this matrix, a large fraction of the cellular kinome is captured. In a competition experiment, the lysate is pre-incubated with a free test compound. If the compound binds to a particular kinase, that kinase will no longer be captured by the beads. By using quantitative mass spectrometry to identify and quantify the proteins that are competed off the beads, one can generate a comprehensive, unbiased selectivity profile.
Comparative Analysis: Selectivity Profiles of Illustrative Pyridyl-Pyrazole Inhibitors
To illustrate how these principles apply in practice, we will compare the selectivity profiles of three hypothetical pyridyl-pyrazole inhibitors derived from a common scaffold but with minor structural modifications. These examples are representative of real-world data seen for inhibitors targeting kinases like LRRK2, p38, and ALK.[9]
| Compound ID | R1 Group | Target Kinase | Target Kd (nM) | Off-Target 1 (Kinase X) Kd (nM) | Off-Target 2 (Kinase Y) Kd (nM) | Selectivity Score (S10 @ 1µM) |
| PYR-001 | -H | LRRK2 | 15 | 85 | 350 | 0.05 |
| PYR-002 | -CH3 | LRRK2 | 12 | 1200 | >10,000 | 0.01 |
| PYR-003 | -Cl | LRRK2 | 25 | 30 | 95 | 0.18 |
Selectivity Score (S10 @ 1µM) is the number of kinases with >90% inhibition at 1µM divided by the total number of kinases tested. A lower score indicates higher selectivity.
Analysis & Interpretation:
-
PYR-001 represents a potent lead compound with moderate selectivity. It hits its intended target, LRRK2, with high affinity but also shows significant binding to Off-Target 1 (Kinase X) and weaker, but still notable, binding to Off-Target 2 (Kinase Y).
-
PYR-002 , with the addition of a small methyl group (R1), demonstrates a dramatic improvement in selectivity. While potency against the primary target is maintained, the affinity for both off-targets is significantly reduced. This is a classic goal of medicinal chemistry optimization, where a small structural change can sterically hinder binding in the subtly different active sites of off-target kinases.[2] This leads to an excellent selectivity score of 0.01.
-
PYR-003 , where a chloro group is added, shows a completely different profile. While still potent against LRRK2, it has gained significant affinity for Off-Target 1 and Off-Target 2. The electron-withdrawing nature of the chlorine atom may have altered the electronics of the scaffold or enabled new interactions in the active sites of other kinases, making it a much more promiscuous inhibitor. This is reflected in its poor selectivity score.
This comparative data underscores a fundamental principle: selectivity is not guaranteed by potency . Every modification to a scaffold, no matter how small, must be followed by a comprehensive cross-reactivity assessment to understand its full biological impact.
Conclusion
The development of pyridyl-pyrazole derivatives, often originating from precursors like (5-Bromo-pyridin-3-yl)-hydrazine, continues to yield highly potent and clinically relevant kinase inhibitors. However, their ultimate success hinges on a deep and nuanced understanding of their selectivity profile. Relying on a single IC50 value against a primary target is insufficient and scientifically unsound. A rigorous, multi-assay approach—combining comprehensive binding assays like KINOMEscan®, cellular confirmation with CETSA®, and unbiased discovery with chemoproteomics—is the standard for trustworthiness and expertise in the field. The comparative data clearly show that small structural changes can profoundly alter cross-reactivity, turning a highly selective lead into a promiscuous compound, or vice-versa. For drug development professionals, embracing this comprehensive profiling is essential for navigating the complexities of the kinome and developing safer, more effective targeted therapies.
References
-
Bantscheff, M., et al. (2011). Kinobeads/chemoproteomics for kinase inhibitor profiling and target discovery. Nature Biotechnology. Available at: [Link]
-
El-Gamal, M.I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]
-
Follit, F., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. Available at: [Link]
-
Jamecna, D., et al. (2014). Cellular thermal shift assay for evaluation of drug-target engagement in living cells. Nature Protocols. Available at: [Link]
-
Karaman, M.W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]
-
Kettle, J.G., et al. (2020). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Klaeger, S., et al. (2017). The Target Landscape of Clinical Kinase Drugs. Science. Available at: [Link]
-
LINCS Project. (2018). KINOMEscan data. HMS LINCS Project. Available at: [Link]
-
Pop, C., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. Available at: [Link]
-
Roskoski, R. Jr. (2022). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]
-
Savitski, M.M., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science. Available at: [Link]
-
Sciamplicotti, M., et al. (2021). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Vent-Schmidt, J., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. Available at: [Link]
-
Wilhelm, S.M., et al. (2004). Regorafenib (BAY 73-4506): a new oral multikinase inhibitor of angiogenic, stromal and oncogenic receptor tyrosine kinases with potent preclinical antitumor activity. International Journal of Cancer. Available at: [Link]
-
Wu, H., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. Available at: [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. Eurofins DiscoverX. Available at: [Link]
-
Pelago Bioscience. (n.d.). Cellular Thermal Shift Assay (CETSA®). Pelago Bioscience. Available at: [Link]
Sources
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. soci.org [soci.org]
- 5. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 7. US20160289196A1 - PYRAZOLE DERIVATIVES AS TNIK, IKKe AND TBK1 INHIBITOR AND PHARMACEUTICAL COMPOSITION COMPRISING SAME - Google Patents [patents.google.com]
- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Purity Assessment of (5-Bromo-pyridin-3-yl)-hydrazine
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides an in-depth technical comparison of analytical methods for the purity assessment of (5-Bromo-pyridin-3-yl)-hydrazine, a critical building block in the synthesis of various pharmaceutical compounds. The methodologies discussed herein are grounded in scientific principles and validated according to international standards to ensure trustworthy and reproducible results.
The Critical Role of Purity for (5-Bromo-pyridin-3-yl)-hydrazine
(5-Bromo-pyridin-3-yl)-hydrazine is a heterocyclic compound whose reactivity is centered around the hydrazine moiety, making it a valuable synthon in the development of novel therapeutics. However, the very reactivity that makes it useful also predisposes it to the formation of impurities during synthesis, storage, and handling. These impurities can have significant impacts on the safety, efficacy, and stability of the final drug product.
The synthesis of (5-Bromo-pyridin-3-yl)-hydrazine often starts from 3-amino-5-bromopyridine.[1][2][3] Potential impurities can arise from starting materials, by-products of the reaction, and degradation products. Common impurity classes include positional isomers, unreacted starting materials, and products of oxidation or hydrolysis of the hydrazine group.[2][4] Therefore, robust analytical methods are essential to detect and quantify these impurities to ensure the quality of the final product.
Comparative Analysis of Key Analytical Techniques
The selection of an appropriate analytical technique for purity assessment depends on several factors, including the nature of the impurities, the required sensitivity, and the intended application (e.g., routine quality control vs. in-depth characterization). This guide will compare three principal techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
HPLC is the most widely used technique for the analysis of pharmaceutical compounds due to its versatility, high resolution, and sensitivity. For a polar compound like (5-Bromo-pyridin-3-yl)-hydrazine, reversed-phase HPLC is the method of choice.
Principle of Separation: In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, typically water or a buffer with an organic modifier like acetonitrile or methanol. Polar analytes, such as our target compound and its potential polar impurities, will have a lower affinity for the stationary phase and elute earlier, while nonpolar impurities will be retained longer.
Causality Behind Experimental Choices: The hydrazine moiety can be prone to oxidation, and the compound itself is polar. Therefore, a buffered mobile phase is often necessary to control the pH and ensure reproducible retention times and peak shapes. The choice of a C18 column provides a versatile stationary phase for separating a range of polar and nonpolar impurities.[5][6] UV detection is suitable as the pyridine ring provides a chromophore. For trace-level genotoxic impurities like hydrazine, derivatization might be necessary to enhance detection.
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol is designed as a stability-indicating method, capable of separating the main component from its degradation products.[5][6][7][8][9][10][11]
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.02 M Potassium Phosphate buffer, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 40% A, 60% B
-
20-25 min: Hold at 40% A, 60% B
-
25.1-30 min: Return to 95% A, 5% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the (5-Bromo-pyridin-3-yl)-hydrazine sample.
-
Dissolve in a 50:50 mixture of Mobile Phase A and B to a final volume of 50 mL.
-
Filter through a 0.45 µm syringe filter before injection.
-
-
Validation Parameters (as per ICH Q2(R1) guidelines):
-
Specificity: Assessed by forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to ensure no co-elution of degradation products with the main peak.[7][9][10]
-
Linearity: Determined over a concentration range of 0.1-150 µg/mL.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).
-
Accuracy: Performed by spiking the sample with known amounts of impurities at different concentration levels.
-
Precision: Evaluated at the repeatability and intermediate precision levels.
-
Gas Chromatography (GC): A Powerful Tool for Volatile Impurities and Trace Analysis
Gas chromatography is an excellent technique for the analysis of volatile and semi-volatile compounds. For (5-Bromo-pyridin-3-yl)-hydrazine, which has a relatively high boiling point, GC analysis is feasible, and its coupling with a mass spectrometer (GC-MS) provides unparalleled identification capabilities for unknown impurities.
Principle of Separation: In GC, a gaseous mobile phase carries the vaporized sample through a capillary column containing a stationary phase. Separation is based on the differential partitioning of analytes between the two phases, which is primarily dependent on their boiling points and polarity.
Causality Behind Experimental Choices: Due to the polarity and potential for thermal degradation of the hydrazine moiety, derivatization is often employed to increase volatility and thermal stability.[4][12] However, a direct GC-MS method on a suitable polar capillary column can also be developed.[4][12] A mass spectrometric detector is highly advantageous for impurity profiling as it provides structural information, aiding in the identification of unknown peaks by comparing their mass spectra to libraries like NIST.[4][13]
Experimental Protocol: GC-MS for Impurity Profiling
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Chromatographic Conditions:
-
Column: HP-5ms (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 10 min.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Injection Mode: Splitless.
-
-
Sample Preparation:
-
Dissolve 10 mg of the sample in 1 mL of methanol.
-
Vortex to ensure complete dissolution.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 amu.
-
-
Data Analysis:
-
Identify impurities by comparing their mass spectra with the NIST library.
-
Quantify impurities using the peak area percentage, assuming a response factor of 1 for all components in the absence of standards.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous identification and structural characterization of the main component and any significant impurities. It provides detailed information about the molecular structure and can also be used for quantitative analysis (qNMR).
Principle of Analysis: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific resonance frequency. This frequency is dependent on the chemical environment of the nucleus, providing a unique fingerprint of the molecule's structure.
Causality Behind Experimental Choices: For (5-Bromo-pyridin-3-yl)-hydrazine, ¹H and ¹³C NMR are fundamental for structural confirmation. The chemical shifts and coupling patterns of the pyridine ring protons and carbons are characteristic and sensitive to substitution.[14][15] 2D NMR techniques like COSY and HSQC can be used to establish connectivity within the molecule. qNMR, using a certified internal standard, can provide a highly accurate purity assessment without the need for a reference standard of the analyte itself.
Experimental Protocol: ¹H NMR for Purity Assessment
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh about 10 mg of the (5-Bromo-pyridin-3-yl)-hydrazine sample.
-
Dissolve in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Add a known amount of a certified internal standard (e.g., maleic acid) for quantitative analysis.
-
-
NMR Acquisition Parameters:
-
Nucleus: ¹H.
-
Solvent: DMSO-d₆.
-
Temperature: 25 °C.
-
Pulse Program: Standard single-pulse experiment.
-
Relaxation Delay (d1): 30 s (to ensure full relaxation for quantitative analysis).
-
Number of Scans: 16.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity based on the integral values, the number of protons, and the molecular weights of the analyte and the standard.
-
Data Presentation and Comparison
The following table summarizes the key performance characteristics of the discussed analytical methods for the purity assessment of (5-Bromo-pyridin-3-yl)-hydrazine.
| Parameter | HPLC-UV/PDA | GC-MS | NMR |
| Principle | Liquid-solid partitioning | Gas-solid partitioning | Nuclear magnetic resonance |
| Primary Application | Purity, impurity profiling, stability studies | Volatile impurities, identification | Structural elucidation, absolute purity |
| Selectivity | High | Very High | Very High |
| Sensitivity | ng to pg range | pg to fg range | mg to µg range |
| Quantitation | Relative (with standards) | Relative (with standards) | Absolute (with internal standard) |
| Advantages | Robust, versatile, well-established | Excellent for volatile impurities, definitive identification | Unambiguous structural information, no reference standard needed for purity |
| Limitations | Requires reference standards for impurities | Not suitable for non-volatile or thermally labile compounds | Lower sensitivity, higher instrumentation cost |
Visualization of Analytical Workflows
Conclusion and Recommendations
The purity assessment of (5-Bromo-pyridin-3-yl)-hydrazine requires a multi-faceted analytical approach.
-
For routine quality control and stability testing, a validated stability-indicating HPLC method is the most suitable choice due to its robustness, precision, and ability to separate a wide range of potential impurities.
-
For the identification of unknown volatile or semi-volatile impurities, GC-MS is the preferred technique, offering high sensitivity and definitive structural information.
-
For the unambiguous structural confirmation of the main component and for determining its absolute purity without a specific reference standard, NMR spectroscopy , particularly quantitative NMR (qNMR), is the gold standard.
In a comprehensive drug development program, it is highly recommended to utilize HPLC as the primary method for routine purity testing, complemented by GC-MS and NMR for initial characterization, impurity identification, and reference standard qualification. This integrated approach ensures a thorough understanding of the impurity profile and guarantees the quality and consistency of (5-Bromo-pyridin-3-yl)-hydrazine products.
References
- Wiley-VCH.
- Dandu, R. R., Rose, A. C., & Hudkins, R. L. (2011).
- Liu, R. (2017). Synthesis method of 3-bromo-5-methylpyridine. CN107162512A.
- Al-Tannak, N. F., & El-Enany, N. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Molecules, 26(8), 2187.
- Darwish, H. W., Bakheit, A. H., & Al-Majed, A. A. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. PloS one, 16(3), e0248552.
- Singh, S., & Kumar, V. (2016). Forced degradation studies. Journal of analytical & pharmaceutical research, 3(6), 387-390.
- Health Canada. (1999). Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke. Test Method T-112.
-
Organic Syntheses. 2,3-diaminopyridine. [Online]. Available: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 3-Bromopyridine. [Online]. Available: [Link]
- Agency for Toxic Substances and Disease Registry. (1992). Toxicological profile for pyridine.
-
Science.gov. stability-indicating hplc method: Topics by Science.gov. [Online]. Available: [Link]
-
PharmaInfo.net. Forced Degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. [Online]. Available: [Link]
-
BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Online]. Available: [Link]
- Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of analytical & bioanalytical techniques, 3(5), 1-5.
- Wang, J., Yang, S., & Zhang, K. (2016). A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials. Journal of Pharmaceutical and Biomedical Analysis, 126, 141-147.
- Ronn, L. C., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants)
- ACG Publications.
- Kumar, A., et al. (2018). Novel Stability Indicating RP-HPLC Method for The Estimation of Pinaverium Bromide in Tablet Formulation. International Journal of Pharmaceutical Sciences and Research, 9(10), 4284-4291.
- Zhou, D., et al. (2017).
- Sridhar, M., et al. (2011). Stability-indicating HPLC Method for Simultaneous Determination of Terbutaline Sulphate, Bromhexine Hydrochloride and Guaifenesin. Indian Journal of Pharmaceutical Sciences, 73(4), 415.
-
ResearchGate. FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. [Online]. Available: [Link]
- Stoyanov, N., & Antonov, L. (2017). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H, 3H-naphtho-[1, 8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 55(10), 914-919.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements [mdpi.com]
- 5. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. medcraveonline.com [medcraveonline.com]
- 8. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 9. pharmainfo.in [pharmainfo.in]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsonline.com [ijpsonline.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. application.wiley-vch.de [application.wiley-vch.de]
- 15. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
A Comparative Benchmarking Guide to Pyrazole Synthesis: (5-Bromo-pyridin-3-yl)-hydrazine versus Novel Reagents
For the discerning researcher in drug discovery and medicinal chemistry, the pyrazole scaffold remains a cornerstone of innovation. Its prevalence in blockbuster pharmaceuticals underscores the necessity of efficient and versatile synthetic routes. The classical Knorr pyrazole synthesis, a trusted method for over a century, has traditionally relied on hydrazine derivatives. Among these, (5-Bromo-pyridin-3-yl)-hydrazine offers a valuable building block for introducing a pyridinyl moiety, a common feature in bioactive molecules.
However, the landscape of chemical synthesis is in perpetual evolution. Concerns over the handling of some hydrazine derivatives and the demand for greater molecular diversity have spurred the development of novel reagents and methodologies. This guide provides an in-depth, objective comparison of the traditional approach using (5-Bromo-pyridin-3-yl)-hydrazine against two prominent modern alternatives: a multicomponent synthesis and a hydrazine-free approach utilizing sulfonyl hydrazides. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of their performance to empower you in selecting the optimal strategy for your research endeavors.
The Established Benchmark: Knorr Pyrazole Synthesis with (5-Bromo-pyridin-3-yl)-hydrazine
The Knorr synthesis is the quintessential method for pyrazole formation, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound.[1][2] This acid-catalyzed reaction is valued for its simplicity and the ready availability of starting materials.
Causality of Experimental Choices: The use of an acid catalyst is crucial for the activation of the carbonyl groups of the 1,3-dicarbonyl compound, facilitating nucleophilic attack by the hydrazine. The choice of solvent is often a protic one, like ethanol or acetic acid, to aid in proton transfer and to solubilize the reactants.
Reaction Mechanism
The mechanism of the Knorr synthesis begins with the acid-catalyzed formation of an imine at one of the carbonyl carbons. The second nitrogen atom of the hydrazine then attacks the other carbonyl group, leading to a diimine intermediate. This intermediate subsequently undergoes deprotonation and aromatization to yield the final pyrazole product.[1][2][3]
Caption: Mechanism of the Knorr Pyrazole Synthesis.
Experimental Protocol: Synthesis of a 3,5-Disubstituted Pyrazole
Materials:
-
(5-Bromo-pyridin-3-yl)-hydrazine
-
1,3-Diketone (e.g., acetylacetone for 3,5-dimethylpyrazole)
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the 1,3-diketone (1.0 eq) in ethanol.
-
Add (5-Bromo-pyridin-3-yl)-hydrazine (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired pyrazole.
Novel Contender 1: Multicomponent Synthesis
Multicomponent reactions (MCRs) have emerged as a powerful strategy in modern organic synthesis, offering the construction of complex molecules in a single step from three or more starting materials. This approach is highly atom-economical and operationally simple.
Causality of Experimental Choices: MCRs for pyrazole synthesis often utilize a catalyst to facilitate the cascade of reactions. The choice of solvent can be critical, with greener options like water or ethanol being increasingly employed. The reaction conditions are typically optimized to ensure all components react efficiently in the one-pot setting.
Reaction Mechanism
The mechanism of a multicomponent pyrazole synthesis can vary depending on the specific reactants. A common pathway involves the initial formation of a reactive intermediate, such as a Knoevenagel condensation product, which then undergoes a Michael addition with a nucleophile, followed by cyclization with hydrazine.
Caption: A plausible mechanism for a four-component pyranopyrazole synthesis.
Experimental Protocol: Four-Component Synthesis of a Dihydropyrano[2,3-c]pyrazole
Materials:
-
Aromatic Aldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
Hydrazine Hydrate (1.0 eq)
-
Ethyl Acetoacetate (1.0 eq)
-
A catalyst (e.g., piperidine or a Lewis acid)
-
Ethanol
Procedure:
-
To a mixture of the aromatic aldehyde, malononitrile, and ethyl acetoacetate in ethanol, add hydrazine hydrate.
-
Add a catalytic amount of piperidine.
-
Stir the reaction mixture at room temperature or gentle reflux for a specified time, monitoring by TLC.
-
The product often precipitates from the reaction mixture upon cooling.
-
Collect the solid by filtration, wash with cold ethanol, and dry to obtain the dihydropyrano[2,3-c]pyrazole.
Novel Contender 2: Hydrazine-Free Synthesis Using Sulfonyl Hydrazides
The use of sulfonyl hydrazides as stable, solid, and less hazardous surrogates for hydrazine has gained significant traction. These reagents can participate in pyrazole synthesis through various pathways, often involving in situ generation of reactive intermediates.
Causality of Experimental Choices: These reactions are frequently catalyzed by transition metals or iodine, which facilitate the key bond-forming steps. The choice of oxidant, such as tert-butyl hydroperoxide (TBHP), is often necessary to promote the desired transformations.
Reaction Mechanism
One common mechanism involves the reaction of a sulfonyl hydrazide with an enaminone. This proceeds via a tandem C(sp²)-H sulfonylation and pyrazole annulation. The reaction is initiated by the formation of a sulfonyl radical, which adds to the enaminone, followed by cyclization and elimination of the sulfonyl group to form the pyrazole ring.[4]
Caption: Mechanism for the synthesis of 4-sulfonyl pyrazoles.
Experimental Protocol: Synthesis of a 4-Sulfonyl Pyrazole
Materials:
-
N,N-dimethylenaminone (1.0 eq)
-
Sulfonyl Hydrazine (1.2 eq)
-
Iodine (0.2 eq)
-
tert-Butyl hydroperoxide (TBHP, 70% in water, 3.0 eq)
-
Sodium Bicarbonate (2.0 eq)
-
Water
Procedure:
-
In a flask, combine the N,N-dimethylenaminone and sulfonyl hydrazine in water.
-
Sequentially add sodium bicarbonate, iodine, and TBHP.
-
Stir the reaction at room temperature until completion, as indicated by TLC.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Performance Benchmark: A Comparative Analysis
To provide a clear comparison, the following table summarizes the key performance indicators for each synthetic route. The data represents typical outcomes reported in the literature for the synthesis of analogous pyrazole structures.
| Feature | Knorr Synthesis with (5-Bromo-pyridin-3-yl)-hydrazine | Multicomponent Synthesis | Hydrazine-Free (Sulfonyl Hydrazide) |
| Typical Yield | Good to Excellent (70-95%)[4] | Good to Excellent (often >80%) | Moderate to Excellent (60-90%)[4] |
| Reaction Time | 2-12 hours | 0.5-6 hours | 1-24 hours |
| Reaction Conditions | Often requires heating (reflux) | Can often be performed at room temperature | Room temperature to moderate heating |
| Atom Economy | Moderate | High | Moderate to High |
| Substrate Scope | Broad for 1,3-dicarbonyls | Very broad, allows for high diversity | Good, dependent on enaminone/alkyne availability |
| Operational Simplicity | High | High (one-pot) | Moderate (requires oxidant) |
| Safety/Handling | Requires handling of a hydrazine derivative | Can use hydrazine hydrate or in situ generation | Avoids direct use of hydrazine |
| Purification | Often recrystallization | Often simple filtration | Typically requires chromatography |
Conclusion and Future Outlook
The traditional Knorr synthesis, employing reagents like (5-Bromo-pyridin-3-yl)-hydrazine, remains a robust and reliable method for accessing pyridinyl-pyrazoles. Its simplicity and generally high yields make it a continued staple in the synthetic chemist's toolbox.
However, the advent of novel reagents and methodologies presents compelling alternatives. Multicomponent reactions offer unparalleled efficiency and atom economy, enabling the rapid generation of complex and diverse pyrazole libraries from simple starting materials. For researchers prioritizing safety and seeking to avoid the direct handling of hydrazine, the use of sulfonyl hydrazides provides a stable and effective substitute.
The optimal choice of synthetic route will ultimately depend on the specific goals of the research program. For straightforward, targeted synthesis where the hydrazine precursor is readily available, the Knorr synthesis is an excellent choice. When high-throughput synthesis and molecular diversity are paramount, multicomponent reactions are a powerful tool. For applications where safety and handling are primary concerns, the hydrazine-free approach using sulfonyl hydrazides offers a valuable and increasingly popular alternative. As the field of organic synthesis continues to advance, a thorough understanding of these varied approaches will be essential for the modern researcher to innovate and succeed in the quest for new and improved therapeutic agents.
References
-
Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. [Link]
-
Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling - PMC - NIH. [Link]
-
Knorr pyrazole synthesis - Name-Reaction.com. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01211A. [Link]
-
Knorr Pyrazole Synthesis - J&K Scientific LLC. [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride
For researchers and professionals in the fast-paced world of drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The handling and disposal of reactive chemical intermediates like (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride demand a meticulous and informed approach. This guide provides a detailed protocol for its safe disposal, grounded in the established principles of chemical safety and environmental responsibility. Our aim is to empower you with the knowledge to manage this hazardous waste stream confidently, ensuring the protection of both personnel and the environment.
The dual functional nature of this compound, incorporating both a brominated pyridine ring and a hydrazine salt, dictates its hazard profile. Hydrazine derivatives are recognized for their potential toxicity and carcinogenicity, while pyridine compounds are often flammable and toxic.[1][2][3][4] Therefore, (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride must be treated as a hazardous substance, requiring specialized disposal procedures.
Immediate Safety and Handling Protocols
Before initiating any disposal-related activities, it is imperative to handle (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride with the utmost caution in a controlled laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, based on the known hazards of hydrazine and pyridine derivatives.[3][5]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields or a face shield. | Protects against splashes of solutions or airborne particles that can cause serious eye irritation or damage.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber or PVA). Nitrile gloves are not recommended for prolonged contact.[5] | Prevents skin contact, as hydrazine derivatives can be toxic upon dermal absorption and cause skin irritation.[2][6] |
| Body Protection | A fully-buttoned laboratory coat. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory | All handling of the solid or its solutions must be conducted within a certified chemical fume hood.[7] | Minimizes the risk of inhaling dust or vapors, which are known to be toxic and may cause respiratory irritation.[2] |
An emergency eyewash station and a safety shower must be readily accessible within the immediate work area.[5]
Step-by-Step Disposal Protocol
The disposal of (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride must adhere to a strict, multi-step protocol to ensure safety and regulatory compliance. Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[3][8]
Step 1: Waste Segregation and Collection
Proper segregation is the cornerstone of safe chemical waste management.
-
Designated Waste Container: All waste containing (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride, including pure compound, solutions, and contaminated materials (e.g., weighing paper, pipette tips), must be collected in a dedicated hazardous waste container.[5][8]
-
Container Compatibility: The container must be made of a material compatible with the chemical and be sealable and airtight to prevent the escape of vapors.[5]
-
Labeling: Immediately upon adding the first quantity of waste, the container must be clearly labeled with "Hazardous Waste," the full chemical name "(5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride," and any other information required by your institution's Environmental Health & Safety (EHS) department.[8]
Step 2: Secure Storage of Waste
The temporary storage of the hazardous waste container requires a designated and controlled environment.
-
Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste accumulation.[8]
-
Incompatibility: The storage area must be away from incompatible materials, particularly strong oxidizing agents, acids (especially nitric acid), and bases, to prevent dangerous chemical reactions.[3][5]
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
Step 3: Final Disposal by a Licensed Professional
The ultimate disposal of (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride is a regulated process that must be handled by professionals.
-
Contact EHS: When the waste container is full or no longer in use, contact your institution's EHS office or a licensed hazardous waste disposal contractor.[3]
-
Regulatory Compliance: The disposal method will be determined by local, state, and federal regulations.[1][4] Common methods for hydrazine and pyridine compounds include high-temperature incineration in a specialized facility.[1][4] This method is effective at destroying the hazardous components of the molecule.
-
Documentation: Ensure all necessary paperwork, such as a chemical waste collection request form, is completed accurately to maintain a clear chain of custody for the waste.[5]
The following diagram illustrates the decision-making workflow for the proper disposal of (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride.
Emergency Procedures for Spills
In the event of an accidental spill, a prompt and correct response is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Control and Contain: If the spill is small and you are trained to handle it, wear the appropriate PPE and contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[6] Do not use combustible materials like paper towels to absorb the initial spill.
-
Collection: Carefully collect the absorbent material and place it in the designated hazardous waste container.[5]
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the incident to your supervisor or EHS department, as required by your institution's policies.
Given the reactivity of hydrazines, some protocols suggest oxidation of spills with agents like sodium hypochlorite or hydrogen peroxide before disposal.[1] However, this should only be performed by trained personnel who are fully aware of the potential for incomplete or hazardous reactions.
By adhering to these rigorous protocols, you contribute to a culture of safety and environmental stewardship within your organization. The principles outlined in this guide are designed to provide a comprehensive framework for the responsible management of (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride waste, ensuring that your groundbreaking research does not come at the cost of safety or environmental integrity.
References
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Hydrazines. NCBI Bookshelf. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Hydrazine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine. NCBI Bookshelf. Retrieved from [Link]
-
Washington State University. (n.d.). Standard Operating Procedure: Pyridine. Retrieved from [Link]
-
Jiangsu Haipu Functional Materials Co., Ltd. (n.d.). Treatment of Pyridine and Pyridine Derivatives Wastewater. Retrieved from [Link]
-
Center for Toxicology & Environmental Health. (2014). Hydrazine Fire Response Lake, MS Waste Management Plan Version 1.0. Retrieved from [Link]
Sources
- 1. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nj.gov [nj.gov]
- 4. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. files.dep.state.pa.us [files.dep.state.pa.us]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Guide to Personal Protective Equipment for Handling (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride
The safe handling of reactive chemical intermediates is a cornerstone of successful and secure research and development. This guide provides an in-depth operational plan for the use of (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride, a hydrazine derivative that necessitates stringent safety protocols. As this compound shares characteristics with other hazardous hydrazine compounds, a comprehensive understanding of its potential risks is critical for all personnel. This document is intended for researchers, scientists, and drug development professionals, offering a framework for safety that extends beyond mere compliance to foster a culture of proactive risk management.
Hazard Analysis: Understanding the Risk Profile
(5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride (CAS: 1427195-27-4, Molecular Formula: C₅H₈BrCl₂N₃) is a member of the hydrazine derivative family.[1][2] Hydrazines as a class are recognized for their high reactivity and potential toxicity.[3][4][5] The dihydrochloride salt form may alter some physical properties, but the inherent hazards of the hydrazine moiety remain a primary concern.
Key Hazards Associated with Hydrazine Derivatives:
-
Acute Toxicity: Hydrazine compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[6] Symptoms of acute exposure can range from irritation of the eyes, nose, and throat to more severe effects like dizziness, nausea, pulmonary edema, seizures, and even coma.[7][8]
-
Corrosivity: Direct contact with hydrazine and its derivatives can cause severe chemical burns to the skin and eyes.[7][9]
-
Carcinogenicity: Hydrazine is a suspected human carcinogen, with studies showing it can cause cancer in animals.[7][10] This long-term health effect necessitates minimizing exposure to the lowest possible levels.
-
Sensitization: Hydrazine is a known skin sensitizer, meaning that repeated exposure can lead to allergic skin reactions.[5][6]
Given these significant risks, a multi-layered approach to personal protection is not just recommended, but essential.
Personal Protective Equipment (PPE): A Systematic Approach
The selection of appropriate PPE is the most critical barrier between the researcher and potential exposure. The following table outlines the minimum required PPE for handling (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride.
| Protection Type | Specific Equipment | Rationale and Expert Insight |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Due to the severe corrosivity of hydrazine compounds, both impact and splash protection are paramount.[7] A face shield worn over goggles provides an essential secondary layer of protection against splashes during transfers or in the event of a vessel failure. |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves (e.g., Butyl rubber, Neoprene, or Nitrile). | Butyl rubber is often cited as the material of choice for handling hydrazine.[4] Double-gloving provides additional protection in case the outer glove is compromised. It is crucial to consult the glove manufacturer's compatibility charts for specific breakthrough times. |
| Body Protection | A flame-resistant lab coat and a chemical-resistant apron. | A flame-resistant lab coat is necessary due to the flammability of many hydrazine compounds.[10][11] An additional chemical-resistant apron provides a further barrier against spills and splashes, particularly during larger-scale operations. |
| Respiratory Protection | A properly fitted respirator with appropriate cartridges as a backup to engineering controls. In case of spills or ventilation failure, a self-contained breathing apparatus (SCBA) is required. | All handling of this compound must be performed within a certified chemical fume hood or glove box to minimize inhalation exposure.[7] Cartridge respirators are not suitable for high concentrations of hydrazine vapor.[3] An SCBA is the only acceptable respiratory protection in emergency situations.[4] |
Operational Plan: From Preparation to Disposal
A systematic workflow is crucial to minimize the risk of exposure. The following protocol outlines the key steps for safely handling (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride.
Preparation and Handling
-
Designated Area: All work with (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride must be conducted in a designated area, such as a chemical fume hood, with clear signage indicating the presence of a particularly hazardous substance.[7][8]
-
Pre-use Inspection: Before beginning work, ensure that all safety equipment, including the fume hood, eyewash station, and safety shower, are in proper working order.[12]
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust. Use spark-proof tools and ground equipment to prevent static discharge.[10][12]
-
Closed System: Whenever possible, utilize a closed handling system to minimize the potential for vapor release.[3]
Experimental Workflow Diagram
The following diagram illustrates the critical decision points and safety measures in the handling workflow.
Caption: Safe handling workflow for (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride.
Emergency and Disposal Plans
Emergency Procedures
In the event of an accidental exposure or spill, immediate and decisive action is required.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][10][12] Seek immediate medical attention.
-
Eye Contact: Flush eyes with water for at least 30 minutes, holding the eyelids open.[10] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen.[12] Seek immediate medical attention.
-
Spill: In the case of a spill, evacuate the immediate area and notify emergency personnel.[7][8] Do not attempt to clean up a hydrazine spill without specialized training and equipment.[7]
Disposal Plan
All waste materials, including empty containers, contaminated PPE, and reaction byproducts, must be treated as hazardous waste.
-
Waste Segregation: Collect all (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride waste in clearly labeled, sealed containers.[7] Do not mix with other waste streams.
-
Disposal Protocol: Disposal must be carried out in accordance with all local, state, and federal regulations.[13] This typically involves incineration at a licensed hazardous waste facility.[13]
By adhering to these rigorous safety protocols, researchers can effectively mitigate the risks associated with handling (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride, ensuring a safe and productive laboratory environment.
References
-
Safety and Handling of Hydrazine. DTIC. [Link]
-
Hydrazine Standard Operating Procedure Template. Environmental Health & Safety, The University of New Mexico. [Link]
-
Hydrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Hydrazine - Risk Management and Safety. University of Notre Dame. [Link]
-
Hydrazine (NH2-NH2) A 1 Information and recommendations for first responders - Chemical Emergency Medical Guidelines. Public Health England. [Link]
-
Hydrazine. Wikipedia. [Link]
-
Hydrazine. UC Santa Barbara Environmental Health & Safety. [Link]
-
Hydrazine and Other Corrosive and Flammable PHS. UNC Charlotte. [Link]
-
(5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride. ChemBK. [Link]
-
PRODUCTION, IMPORT, USE, AND DISPOSAL - Pyridine. Agency for Toxic Substances and Disease Registry. [Link]
-
(5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride (1 x 100 mg). Alchimica. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. chemscene.com [chemscene.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. arxada.com [arxada.com]
- 5. Hydrazine - Wikipedia [en.wikipedia.org]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. ehs.unm.edu [ehs.unm.edu]
- 8. ehs.ucsb.edu [ehs.ucsb.edu]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. nj.gov [nj.gov]
- 11. safety.charlotte.edu [safety.charlotte.edu]
- 12. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
